An In-depth Technical Guide to 4-Hydroxypyridine-3-sulfonic acid (CAS 51498-37-4)
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-Hydroxypyridine-3-sulfonic acid (CAS 51498-37-4), a key pharmaceutical intermediate. The documen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hydroxypyridine-3-sulfonic acid (CAS 51498-37-4), a key pharmaceutical intermediate. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its primary application in the pharmaceutical industry.
Core Properties
4-Hydroxypyridine-3-sulfonic acid is a white to light yellow crystalline powder.[1][2] It is primarily recognized for its role as a crucial building block in the synthesis of the diuretic drug Torasemide.[1][2]
Chemical and Physical Data
The following table summarizes the key quantitative data for 4-Hydroxypyridine-3-sulfonic acid.
While detailed spectra require access to specialized databases, the availability of Mass Spectrometry (MS) and Infrared (IR) spectral data for 4-Hydroxypyridine-3-sulfonic acid has been noted.[3][4] Commercial suppliers may also provide spectral information upon request.[5]
Safety and Handling
4-Hydroxypyridine-3-sulfonic acid is classified as a skin and eye irritant.[6] It may also cause respiratory irritation.[6] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.[6] It should be stored in a cool, dry, and well-ventilated area.
Experimental Protocols
Synthesis of 4-Hydroxypyridine-3-sulfonic acid
The following protocol for the synthesis of 4-Hydroxypyridine-3-sulfonic acid from 4-hydroxypyridine has been reported:
Materials:
4-hydroxypyridine
Fuming sulfuric acid (20% SO3)
Mercury sulfate
Industrial ethanol
Procedure:
To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add fuming sulfuric acid (120 mL) and mercury sulfate (1.90 g).
Stir the mixture in an ice bath for 20 minutes.
Add 4-hydroxypyridine (38.04 g) portion-wise, ensuring the temperature remains below 25°C.
Slowly heat the resulting mixture to 190°C and maintain this temperature with stirring for 10 hours.
Cool the mixture to room temperature.
Slowly pour the cooled mixture into industrial ethanol (360 mL).
Stir the resulting slurry in an ice bath for 1 hour.
Filter the slurry to collect the solid product.
Wash the filter cake with industrial alcohol (200 mL) by stirring for 1 hour in an ice bath.
Filter the slurry and dry the filter cake under vacuum at 60°C for 12 hours.
This procedure is reported to yield approximately 49.58 g (70.84%) of 4-hydroxypyridine-3-sulfonic acid as a white solid.
Applications in Drug Development
The primary and most well-documented application of 4-Hydroxypyridine-3-sulfonic acid is as a key intermediate in the synthesis of Torasemide , a potent loop diuretic used in the treatment of edema associated with congestive heart failure, renal disease, or hepatic disease, and for the treatment of hypertension.
It is also used to synthesize 4-methoxy-3-pyridinesulfonyl chloride, a reactant in the preparation of potential α1-adrenergic receptor antagonists.[7]
Visualized Workflows
Synthesis of 4-Hydroxypyridine-3-sulfonic acid
The following diagram illustrates the experimental workflow for the synthesis of 4-Hydroxypyridine-3-sulfonic acid.
An In-depth Technical Guide to the Physicochemical Properties of 4-Pyridinol-3-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Pyridinol-3-sulfonic acid, also known as 4-hydroxypyridine-3-sulfonic acid, is a heterocyclic organic compound of significant interest in med...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridinol-3-sulfonic acid, also known as 4-hydroxypyridine-3-sulfonic acid, is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, incorporating both a hydroxylated pyridine ring and a sulfonic acid group, imparts unique chemical characteristics that make it a valuable intermediate in the synthesis of various therapeutic agents. Notably, it serves as a key precursor in the production of the diuretic drug Torsemide and as a versatile scaffold for the design of novel carbonic anhydrase inhibitors.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties of 4-pyridinol-3-sulfonic acid, detailed experimental protocols for its synthesis, and a visualization of the synthetic workflow.
Core Physicochemical Properties
The distinct arrangement of functional groups in 4-pyridinol-3-sulfonic acid governs its physical and chemical behavior. The presence of the acidic sulfonic acid group and the amphoteric pyridinol ring influences its solubility, acidity, and thermal stability.
Data Presentation
The quantitative physicochemical data for 4-pyridinol-3-sulfonic acid are summarized in the table below for easy reference and comparison.
A fundamental aspect of understanding a compound is the methodology used for its synthesis and characterization. The following section details a common experimental protocol for the laboratory-scale synthesis of 4-pyridinol-3-sulfonic acid.
Synthesis of 4-Pyridinol-3-Sulfonic Acid
This protocol is adapted from established synthetic routes for pyridine sulfonation.
Materials:
4-Hydroxypyridine
Fuming sulfuric acid (oleum)
Mercuric sulfate (catalyst)
Ethanol
Ice
Procedure:
In a fume hood, carefully add fuming sulfuric acid to a reaction vessel equipped with a stirrer and a cooling bath.
Slowly add a catalytic amount of mercuric sulfate to the stirred sulfuric acid.
Gradually add 4-hydroxypyridine to the mixture, maintaining a low temperature using the ice bath to control the exothermic reaction.
After the addition is complete, slowly heat the reaction mixture to approximately 275 °C and maintain this temperature for several hours to facilitate the sulfonation reaction.[7]
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Once the reaction is deemed complete, allow the mixture to cool to room temperature.
Carefully pour the reaction mixture onto crushed ice to precipitate the product and quench the reaction.
Collect the precipitated solid by filtration and wash it with cold ethanol to remove residual acid and impurities.
Dry the resulting white to off-white solid under vacuum to obtain 4-pyridinol-3-sulfonic acid.
Mandatory Visualization
Synthetic Workflow for 4-Pyridinol-3-Sulfonic Acid
The following diagram illustrates the key steps in the synthesis of 4-pyridinol-3-sulfonic acid from 4-hydroxypyridine.
4-Hydroxypyridine-3-sulfonic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a concise overview of the fundamental physicochemical properties of 4-Hydroxypyridine-3-sulfonic acid, a key intermediate in p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental physicochemical properties of 4-Hydroxypyridine-3-sulfonic acid, a key intermediate in pharmaceutical synthesis. The information is compiled from publicly available chemical data sources.
Core Molecular Information
4-Hydroxypyridine-3-sulfonic acid is a pyridine derivative characterized by the presence of both a hydroxyl and a sulfonic acid group attached to the pyridine ring. These functional groups contribute to its specific chemical reactivity and utility as a synthetic building block.
Physicochemical Data
The key molecular and physical properties of 4-Hydroxypyridine-3-sulfonic acid are summarized in the table below for easy reference.
4-Hydroxypyridine-3-sulfonic acid is recognized as a valuable intermediate in organic synthesis.[2] Notably, it serves as a precursor in the preparation of other key chemical entities. One such application is its use in the synthesis of 4-methoxy-3-pyridinesulfonyl chloride.[3] This transformation highlights the reactivity of the hydroxyl group on the pyridine ring.
The general workflow for this synthetic application can be visualized as follows:
Caption: Synthetic pathway from 4-Hydroxypyridine-3-sulfonic acid.
Experimental Protocols
Detailed experimental protocols for the synthesis and application of 4-Hydroxypyridine-3-sulfonic acid are proprietary to the entities that utilize them and are not extensively documented in publicly available scientific literature. Researchers interested in specific applications should consult specialized chemical synthesis literature or patents that may describe its use in the context of synthesizing specific target molecules.
Signaling Pathways
Based on the available information, 4-Hydroxypyridine-3-sulfonic acid is primarily documented as a chemical intermediate. There is no readily available public information detailing its involvement in specific biological signaling pathways. Its primary relevance to drug development professionals lies in its role as a building block for more complex, pharmacologically active molecules.
A Technical Guide to the Spectral Analysis of 4-Hydroxypyridine-3-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectral analysis of 4-Hydroxypyridine-3-sulfonic acid, a key intermediate in the synthesis of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of 4-Hydroxypyridine-3-sulfonic acid, a key intermediate in the synthesis of pharmaceuticals such as Torasemide.[1][2] Due to the limited availability of published, peer-reviewed spectral data for this specific compound, this document outlines the expected spectral characteristics based on its chemical structure and general principles of spectroscopy, alongside detailed experimental protocols for obtaining and interpreting the data.
Chemical and Physical Properties
4-Hydroxypyridine-3-sulfonic acid is a white to light yellow crystalline powder. Its stability and functional groups make it a versatile building block in organic synthesis. A summary of its key physical and chemical properties is presented below.
A common synthetic route to 4-Hydroxypyridine-3-sulfonic acid involves the sulfonation of 4-hydroxypyridine. The following diagram illustrates a typical workflow for its synthesis and subsequent spectral analysis.
Diagram 1: General workflow for the synthesis and spectral analysis of 4-Hydroxypyridine-3-sulfonic acid.
Experimental Protocol: Synthesis
A representative synthesis protocol involves the reaction of 4-hydroxypyridine with fuming sulfuric acid in the presence of a mercury sulfate catalyst. The mixture is heated, and upon cooling, the product is precipitated by the addition of ethanol. The resulting solid is then filtered, washed, and dried under vacuum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-Hydroxypyridine-3-sulfonic acid.
Expected ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three signals corresponding to the aromatic protons on the pyridine ring. Due to the electron-withdrawing nature of the sulfonic acid group and the electron-donating nature of the hydroxyl group, the chemical shifts of these protons will be influenced accordingly. The expected signals are:
A doublet for the proton at the C-2 position.
A doublet for the proton at the C-6 position.
A doublet of doublets for the proton at the C-5 position.
The acidic protons of the hydroxyl and sulfonic acid groups may be observable as broad singlets, or they may undergo exchange with the solvent, leading to their attenuation or disappearance.
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached functional groups, with the carbon bearing the hydroxyl group (C-4) and the carbon bearing the sulfonic acid group (C-3) being significantly shifted.
Experimental Protocol: NMR Spectroscopy
Sample Preparation : Dissolve approximately 10-20 mg of 4-Hydroxypyridine-3-sulfonic acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.
Instrumentation : Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition :
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
Apply a relaxation delay of at least 5 seconds to ensure quantitative integration if required.
¹³C NMR Acquisition :
Use a proton-decoupled pulse sequence.
Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).
A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands
The IR spectrum of 4-Hydroxypyridine-3-sulfonic acid is expected to show characteristic absorption bands for the O-H, N-H, C=C, C-N, and S=O functional groups.
Wavenumber (cm⁻¹)
Functional Group
Vibration Mode
3400-3200 (broad)
O-H
Stretching (hydroxyl group)
3100-3000
C-H
Stretching (aromatic)
1640-1550
C=C, C=N
Stretching (pyridine ring)
1250-1150
S=O
Asymmetric stretching (sulfonic acid)
1080-1030
S=O
Symmetric stretching (sulfonic acid)
1200-1100
C-O
Stretching (hydroxyl group)
700-600
C-S
Stretching
Experimental Protocol: IR Spectroscopy
Sample Preparation (KBr Pellet Method) :
Grind 1-2 mg of 4-Hydroxypyridine-3-sulfonic acid with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
Press the powder into a thin, transparent pellet using a hydraulic press.
Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.
Acquisition :
Record a background spectrum of the empty sample compartment.
Place the KBr pellet in the sample holder and record the sample spectrum.
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.
Expected Fragmentation Pattern
In electrospray ionization (ESI) mass spectrometry, 4-Hydroxypyridine-3-sulfonic acid is expected to show a prominent pseudomolecular ion peak [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode. A key fragmentation pathway for aromatic sulfonic acids is the loss of SO₃ (80 Da).
Diagram 2: Predicted fragmentation pathway for 4-Hydroxypyridine-3-sulfonic acid in positive ion ESI-MS.
Experimental Protocol: Mass Spectrometry
Sample Preparation : Prepare a dilute solution of 4-Hydroxypyridine-3-sulfonic acid (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
Acquisition :
Infuse the sample solution into the ESI source at a constant flow rate.
Acquire the mass spectrum in both positive and negative ion modes over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
Perform tandem mass spectrometry (MS/MS) on the parent ion to confirm the fragmentation pattern.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis.
Expected UV-Vis Spectrum
As a substituted pyridine, 4-Hydroxypyridine-3-sulfonic acid is expected to exhibit absorption maxima in the UV region, likely between 200 and 400 nm, corresponding to π → π* and n → π* electronic transitions of the aromatic system. The exact position of the absorption maxima will be dependent on the solvent used.
Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation : Prepare a dilute solution of 4-Hydroxypyridine-3-sulfonic acid in a UV-transparent solvent (e.g., water, ethanol, or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
Acquisition :
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
Fill a matched quartz cuvette with the sample solution and record the UV-Vis spectrum over a range of approximately 200-800 nm.
Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
This guide provides a foundational framework for the spectral analysis of 4-Hydroxypyridine-3-sulfonic acid. Researchers are encouraged to use these protocols as a starting point and adapt them to their specific instrumentation and analytical goals.
Technical Guide: ¹H and ¹³C NMR Spectral Data of 4-Hydroxypyridine-3-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Hydroxypyridine-3-sulfon...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Hydroxypyridine-3-sulfonic acid. Due to the limited availability of experimental spectra in public databases, this guide leverages high-quality computational predictions to facilitate structural elucidation and characterization. It also includes a detailed, generalized experimental protocol for acquiring such data.
Logical Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates a standard workflow for obtaining and interpreting NMR data for a chemical compound like 4-Hydroxypyridine-3-sulfonic acid.
A flowchart illustrating the general workflow for NMR analysis.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for 4-Hydroxypyridine-3-sulfonic acid. These predictions are based on computational models and serve as a reference for experimental verification. The data is presented for a simulated spectrum in DMSO-d6.
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Predicted Coupling Constant (J, Hz)
H2
8.1 - 8.3
Doublet
~2.5
H5
7.9 - 8.1
Doublet of Doublets
~7.0, ~2.5
H6
8.4 - 8.6
Doublet
~7.0
OH
10.0 - 12.0 (broad)
Singlet
N/A
SO₃H
9.0 - 11.0 (broad)
Singlet
N/A
Predicted ¹³C NMR Data
The table below details the predicted ¹³C NMR chemical shifts for 4-Hydroxypyridine-3-sulfonic acid, assuming a proton-decoupled experiment in DMSO-d6.
Carbon Assignment
Predicted Chemical Shift (ppm)
C2
140 - 145
C3
125 - 130
C4
160 - 165
C5
115 - 120
C6
145 - 150
Experimental Protocol for NMR Analysis
This section outlines a general methodology for acquiring ¹H and ¹³C NMR spectra of 4-Hydroxypyridine-3-sulfonic acid.
1. Sample Preparation:
Weigh approximately 5-10 mg of 4-Hydroxypyridine-3-sulfonic acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D₂O).
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
The experiments should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
Lock the field frequency using the deuterium signal from the solvent.
Shim the magnetic field to achieve optimal resolution and line shape.
3. ¹H NMR Data Acquisition:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
Spectral Width: A spectral width of approximately 16 ppm, centered around 6-8 ppm, should be adequate.
Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good digital resolution.
Relaxation Delay: A relaxation delay of 1-2 seconds should be sufficient.
Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically averaged to achieve a good signal-to-noise ratio.
Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).
4. ¹³C NMR Data Acquisition:
Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30') is commonly used.
Spectral Width: A spectral width of about 200-220 ppm is generally sufficient to cover the expected chemical shift range for aromatic compounds.
Acquisition Time: An acquisition time of 1-2 seconds is typical.
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
Number of Scans: A significantly larger number of scans (e.g., 1024 to 4096 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.
5. Data Processing and Analysis:
The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs).
Processing steps include:
Apodization: Applying an exponential window function to improve the signal-to-noise ratio.
Fourier Transformation: To convert the time-domain data (FID) to the frequency-domain spectrum.
Phasing: Correcting the phase of the spectrum to ensure all peaks are in pure absorption mode.
Baseline Correction: To obtain a flat baseline.
Referencing: Calibrating the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
The processed spectra are then analyzed by identifying peak positions (chemical shifts), multiplicities, coupling constants, and integrals to assign the signals to the respective nuclei in the molecule. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in unambiguous assignments.
Exploratory
Mass Spectrometry Analysis of 4-Hydroxypyridine-3-sulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the mass spectrometry analysis of 4-Hydroxypyridine-3-sulfonic acid (4-HPSA). 4-HPSA is a key intermed...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 4-Hydroxypyridine-3-sulfonic acid (4-HPSA). 4-HPSA is a key intermediate in the synthesis of various pharmaceuticals, most notably the diuretic Torasemide.[1][2][3] Accurate and robust analytical methods are therefore essential for process monitoring, quality control, and metabolic studies. This document outlines the core physicochemical properties of 4-HPSA, a proposed fragmentation pathway based on available spectral data, and a representative experimental protocol for its quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Properties of 4-Hydroxypyridine-3-sulfonic acid
A foundational understanding of the analyte's properties is critical for method development. Key characteristics of 4-HPSA are summarized below.
Understanding the fragmentation pattern of 4-HPSA is fundamental to developing selective and sensitive mass spectrometry-based assays, particularly for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments.
Observed Mass Spectrum
The following table summarizes the mass-to-charge ratios (m/z) and relative intensities observed in the electron ionization mass spectrum of 4-Hydroxypyridine-3-sulfonic acid.[5]
m/z
Relative Intensity (%)
17.0
1.9
18.0
9.4
26.0
5.5
27.0
4.8
28.0
13.3
32.0
2.5
37.0
3.4
38.0
7.6
39.0
23.3
40.0
13.8
41.0
20.2
42.0
7.8
48.0
17.8
50.0
6.0
51.0
6.6
52.0
4.2
53.0
6.8
55.0
8.0
64.0
32.0
96.0
100.0 (Base Peak)
175.0
(Molecular Ion)
Note: The provided source data from ChemicalBook was extensive; key fragments and the base peak are highlighted here for clarity. The molecular ion (m/z 175) is expected for the intact molecule C5H5NO4S.[5]
Proposed Fragmentation Pathway
Based on the principles of mass spectrometry, a plausible fragmentation pathway for 4-Hydroxypyridine-3-sulfonic acid is proposed. The initial ionization would likely result in the molecular ion [M]+• at m/z 175. The most probable fragmentation events involve the loss of the sulfonic acid group or parts thereof, as this is the most labile part of the molecule.
The key fragmentation is the loss of the SO3 group (80 Da), leading to the formation of a 4-hydroxypyridine radical cation at m/z 95. A subsequent rearrangement and loss of a hydrogen atom could lead to the highly stable pyridone-like structure observed as the base peak at m/z 96.
Caption: Proposed fragmentation pathway of 4-Hydroxypyridine-3-sulfonic acid.
Experimental Protocol for Quantitative Analysis by LC-MS/MS
The following is a representative, detailed protocol for the quantification of 4-HPSA in a research or quality control setting. This method is based on established principles for the analysis of small, polar, sulfonated compounds and should be validated for specific applications.[6]
Sample Preparation (Aqueous Sample Matrix)
Filtration: For clear aqueous samples (e.g., reaction mixtures diluted in water), filter through a 0.22 µm syringe filter to remove particulate matter.
Dilution: Dilute the sample with the initial mobile phase (98% Mobile Phase A: 2% Mobile Phase B) to ensure the concentration falls within the calibrated range of the instrument. A dilution factor of 1:100 is a good starting point for process samples.
Internal Standard: Spike all samples, calibration standards, and quality controls with an internal standard (IS) to a final concentration of 100 ng/mL. A structurally similar but isotopically labeled compound (e.g., 4-HPSA-d3) would be ideal. If unavailable, a related sulfonated pyridine could be used after verifying no interference.
Liquid Chromatography (LC)
Instrument: UHPLC system
Column: A reversed-phase column suitable for polar compounds, such as a C18 with a polar end-capping (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) or a HILIC column.
Note: The precursor ion is monitored as the protonated molecule [M+H]+ at m/z 176.0. Collision energies are starting points and should be optimized for the specific instrument used.
Experimental and Analytical Workflow
The overall process from sample receipt to data analysis follows a structured workflow to ensure data integrity and reproducibility.
Caption: General workflow for the quantitative analysis of 4-HPSA.
This guide provides a comprehensive starting point for the mass spectrometric analysis of 4-Hydroxypyridine-3-sulfonic acid. Researchers are strongly encouraged to perform in-house validation of the proposed methods to ensure they meet the specific requirements of their application.
An In-depth Technical Guide on 4-Hydroxypyridine-3-sulfonic acid
Audience: Researchers, scientists, and drug development professionals. Physicochemical Properties 4-Hydroxypyridine-3-sulfonic acid is a white to light yellow crystalline powder.[1] It is a key intermediate in the synthe...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Physicochemical Properties
4-Hydroxypyridine-3-sulfonic acid is a white to light yellow crystalline powder.[1] It is a key intermediate in the synthesis of pharmaceuticals, most notably the diuretic Torasemide.[2] The compound is known for its high thermal stability, with a melting point exceeding 300°C.[1][3] Below is a summary of its key physicochemical properties.
This protocol describes the synthesis of 4-Hydroxypyridine-3-sulfonic acid from 4-hydroxypyridine.
Materials:
Fuming sulfuric acid (20% SO3)
Mercury sulfate
4-Hydroxypyridine
Industrial ethanol
Ice
Equipment:
Three-necked round-bottom flask
Reflux condenser
Thermometer
Stirrer
Filtering apparatus
Vacuum oven
Procedure:
To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add fuming sulfuric acid (120 mL) and mercury sulfate (1.90 g, 6.4 mmol).[5]
Stir the mixture in an ice bath for 20 minutes.[5]
Add 4-hydroxypyridine (38.04 g, 0.4 mol) portion-wise, ensuring the temperature remains below 25°C.[5]
Slowly heat the resulting mixture to 190°C and maintain stirring at this temperature for 10 hours.[5]
Cool the mixture to room temperature and then slowly pour it into industrial ethanol (360 mL).[5]
Stir the resulting slurry for 1 hour in an ice bath and then filter the mixture.[5]
Take the filter cake and add it to industrial alcohol (200 mL), then stir for another hour in an ice bath.[5]
Filter the slurry and dry the resulting filter cake under vacuum at 60°C for 12 hours.[5]
This process yields 4-hydroxypyridine-3-sulfonic acid (49.58 g) as a white solid, with a yield of 70.84%.[5] The crude product can be used in subsequent steps without further purification.[5]
Characterization Methods
The characterization of synthesized 4-Hydroxypyridine-3-sulfonic acid and its related compounds typically involves a range of spectroscopic and analytical techniques to confirm the structure and purity. While detailed experimental protocols for the characterization of this specific compound are not available, the following techniques are generally employed for similar compounds:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to elucidate the molecular structure.[5]
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight and fragmentation pattern.[5]
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.
Melting Point Analysis: To determine the melting point and as an indicator of purity.[5]
Workflow Visualization
The following diagram illustrates the key steps in the synthesis of 4-Hydroxypyridine-3-sulfonic acid.
An In-depth Technical Guide on the Solubility of 4-Hydroxypyridine-3-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of 4-Hydroxypyridine-3-sulfonic acid, a key intermediate in pharmaceutical synthesi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Hydroxypyridine-3-sulfonic acid, a key intermediate in pharmaceutical synthesis. This document collates available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Executive Summary
4-Hydroxypyridine-3-sulfonic acid (CAS No. 51498-37-4) is a crystalline solid with a molecular weight of 175.16 g/mol . Its chemical structure, featuring both a hydroxyl and a sulfonic acid group on a pyridine ring, governs its solubility profile. The sulfonic acid group, in particular, enhances its polarity and potential for hydrogen bonding, leading to appreciable solubility in polar solvents. This guide synthesizes the limited publicly available quantitative data with qualitative information and estimations based on structurally related compounds to provide a useful resource for laboratory work.
Data Presentation: Solubility of 4-Hydroxypyridine-3-sulfonic acid
The following table summarizes the known and estimated solubility of 4-Hydroxypyridine-3-sulfonic acid in various common solvents. It is important to note that experimentally determined quantitative data for this compound is scarce in peer-reviewed literature. Therefore, the table includes calculated values and qualitative descriptors from various sources, alongside data for structurally similar compounds to provide context.
Note on Estimations: The estimations for methanol, DMSO, and chloroform are based on the general principle of "like dissolves like" and qualitative statements found in chemical supplier literature. The high polarity of methanol and DMSO suggests good solubility, while the lower polarity of chloroform suggests limited solubility.
Experimental Protocols
For researchers seeking to determine the precise solubility of 4-Hydroxypyridine-3-sulfonic acid in a specific solvent system, the following established methods are recommended.
Shake-Flask Method (Thermodynamic Solubility)
This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the concentration of a saturated solution of 4-Hydroxypyridine-3-sulfonic acid in a given solvent at a specific temperature.
Materials:
4-Hydroxypyridine-3-sulfonic acid (solid)
Solvent of interest
Glass flasks with airtight stoppers
Constant temperature shaker bath
Syringe filters (e.g., 0.45 µm pore size)
Analytical balance
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
Preparation: Add an excess amount of solid 4-Hydroxypyridine-3-sulfonic acid to a glass flask. The excess solid is crucial to ensure that a saturated solution is formed.
Solvent Addition: Add a known volume of the solvent of interest to the flask.
Equilibration: Seal the flask tightly and place it in a constant temperature shaker bath. Agitate the mixture at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation: After equilibration, allow the flask to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean vial to remove any undissolved microparticles.
Quantification:
HPLC Method: Prepare a series of standard solutions of 4-Hydroxypyridine-3-sulfonic acid of known concentrations in the same solvent. Analyze both the standards and the filtered saturated solution sample by HPLC. Construct a calibration curve from the standards and determine the concentration of the sample.
UV-Vis Spectrophotometry: If the compound has a distinct chromophore and the solvent does not interfere, this method can be used. Prepare a calibration curve using standard solutions and measure the absorbance of the diluted saturated solution to determine its concentration.
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Potentiometric Titration Method
This method is particularly suitable for acidic compounds like 4-Hydroxypyridine-3-sulfonic acid and can be used to determine solubility in aqueous solutions.
Objective: To determine the aqueous solubility of 4-Hydroxypyridine-3-sulfonic acid by titrating a saturated solution with a strong base.
Materials:
4-Hydroxypyridine-3-sulfonic acid (solid)
Deionized water
Standardized strong base solution (e.g., 0.1 M NaOH)
pH meter with a calibrated electrode
Stir plate and magnetic stir bar
Burette
Beakers
Procedure:
Prepare Saturated Solution: Prepare a saturated aqueous solution of 4-Hydroxypyridine-3-sulfonic acid as described in the shake-flask method (steps 1-4).
Sample Preparation: Carefully decant or filter a known volume of the saturated solution into a beaker.
Titration Setup: Place the beaker on a stir plate, add a magnetic stir bar, and immerse the pH electrode in the solution.
Titration: Titrate the solution with the standardized strong base, recording the pH value after each incremental addition of the titrant. Take smaller volume increment readings near the equivalence point.
Endpoint Determination: Plot the pH versus the volume of titrant added. The equivalence point can be determined from the inflection point of the titration curve or by using the first or second derivative plot.
Calculation: Use the volume of titrant at the equivalence point and the stoichiometry of the acid-base reaction to calculate the molar concentration of 4-Hydroxypyridine-3-sulfonic acid in the saturated solution.
Mandatory Visualization
The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound.
Caption: A logical workflow for the experimental determination of compound solubility.
In-Depth Technical Guide: Thermal Stability and Melting Point of 4-Hydroxypyridine-3-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the thermal properties of 4-Hydroxypyridine-3-sulfonic acid (CAS: 51498-37-4), a key intermediate...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of 4-Hydroxypyridine-3-sulfonic acid (CAS: 51498-37-4), a key intermediate in pharmaceutical synthesis. The document focuses on its high thermal stability and melting point, presenting quantitative data, relevant experimental methodologies, and a logical workflow for its synthesis and analysis.
Core Properties and Thermal Behavior
4-Hydroxypyridine-3-sulfonic acid is a white to off-white crystalline powder known for its significant thermal stability, which is a crucial attribute for its application in various chemical processes, particularly in the synthesis of pharmaceuticals like Torasemide.[1] Its stability ensures that it can withstand elevated temperatures that may be required during reaction and processing without significant degradation.
Quantitative Data Summary
The physical and thermal properties of 4-Hydroxypyridine-3-sulfonic acid are summarized in the table below for easy reference and comparison.
Store in a cool, dry, well-ventilated area away from incompatible substances.[1][3]
Experimental Protocols
While specific experimental reports detailing the thermal analysis of 4-Hydroxypyridine-3-sulfonic acid are not extensively available in the public domain, its high melting point is typically determined using standard analytical techniques such as Differential Scanning Calorimetry (DSC) or melting point apparatus.
General Protocol for Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to determine a material's thermal properties, including melting point, glass transitions, and crystallization.[6][7][8]
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of 4-Hydroxypyridine-3-sulfonic acid is placed into an aluminum DSC pan.
Reference Preparation: An empty, hermetically sealed aluminum pan is used as a reference.
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.
Thermal Program: The sample is heated at a constant rate, for example, 10°C/min, over a specified temperature range (e.g., from room temperature to 350°C).
Data Acquisition: The DSC instrument measures the difference in heat flow required to increase the temperature of the sample and the reference. This data is plotted as a function of temperature.
Analysis: The melting point is identified as the temperature at which the endothermic peak corresponding to the phase transition from solid to liquid occurs. The onset temperature of this peak is typically reported as the melting point. Given its reported melting point of >300°C, the analysis would confirm the absence of melting up to this temperature and potentially show decomposition at higher temperatures.
Synthesis of 4-Hydroxypyridine-3-sulfonic Acid
A documented experimental protocol for the synthesis of this compound provides insight into the conditions it can withstand.[9]
Reaction Setup: Fuming sulfuric acid (20% SO₃) and a catalytic amount of mercury sulfate are added to a three-necked round-bottom flask equipped with a reflux condenser and a thermometer.
Addition of Reactant: The mixture is cooled in an ice bath, and 4-hydroxypyridine is added portion-wise, ensuring the temperature remains below 25°C.
Heating: The reaction mixture is slowly heated to 190°C and stirred at this temperature for 10 hours.
Workup: After cooling to room temperature, the mixture is poured into industrial ethanol, causing the product to precipitate.
Purification: The resulting solid is filtered, washed with additional ethanol, and dried under a vacuum at 60°C to yield the final product.
This synthesis demonstrates the compound's stability at temperatures as high as 190°C for extended periods.
Visualizations
Synthesis Pathway
The following diagram illustrates the key steps involved in the synthesis of 4-Hydroxypyridine-3-sulfonic acid from 4-hydroxypyridine.
Caption: Synthesis workflow for 4-Hydroxypyridine-3-sulfonic acid.
General Thermal Analysis Workflow
This diagram outlines a typical workflow for evaluating the thermal properties of a chemical compound like 4-Hydroxypyridine-3-sulfonic acid.
Caption: A logical workflow for thermal property analysis.
An In-depth Technical Guide to the Determination of the pKa Value of 4-Hydroxypyridine-3-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the methodologies for determining the acid dissociation constant (pKa) of 4-Hydroxypyridine-3-sulf...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the acid dissociation constant (pKa) of 4-Hydroxypyridine-3-sulfonic acid. This compound is a crucial intermediate in the synthesis of various pharmaceuticals, including the diuretic Torasemide.[1][2] A thorough understanding of its physicochemical properties, particularly its pKa value, is essential for reaction optimization, formulation development, and understanding its physiological behavior.
Introduction to 4-Hydroxypyridine-3-sulfonic acid
4-Hydroxypyridine-3-sulfonic acid (CAS RN: 51498-37-4) is a white to light yellow crystalline powder.[3] It is characterized by the presence of two acidic functional groups: a sulfonic acid group and a hydroxyl group on a pyridine ring. The presence of these two groups means the molecule will have two distinct pKa values. The sulfonic acid group is expected to be a strong acid, while the hydroxyl group will be weakly acidic.
Physicochemical Properties
A summary of the known physicochemical properties of 4-Hydroxypyridine-3-sulfonic acid is presented in Table 1.
Note: The provided pKa value is a predicted value and requires experimental verification.
Theoretical Considerations for pKa Determination
4-Hydroxypyridine-3-sulfonic acid possesses two ionizable protons. The first dissociation is from the highly acidic sulfonic acid group (-SO3H), and the second is from the hydroxyl group (-OH) on the pyridine ring. The nitrogen atom on the pyridine ring can also be protonated, but under typical aqueous conditions, it is the dissociation of the acidic protons that is of primary interest for pKa determination.
Due to the strong acidic nature of the sulfonic acid group, its pKa is expected to be very low, as indicated by the predicted value.[3] The hydroxyl group's pKa will be significantly higher and is more amenable to determination by standard laboratory methods.
Experimental Methodologies for pKa Determination
The most common and reliable methods for the experimental determination of pKa values are potentiometric titration and UV-Vis spectrophotometry.[5][6]
Potentiometric titration is a highly accurate and widely used method for pKa determination.[5][6] It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte while monitoring the pH. The pKa value can be determined from the inflection point of the resulting titration curve.[7][8]
Experimental Protocol:
Preparation of Solutions:
Prepare a 0.01 M solution of 4-Hydroxypyridine-3-sulfonic acid in deionized water.
Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).
Prepare standard buffer solutions for pH meter calibration (e.g., pH 4.0, 7.0, and 10.0).[9]
Instrumentation:
A calibrated pH meter with a glass electrode.
A magnetic stirrer and stir bar.
A burette for the precise addition of the titrant.
Procedure:
Calibrate the pH meter using the standard buffer solutions.[9]
Place a known volume (e.g., 50 mL) of the 4-Hydroxypyridine-3-sulfonic acid solution into a beaker with a magnetic stir bar.
Immerse the pH electrode in the solution and begin stirring.
Record the initial pH of the solution.
Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
Continue the titration until the pH has risen significantly and plateaued.
Perform the titration in triplicate to ensure reproducibility.[9]
Data Analysis:
Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
Determine the equivalence point(s), which are the points of steepest inflection on the curve. For a diprotic acid, two equivalence points are expected.
The pKa value for the hydroxyl group can be determined at the half-equivalence point of the second buffer region. At this point, the concentrations of the protonated and deprotonated forms of the hydroxyl group are equal, and thus pH = pKa.[7]
The pKa of the sulfonic acid group is likely too low to be accurately determined by this method in aqueous solution.
Experimental Workflow for Potentiometric Titration
Caption: Workflow for Potentiometric pKa Determination.
UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[6][10] This method is more sensitive than potentiometric titration and requires a smaller amount of sample.[6]
Experimental Protocol:
Preparation of Solutions:
Prepare a stock solution of 4-Hydroxypyridine-3-sulfonic acid in deionized water (e.g., 1 mM).
Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the hydroxyl group (e.g., pH 8 to 12).
Instrumentation:
A dual-beam UV-Vis spectrophotometer.
Quartz cuvettes.
A calibrated pH meter.
Procedure:
Determine the UV-Vis absorbance spectrum of the 4-Hydroxypyridine-3-sulfonic acid solution at a very low pH (e.g., pH 1) to obtain the spectrum of the fully protonated species.
Determine the UV-Vis absorbance spectrum of the solution at a very high pH (e.g., pH 13) to obtain the spectrum of the fully deprotonated species.
Identify the wavelength(s) of maximum absorbance difference between the protonated and deprotonated forms.
Prepare a series of solutions by adding a small, constant amount of the stock solution to each of the buffer solutions covering the pH range of interest.
Measure the absorbance of each solution at the predetermined wavelength(s).
Data Analysis:
Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.
The resulting plot should be a sigmoidal curve.
The pKa value corresponds to the pH at the inflection point of the sigmoid curve, where half of the molecules are in the deprotonated form.[5] This can be determined graphically or by using a suitable software package for curve fitting.
Experimental Workflow for UV-Vis Spectrophotometric pKa Determination
Tautomerism in 4-Hydroxypyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals The tautomeric equilibrium between the hydroxy and keto forms of 4-hydroxypyridine and its derivatives is a critical consideration in the fields of medicina...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The tautomeric equilibrium between the hydroxy and keto forms of 4-hydroxypyridine and its derivatives is a critical consideration in the fields of medicinal chemistry, materials science, and organic synthesis. The predominant tautomer can significantly influence a molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capacity, and ultimately, its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core principles governing this tautomerism, methods for its quantitative analysis, and the impact of substituents and solvent environments.
The Core Equilibrium: 4-Hydroxypyridine vs. Pyrid-4-one
4-Hydroxypyridine exists in a dynamic equilibrium with its tautomer, pyrid-4-one. This equilibrium involves the migration of a proton from the hydroxyl group to the ring nitrogen atom, accompanied by a rearrangement of the pi-electron system. The 4-hydroxypyridine form is an aromatic phenol analog, while the pyrid-4-one form possesses an amide-like structure.
The position of this equilibrium is not fixed and is highly sensitive to the surrounding environment and the presence of other functional groups on the pyridine ring. Generally, the pyrid-4-one tautomer is favored in polar solvents and in the solid state, primarily due to its greater polarity and ability to form strong intermolecular hydrogen bonds.[1][2] Conversely, the 4-hydroxypyridine form is more prevalent in the gas phase and in non-polar solvents.[3][4]
Caption: Tautomeric equilibrium between 4-hydroxypyridine and pyrid-4-one.
Quantitative Analysis of Tautomeric Equilibrium
The tautomeric equilibrium constant, KT, is defined as the ratio of the concentration of the keto form to the enol form:
KT = [Pyrid-4-one] / [4-Hydroxypyridine]
Several spectroscopic techniques are employed for the quantitative determination of KT.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful tool for determining the ratio of tautomers in solution. The method relies on the principle that the integrated area of a resonance signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integrals of well-resolved signals corresponding to each tautomer, the tautomeric ratio can be accurately calculated.
Table 1: Representative 1H and 13C NMR Chemical Shifts (δ, ppm) for Tautomers of 4-Hydroxypyridine Derivatives
Compound
Tautomer
Solvent
H-2, H-6
H-3, H-5
C-2, C-6
C-3, C-5
C-4
4-Hydroxypyridine
Enol
DMSO-d6
7.85
6.80
151.0
110.0
165.0
4-Hydroxypyridine
Keto
DMSO-d6
7.50
6.05
140.0
116.0
178.0
3-Methyl-4-hydroxypyridine
Enol
CDCl3
7.90
6.85
148.5
115.8 (C5)
163.2
3-Methyl-4-hydroxypyridine
Keto
CDCl3
7.25
6.15
138.7
124.5 (C5)
179.1
2-Chloro-4-hydroxypyridine
Enol
Methanol-d4
-
7.0 (H3), 6.9 (H5)
-
112.5 (C3), 109.8 (C5)
166.5
2-Chloro-4-hydroxypyridine
Keto
Methanol-d4
-
6.3 (H3), 6.2 (H5)
-
118.7 (C3), 115.4 (C5)
177.3
Note: Chemical shifts are approximate and can vary with concentration and temperature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The 4-hydroxypyridine and pyrid-4-one tautomers possess distinct chromophores, leading to different UV-Vis absorption spectra. The enol form typically exhibits a λmax at a shorter wavelength compared to the more conjugated keto form. By measuring the absorbance at the λmax of each tautomer, and knowing their respective molar absorptivity coefficients (ε), the concentration of each species and thus KT can be determined. Molar absorptivity coefficients can often be estimated using "fixed" derivatives, such as 4-methoxypyridine (for the enol form) and 1-methyl-4-pyridone (for the keto form), which cannot tautomerize.
Table 2: Approximate UV-Vis Absorption Maxima (λmax, nm) for Tautomers of 4-Hydroxypyridine Derivatives
Compound
Tautomer
Solvent
λmax (nm)
4-Hydroxypyridine
Enol
Cyclohexane
~278
4-Hydroxypyridine
Keto
Water
~247, ~315
3,5-Dichloro-4-hydroxypyridine
Enol
Dioxane
~290
3,5-Dichloro-4-hydroxypyridine
Keto
Water
~260, ~330
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable qualitative information about the predominant tautomeric form. The pyrid-4-one form is characterized by a strong carbonyl (C=O) stretching vibration, typically in the range of 1640-1670 cm-1. The 4-hydroxypyridine form exhibits a characteristic O-H stretching band, which can be broad due to hydrogen bonding, usually in the region of 3200-3600 cm-1.
Table 3: Characteristic IR Absorption Frequencies (cm-1) for 4-Hydroxypyridine Tautomers
Tautomer
Vibrational Mode
Approximate Frequency (cm-1)
4-Hydroxypyridine (Enol)
O-H stretch
3200-3600 (broad)
4-Hydroxypyridine (Enol)
C-O stretch
1250-1350
Pyrid-4-one (Keto)
N-H stretch
3000-3400
Pyrid-4-one (Keto)
C=O stretch
1640-1670 (strong)
Factors Influencing Tautomeric Equilibrium
Solvent Effects
The polarity of the solvent plays a dominant role in determining the position of the tautomeric equilibrium. Polar protic solvents, such as water and alcohols, can stabilize the more polar pyrid-4-one tautomer through hydrogen bonding to both the N-H and C=O groups. In contrast, non-polar aprotic solvents, like cyclohexane and dioxane, favor the less polar 4-hydroxypyridine form.
Caption: Influence of solvent polarity on the tautomeric equilibrium.
Substituent Effects
The electronic nature and position of substituents on the pyridine ring can significantly alter the tautomeric equilibrium. Electron-withdrawing groups, particularly at the positions alpha to the nitrogen (C2 and C6), tend to stabilize the 4-hydroxypyridine form.[1] Conversely, electron-donating groups generally favor the pyrid-4-one tautomer. The steric bulk of substituents can also influence the equilibrium by affecting solvation and intermolecular interactions.
Experimental Protocols
Determination of KT by 1H NMR Spectroscopy
This protocol provides a general method for the quantitative analysis of the tautomeric equilibrium of a 4-hydroxypyridine derivative in a given deuterated solvent.
Procedure:
Sample Preparation: Accurately weigh approximately 5-10 mg of the 4-hydroxypyridine derivative and dissolve it in a known volume (e.g., 0.6 mL) of the desired deuterated solvent in an NMR tube. Ensure complete dissolution.
Instrument Setup:
Use a high-field NMR spectrometer (≥400 MHz).
Tune and match the probe for the solvent used.
Shim the sample to obtain optimal resolution.
Set the temperature to a constant value (e.g., 298 K).
Data Acquisition:
Acquire a standard 1D 1H NMR spectrum.
Crucially for quantitative analysis, ensure a sufficient relaxation delay (d1) between scans. This should be at least 5 times the longest T1 relaxation time of the protons being integrated. A d1 of 30-60 seconds is often a safe starting point if T1 values are unknown.
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).
Data Processing:
Apply a Fourier transform to the FID.
Carefully phase the spectrum.
Perform a baseline correction.
Integration and Calculation:
Identify well-resolved, non-overlapping signals for each tautomer. For example, the signals for the protons at C3 and C5 are often suitable.
Integrate the chosen signal for the enol form (Ienol) and the corresponding signal for the keto form (Iketo).
Normalize the integrals by the number of protons they represent (Nenol and Nketo, which are typically the same).
Calculate the mole fraction of each tautomer:
% Enol = [Ienol / (Ienol + Iketo)] * 100
% Keto = [Iketo / (Ienol + Iketo)] * 100
Calculate the tautomeric equilibrium constant:
KT = % Keto / % Enol
Caption: Experimental workflow for determining KT by NMR.
Determination of KT by UV-Vis Spectroscopy
This protocol outlines a method for determining KT using UV-Vis spectroscopy, often employing "fixed" model compounds.
Procedure:
Selection of Model Compounds:
Choose a suitable O-alkylated derivative (e.g., 4-methoxypyridine derivative) as a model for the enol tautomer.
Choose a suitable N-alkylated derivative (e.g., 1-methyl-4-pyridone derivative) as a model for the keto tautomer.
Sample Preparation:
Prepare stock solutions of the tautomeric compound and the two model compounds in the desired solvent.
Prepare a series of dilutions of each compound to determine their molar absorptivity coefficients (ε).
Data Acquisition:
Record the UV-Vis spectrum of the tautomeric compound in the chosen solvent.
Record the UV-Vis spectra of the model compounds to determine their λmax and ε values.
Data Analysis:
Identify the λmax for the enol (λenol) and keto (λketo) forms from the spectra of the model compounds.
At λketo, the absorbance of the tautomeric mixture (Aketo) is given by:
Aketo = εketo * cketo + εenol * cenol
At λenol, the absorbance of the tautomeric mixture (Aenol) is given by:
Aenol = ε'keto * cketo + ε'enol * cenol
The total concentration (Ctotal) is known: Ctotal = cketo + cenol
Solve the system of simultaneous equations to find the concentrations of the keto (cketo) and enol (cenol) forms.
Calculate the tautomeric equilibrium constant:
KT = cketo / cenol
Conclusion
The tautomerism of 4-hydroxypyridine derivatives is a multifaceted phenomenon with significant implications for their chemical and biological properties. A thorough understanding of the factors that govern the position of the tautomeric equilibrium is essential for the rational design of molecules with desired characteristics. The quantitative analysis of this equilibrium, primarily through NMR and UV-Vis spectroscopy, provides crucial data for researchers in drug development and materials science. This guide serves as a foundational resource for navigating the complexities of 4-hydroxypyridine tautomerism.
Spectroscopic Identification of the Sulfonic Acid Group on a Pyridine Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the key spectroscopic techniques used to identify and characterize sulfonic acid groups attached t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic techniques used to identify and characterize sulfonic acid groups attached to a pyridine ring. The presence and position of the sulfonic acid moiety are critical in determining the physicochemical properties and biological activity of many pharmaceutical compounds. This document offers detailed experimental protocols, comparative data, and visual workflows to aid researchers in the unambiguous structural elucidation of pyridine sulfonic acid isomers.
Introduction
The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives are found in numerous approved drugs. The introduction of a sulfonic acid group (-SO₃H) can significantly alter a molecule's properties, often enhancing aqueous solubility, modifying binding interactions with biological targets, and improving pharmacokinetic profiles. Given the potential for isomerism (substitution at the 2, 3, or 4-position of the pyridine ring), precise and reliable analytical methods are essential for confirming the structure of these compounds. This guide focuses on the application of infrared (IR), Raman, nuclear magnetic resonance (NMR), and mass spectrometry (MS) for this purpose.
Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy is a powerful tool for identifying functional groups. Both IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint. The sulfonic acid group and the pyridine ring exhibit several distinct vibrations that are key to their identification.
For pyridine-3-sulfonic acid, FT-IR and FT-Raman spectra have been extensively analyzed.[1][2] The key vibrational modes are summarized in the table below.
Key Vibrational Modes:
S=O and S-O Stretching: The sulfonic acid group is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found in the 1250-1150 cm⁻¹ and 1080-1030 cm⁻¹ regions, respectively.[3] The S-O single bond stretch is also observable. For pyridine-3-sulfonic acid, a strong band for the S-O stretch is seen at 1035 cm⁻¹ in the IR spectrum and 1034 cm⁻¹ in the Raman spectrum.[1]
C-S Stretching: The vibration of the carbon-sulfur bond is typically observed in the 780-740 cm⁻¹ range.[1][3]
Pyridine Ring Vibrations: The pyridine ring itself has characteristic stretching and deformation modes. Ring stretching vibrations are typically found in the 1600-1450 cm⁻¹ region.[1][3][4] For 3-monosubstituted pyridines, a double maximum around 1600 cm⁻¹ can sometimes be observed.[1] The ring breathing mode, a symmetric vibration of the entire ring, is often prominent in the Raman spectrum and is observed for pyridine-3-sulfonic acid around 1022 cm⁻¹ (IR) and 1020 cm⁻¹ (Raman).[1][5]
SO₂ Deformations: The scissoring, twisting, and rocking motions of the SO₂ group appear at lower frequencies. For instance, SO₂ scissoring bands are observed at 633 and 608 cm⁻¹ in the IR spectrum of pyridine-3-sulfonic acid.[1]
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. The strongly electron-withdrawing nature of the sulfonic acid group significantly influences the chemical shifts of the protons and carbons on the pyridine ring, allowing for positional isomer determination.
¹H NMR Spectroscopy
The protons on the pyridine ring experience deshielding due to the ring's aromaticity and the electronegativity of the nitrogen atom. The addition of an electron-withdrawing sulfonic acid group further deshields these protons, shifting their signals downfield. The position of the substituent dictates the resulting chemical shifts and coupling patterns. For instance, in pyridine-3-sulfonic acid sodium salt, four distinct signals are observed with chemical shifts around 8.95, 8.68, 8.24, and 7.60 ppm.[6]
¹³C NMR Spectroscopy
Similarly, the carbon atoms of the pyridine ring are influenced by the sulfonic acid substituent. The carbon atom directly attached to the sulfonic acid group (ipso-carbon) will have its chemical shift significantly altered. The other carbons in the ring will also show predictable shifts based on their position relative to the substituent. For pyridine itself, the chemical shifts are approximately 150 ppm (C2/C6), 124 ppm (C3/C5), and 136 ppm (C4).[7][8] Substitution with a sulfonic acid group will cause deviations from these values, aiding in isomer identification.
Note: Predicted values are based on analogous derivatives and may vary with solvent and experimental conditions.[3]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound through the detection of the molecular ion (M⁺). High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Pyridine-3-sulfonic acid has a molecular weight of 159.16 g/mol .[9][10]
Detailed methodologies are crucial for reproducible results. The following sections outline common procedures for the synthesis and spectroscopic analysis of pyridine sulfonic acids.
Synthesis Protocols
Method 1: Sulfonation of Pyridine to Yield Pyridine-3-sulfonic acid [11]
Reaction Setup: Treat pyridine with fuming sulfuric acid (oleum).
Heating: Heat the reaction mixture at elevated temperatures (typically 220-240 °C) for several hours.
Workup: Carefully quench the reaction mixture and neutralize it.
Isolation: The product is isolated, often by precipitation and recrystallization from a suitable solvent like an ethanol/water mixture.
Method 2: Synthesis of Pyridine-2-sulfonic acid via Oxidation [11]
Dissolution: Dissolve 2-mercaptopyridine in an appropriate solvent, such as aqueous hydrogen peroxide.
Reaction: Stir the solution at room temperature for several hours to allow for oxidation.
Isolation: Isolate the product by evaporating the solvent, followed by recrystallization.
Method 3: Synthesis of Pyridine-3-sulfonic acid from 3-Chloropyridine-N-oxide [12][13][14]
Sulfonation: Dissolve sodium bisulfite in water and adjust the pH to 9-9.5 with sodium hydroxide. Add 3-chloro-pyridine-N-oxide and heat the mixture in an autoclave to approximately 145°C for several hours.[12]
Reduction: After cooling, make the solution alkaline and add Raney nickel under a nitrogen atmosphere.[12]
Hydrogenation: Heat the suspension to 100-110°C and introduce hydrogen gas under pressure (e.g., 7 bars) for several hours.[12][13]
Isolation and Purification: After the reaction, cool the mixture, filter off the catalyst, and isolate the pyridine-3-sulfonic acid.[12] Purification can be achieved by recrystallization from ethanol/water after treatment with activated charcoal.[13]
Sample Preparation (KBr Pellet): Mix a small amount of the dry, powdered sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: Record the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.
Data Analysis: Analyze the positions, shapes, and intensities of the characteristic absorption bands and assign them to specific vibrational modes.
Sample Preparation: Dissolve a small amount of the purified pyridine sulfonic acid isomer (5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 or 500 MHz).
Data Analysis: Reference the chemical shifts (δ) to the residual solvent peak or an internal standard. Determine integration, multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) for ¹H spectra.
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) and detect them.
Data Analysis: Analyze the molecular ion peak to confirm the molecular weight and study the fragmentation pattern to deduce the structure of the compound.
Visualization of Workflows and Relationships
Diagrams created using Graphviz DOT language illustrate key processes and logical connections in the spectroscopic identification workflow.
Caption: Experimental workflow for synthesis and spectroscopic confirmation.
Application Notes and Protocols for the Synthesis of Torsemide from 4-Hydroxypyridine-3-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of Torsemide, a loop diuretic, commencing from the starting m...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Torsemide, a loop diuretic, commencing from the starting material 4-hydroxypyridine-3-sulfonic acid. The described synthetic route involves a four-step process, including chlorination, amination, aromatic nucleophilic substitution, and a final coupling reaction.
I. Synthetic Pathway Overview
The synthesis of Torsemide from 4-hydroxypyridine-3-sulfonic acid proceeds through the following key intermediates:
4-chloropyridine-3-sulfonyl chloride
4-chloropyridine-3-sulfonamide
4-(m-tolylamino)pyridine-3-sulfonamide
The overall synthetic workflow is depicted in the following diagram:
Figure 1: Overall synthetic workflow for Torsemide.
II. Quantitative Data Summary
The following tables summarize the typical yields and purity for each step of the Torsemide synthesis.
Table 1: Synthesis of 4-chloropyridine-3-sulfonyl chloride
Step 1: Synthesis of 4-chloropyridine-3-sulfonyl chloride
This protocol is adapted from a patented industrial process.[1]
Materials:
4-hydroxy-pyridine-3-sulphonic acid: 1137.5 g (6.49 mol)
Phosphorus oxychloride (POCl₃): 3481 g (2085 ml, 22.7 mol)
Phosphorus trichloride (PCl₃): 2115 g (1345 ml, 15.4 mol)
Chlorine gas (Cl₂): 1092 g (15.4 mol)
Ethylene chloride
Water
Procedure:
Charge a suitable reactor with 4-hydroxy-pyridine-3-sulphonic acid, phosphorus oxychloride, and phosphorus trichloride.
Heat the mixture to reflux with stirring. The temperature will initially rise to about 80°C.
Over approximately 3 hours, introduce chlorine gas into the reaction mixture. The temperature will increase to about 100°C with the evolution of HCl gas.
Continue to heat the mixture under reflux for 24 hours. The temperature will gradually rise to 110°C.
After the reflux period, distill off the excess phosphorus oxychloride under a water pump vacuum.
To the residue, add ethylene chloride at approximately 40°C.
With external water cooling, cautiously add water portion-wise, maintaining the temperature at a maximum of 30°C.
Separate the organic phase and wash it twice with water.
Distill off the ethylene chloride and dry the residue under a vacuum to obtain 4-chloropyridine-3-sulfonyl chloride.
Step 2: Synthesis of 4-chloropyridine-3-sulfonamide
This protocol is based on procedures described in the literature.[4][6]
Dissolve the crude 4-chloropyridine-3-sulfonyl chloride in 1,4-dioxane and cool the solution in an ice bath.
In a separate flask, place concentrated ammonia solution and cool it in an ice bath.
Slowly add the solution of 4-chloropyridine-3-sulfonyl chloride to the cooled ammonia solution dropwise over 30 minutes with stirring.
Continue stirring the mixture in the ice bath for an additional 30 minutes.
Concentrate the reaction mixture under reduced pressure to obtain a crude yellow solid.
Add ice water to the crude solid and stir for 20 minutes at 20-25°C.
Filter the resulting precipitate and dry it under a vacuum at 45°C for 6 hours to yield 4-chloropyridine-3-sulfonamide as a pale yellow solid.
Step 3: Synthesis of 4-(m-tolylamino)pyridine-3-sulfonamide
This protocol follows a published synthetic method.[4][6]
Materials:
4-chloropyridine-3-sulfonamide (from Step 2): 9.60 g (0.05 mol)
n-Propanol: 100 mL
m-toluidine: 6.5 mL (0.06 mol)
2 M Sodium hydroxide solution
3 M Hydrochloric acid
Ice water
Procedure:
In a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add 4-chloropyridine-3-sulfonamide, n-propanol, and m-toluidine.
Heat the mixture to 105°C and stir for 2 hours.
After cooling, dissolve the crude product in 2 M sodium hydroxide solution and water at room temperature.
Adjust the pH of the mixture to 6-7 with 3 M hydrochloric acid.
Filter the resulting precipitate, wash it with ice water, and dry to obtain 4-(m-tolylamino)pyridine-3-sulfonamide as an off-white solid.
Step 4: Synthesis of Torsemide
This protocol is a representative procedure from patent literature.[8]
Materials:
4-[(3-methylphenyl)amino]-3-pyridinesulfonamide (from Step 3): 100.0 g (0.38 mol)
Potassium carbonate: 52.4 g (0.38 mol)
Isopropyl isocyanate: 35.6 g (0.42 mol)
Acetone: 1.8 L
Water
Acetic acid
Procedure:
Charge a 3-L, three-necked flask equipped with a mechanical stirrer, thermometer, and condenser with 4-[(3-methylphenyl)amino]-3-pyridinesulfonamide, potassium carbonate, isopropyl isocyanate, and acetone.
Heat the mixture to reflux and maintain for a specified time until the reaction is complete (monitor by TLC or HPLC).
Cool the reaction mixture and filter the solid precipitate.
Wash the filter cake with acetone to afford potassium torsemide.
Dissolve the filter cake in water and slowly add acetic acid to acidify the solution.
Stir the resulting suspension for 2 hours.
Filter the solid, wash with water, and dry under vacuum at 50°C to yield Torsemide as a white solid.
IV. Logical Relationship Diagram
The following diagram illustrates the key transformations and reagent relationships in the synthesis of Torsemide.
Application Notes and Protocols for 4-Hydroxypyridine-3-sulfonic acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 4-hydroxypyridine-3-sulfonic acid as a pivotal intermediate in the pharmaceutical...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-hydroxypyridine-3-sulfonic acid as a pivotal intermediate in the pharmaceutical industry. Detailed protocols for its application in the synthesis of key active pharmaceutical ingredients (APIs) are provided, alongside structured data and visual workflows to facilitate understanding and implementation in a research and development setting.
Application Notes
4-Hydroxypyridine-3-sulfonic acid (CAS No: 51498-37-4) is a white to off-white crystalline powder that serves as a critical building block in the synthesis of various pharmaceutical compounds.[1] Its pyridine ring, substituted with both a hydroxyl and a sulfonic acid group, imparts unique reactivity, making it a versatile intermediate.[1] The primary and most well-documented application of this compound is in the manufacturing of the potent loop diuretic, Torasemide.[2][3][4][5] Additionally, it is a precursor for the synthesis of potential α1-adrenergic receptor antagonists, a class of drugs used to treat conditions like benign prostatic hyperplasia and hypertension.[6]
The sulfonic acid moiety enhances the compound's solubility and reactivity, while the hydroxyl group provides a key handle for further chemical modifications.[2] Its high thermal stability, with a melting point exceeding 300°C, is advantageous for industrial-scale synthesis involving elevated temperatures.[3][6]
Physicochemical Properties of 4-Hydroxypyridine-3-sulfonic acid
The synthesis of Torasemide from 4-hydroxypyridine involves a multi-step process where 4-hydroxypyridine-3-sulfonic acid is a key intermediate. The general synthetic pathway is outlined below.
Caption: Synthetic workflow for Torasemide precursor from 4-Hydroxypyridine.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxypyridine-3-sulfonic acid
This protocol details the sulfonation of 4-hydroxypyridine to yield 4-hydroxypyridine-3-sulfonic acid.[2]
Materials:
4-Hydroxypyridine
Fuming sulfuric acid (20% SO₃)
Mercury sulfate (HgSO₄)
Industrial ethanol
Ice
Equipment:
Three-necked round-bottom flask
Reflux condenser
Thermometer
Stirring apparatus
Filtration apparatus
Vacuum oven
Procedure:
To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add fuming sulfuric acid (120 mL) and mercury sulfate (1.90 g, 6.4 mmol).
Stir the mixture in an ice bath for 20 minutes.
Portion-wise, add 4-hydroxypyridine (38.04 g, 0.4 mol) while maintaining the temperature below 25°C.
Slowly heat the resulting mixture to 190°C and stir at this temperature for 10 hours.
Cool the mixture to room temperature and then slowly pour it into industrial ethanol (360 mL).
Stir the resulting slurry for 1 hour in an ice bath and then filter.
Wash the filter cake with industrial alcohol (200 mL) and stir for another hour in an ice bath.
Filter the slurry and dry the filter cake under vacuum at 60°C for 12 hours.
Expected Yield: 49.58 g (70.84%) of 4-hydroxypyridine-3-sulfonic acid as a white solid.[2]
Protocol 2: Synthesis of 4-Chloropyridine-3-sulfonamide
This protocol describes the conversion of 4-hydroxypyridine-3-sulfonic acid to 4-chloropyridine-3-sulfonamide, a key intermediate for Torasemide.[2]
Materials:
4-Hydroxypyridine-3-sulfonic acid
Phosphorus pentachloride (PCl₅)
Phosphorus oxychloride (POCl₃)
Toluene
Aqueous ammonia
Ice water
Equipment:
Three-necked round-bottom flask
Reflux condenser
Thermometer
Stirring apparatus
Rotary evaporator
Filtration apparatus
Vacuum oven
Procedure:
In a three-necked round-bottom flask, add 4-hydroxypyridine-3-sulfonic acid (17.50 g, 0.1 mol), phosphorus pentachloride (52.06 g, 0.25 mol), and phosphorus oxychloride (23 mL, 0.25 mol).
Slowly heat the mixture to 120°C and stir for 5 hours.
Concentrate the reaction solution under reduced pressure to obtain 4-chloropyridine-3-sulfonyl chloride as a light green oil.
Add toluene (100 mL) to the residue and concentrate under reduced pressure. Repeat this step two more times.
Slowly add the crude 4-chloropyridine-3-sulfonyl chloride to a flask containing aqueous ammonia (100 mL) with stirring in an ice bath.
After stirring for 30 minutes, concentrate the mixture under reduced pressure.
Add ice water (30 mL) to the crude product and stir at 20-25°C for 20 minutes.
Filter the resulting precipitate and dry under vacuum at 45°C for 6 hours.
Expected Yield: 12.94 g (67.42% over two steps) of 4-chloropyridine-3-sulfonamide as a pale yellow solid.[2]
Protocol 3: Synthesis of 4-(m-Tolylamino)pyridine-3-sulfonamide
This protocol details the nucleophilic substitution reaction to form the immediate precursor to Torasemide.[2]
Materials:
4-Chloropyridine-3-sulfonamide
m-Toluidine
n-Propanol
Sodium hydroxide solution (2 mol/L)
Hydrochloric acid (3 mol/L)
Ice water
Equipment:
Three-necked round-bottom flask
Reflux condenser
Thermometer
Stirring apparatus
Filtration apparatus
Procedure:
To a three-necked round-bottom flask, add 4-chloropyridine-3-sulfonamide (9.60 g, 0.05 mol), n-propanol (100 mL), and m-toluidine (6.5 mL, 0.06 mol).
Heat the mixture to 105°C and stir for 2 hours.
Cool the mixture to room temperature and concentrate under reduced pressure to obtain a yellow solid.
Dissolve the crude solid in 2 mol/L sodium hydroxide solution (80 mL) and water (150 mL).
Adjust the pH of the mixture to 6-7 with 3 mol/L hydrochloric acid.
Filter the resulting precipitate, wash with ice water, and dry.
Expected Yield: 12.21 g (92.86%) of 4-(m-tolylamino)pyridine-3-sulfonamide as an off-white solid.[2]
Application Notes and Protocol for the Sulfonation of 4-Hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the sulfonation of 4-hydroxypyridine to synthesize 4-hydroxypyridine-3-sulfonic acid. This compound...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the sulfonation of 4-hydroxypyridine to synthesize 4-hydroxypyridine-3-sulfonic acid. This compound is a critical intermediate in the synthesis of various pharmaceuticals, notably the diuretic Torasemide.[1] The protocol herein describes a robust method utilizing fuming sulfuric acid, complete with reaction conditions, purification steps, and expected yield. All quantitative data is presented in a clear, tabular format for ease of reference. A graphical representation of the experimental workflow is also provided to facilitate a comprehensive understanding of the process.
Introduction
4-Hydroxypyridine is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its derivatization allows for the creation of a wide array of functionalized molecules with potential therapeutic applications. The introduction of a sulfonic acid group at the 3-position of the pyridine ring yields 4-hydroxypyridine-3-sulfonic acid, a key building block in the production of active pharmaceutical ingredients.[1] The protocol detailed below is based on established synthetic methods, providing a reliable procedure for laboratory-scale synthesis.
Chemical Reaction
Caption: Workflow for the synthesis of 4-hydroxypyridine-3-sulfonic acid.
Safety Precautions
Fuming sulfuric acid is extremely corrosive and reactive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
The reaction is highly exothermic, especially during the addition of 4-hydroxypyridine. Strict temperature control is essential to prevent runaway reactions.
Mercury sulfate is toxic. Avoid inhalation and skin contact.
Characterization
The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
[2]
Conclusion
The protocol described provides a comprehensive and detailed method for the successful synthesis of 4-hydroxypyridine-3-sulfonic acid. By adhering to the specified conditions and safety precautions, researchers can reliably produce this valuable intermediate for further applications in drug discovery and development.
Application Notes: Synthesis of 4-Hydroxypyridine-3-sulfonic Acid via Electrophilic Sulfonation
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides detailed experimental protocols for the synthesis of 4-Hydroxypyridine-3-sulfonic acid, a valuable intermediate in p...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the synthesis of 4-Hydroxypyridine-3-sulfonic acid, a valuable intermediate in pharmaceutical synthesis.[1] The primary method detailed is the direct sulfonation of 4-hydroxypyridine using fuming sulfuric acid (oleum). Two distinct protocols are presented, offering flexibility in reaction conditions such as temperature, duration, and the use of a catalyst. This guide includes quantitative data summaries, step-by-step methodologies, and visualizations of the experimental workflow and reaction mechanism to ensure reproducibility and a thorough understanding of the process.
Introduction
4-Hydroxypyridine-3-sulfonic acid is a key building block in the synthesis of various pharmaceutical compounds, including torasemide, a pyridine-sulfonylurea type diuretic.[2] The introduction of a sulfonic acid group onto the 4-hydroxypyridine ring is achieved through electrophilic aromatic substitution. Fuming sulfuric acid (oleum), a solution of sulfur trioxide (SO₃) in sulfuric acid, serves as the potent sulfonating agent required for this transformation.[3] The reaction conditions can be modulated to achieve desirable yields and purity. This note details two effective protocols for this synthesis.
Reaction Scheme
The overall reaction involves the substitution of a hydrogen atom at the C-3 position of the 4-hydroxypyridine ring with a sulfonic acid group (-SO₃H).
Caption: General reaction for the sulfonation of 4-hydroxypyridine.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from two different experimental protocols for the synthesis of 4-Hydroxypyridine-3-sulfonic acid.
This protocol, adapted from a procedure used in the synthesis of torasemide-related substances, employs a mercury sulfate catalyst to facilitate the reaction at a high temperature over a shorter duration.[2]
The sulfonation of 4-hydroxypyridine is an electrophilic aromatic substitution reaction. The electrophile is sulfur trioxide (SO₃), which is present in high concentration in fuming sulfuric acid. The pyridine ring, activated by the hydroxyl group, acts as the nucleophile.
Caption: Proposed mechanism for the sulfonation of 4-hydroxypyridine.
Safety Considerations
Fuming Sulfuric Acid (Oleum): This substance is extremely corrosive and toxic. It reacts violently with water, releasing significant heat and toxic fumes. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
Mercury Sulfate: This compound is highly toxic. Avoid inhalation of dust and contact with skin and eyes. Handle with care and dispose of waste according to institutional guidelines for heavy metal waste.
High Temperatures: The reactions are conducted at high temperatures (120-190°C), posing a risk of severe burns. Use appropriate heating mantles and ensure the apparatus is securely clamped.
Conclusion
The synthesis of 4-Hydroxypyridine-3-sulfonic acid can be successfully achieved by the direct sulfonation of 4-hydroxypyridine with fuming sulfuric acid. The choice between a high-temperature, catalyzed protocol and a lower-temperature, extended-time protocol allows researchers to select a method that best fits their laboratory capabilities and time constraints. The provided protocols and data serve as a comprehensive guide for the safe and effective synthesis of this important pharmaceutical intermediate.
Application Notes and Protocols: The Role of Mercury Sulfate in Pyridine Sulfonation
For Researchers, Scientists, and Drug Development Professionals Introduction Pyridine and its derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries. The introduction of a sulfonic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine and its derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries. The introduction of a sulfonic acid group into the pyridine ring can significantly alter its physicochemical properties, enhancing water solubility and providing a handle for further synthetic transformations. The direct sulfonation of pyridine, an electron-deficient heterocycle, is a challenging transformation that typically requires harsh reaction conditions. The use of mercury (II) sulfate as a catalyst has been a long-standing method to facilitate this reaction, allowing for lower temperatures and improved yields of the desired pyridine-3-sulfonic acid.
These application notes provide a detailed overview of the role of mercury sulfate in pyridine sulfonation, including comparative data, detailed experimental protocols, and a discussion of the reaction mechanism.
Data Presentation
The use of mercury sulfate as a catalyst significantly improves the efficiency of pyridine sulfonation. The following table summarizes the key quantitative differences between the catalyzed and uncatalyzed reactions.
Formation of various isomers and degradation products at high temperatures.
At higher temperatures (~330 °C), formation of pyridine-4-sulfonic acid and 4-hydroxypyridine is more pronounced.[3][4]
Reaction Mechanism and Logical Relationships
The sulfonation of pyridine is an electrophilic aromatic substitution reaction. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophiles compared to benzene. The role of the mercury sulfate catalyst is to facilitate this electrophilic attack. While the precise mechanism is a subject of discussion, a plausible pathway is illustrated below. It is hypothesized that the mercury (II) ion coordinates to the pyridine nitrogen, further withdrawing electron density and potentially forming a complex that directs the electrophile to the 3-position.
Caption: Proposed mechanism for mercury sulfate-catalyzed pyridine sulfonation.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of pyridine-3-sulfonic acid using a mercury sulfate catalyst.
Calcium carbonate (CaCO₃) (for alternative work-up)
Deionized water
Equipment
Three-necked round-bottom flask
Reflux condenser
Mechanical stirrer
Heating mantle with temperature controller
Dropping funnel
Beakers, filter funnels, and other standard laboratory glassware
pH meter or pH paper
Experimental Workflow
The overall experimental workflow for the synthesis and isolation of pyridine-3-sulfonic acid is depicted below.
Caption: Experimental workflow for catalyzed pyridine sulfonation.
Detailed Procedure
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
Charging Reagents: Cautiously add 150 mL of concentrated sulfuric acid to the flask. While stirring and cooling the flask in an ice bath, slowly add 50 g of pyridine through the dropping funnel.
Catalyst Addition: Once the addition of pyridine is complete, add 5 g of mercury (II) sulfate to the mixture.
Sulfonation: Heat the reaction mixture to 230-275 °C using a heating mantle with a temperature controller. Maintain this temperature with continuous stirring for 12-24 hours.[2] The reaction mixture will gradually darken.
Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Very cautiously, pour the reaction mixture onto 500 g of crushed ice in a large beaker with stirring. This step is highly exothermic and should be performed with extreme care.
Removal of Mercury Catalyst: Neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is approximately 7-8. This will precipitate mercury salts and other inorganic byproducts. Filter the mixture to remove the solid precipitates.
Product Isolation: Acidify the filtrate with concentrated hydrochloric acid until the pH is acidic. Pyridine-3-sulfonic acid will precipitate out of the solution.
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with a small amount of cold deionized water. Dry the product in a vacuum oven.
Alternative Work-up using Calcium Carbonate
An alternative work-up procedure involves the use of calcium carbonate to remove excess sulfuric acid and isolate the calcium salt of pyridine-3-sulfonic acid.
After quenching the reaction with ice, slowly add calcium carbonate to the stirred solution until the effervescence ceases and the solution is neutral.
Heat the mixture to boiling and filter off the precipitated calcium sulfate.
The filtrate contains the calcium salt of pyridine-3-sulfonic acid. To obtain the free acid, add a stoichiometric amount of sulfuric acid to precipitate calcium sulfate, filter, and evaporate the filtrate to dryness.
Safety and Environmental Considerations
Mercury Toxicity: Mercury and its compounds are highly toxic and pose a significant environmental hazard.[1] All manipulations involving mercury sulfate should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Waste Disposal: All mercury-containing waste must be collected and disposed of according to institutional and governmental regulations for hazardous waste.[1] The removal of the mercury catalyst from the final product is a critical step, especially for pharmaceutical applications.[1]
Corrosive Reagents: Concentrated sulfuric acid and oleum are extremely corrosive. Handle with extreme care and appropriate PPE. The quenching of the reaction mixture is highly exothermic and should be performed slowly and with adequate cooling.
Due to the significant environmental and health concerns associated with mercury, the development of alternative, mercury-free methods for pyridine sulfonation is an active area of research.
Application Notes and Protocols for the Synthesis of 4-Chloropyridine-3-sulfonamide
Introduction These application notes provide detailed protocols for the chemical synthesis of 4-chloropyridine-3-sulfonamide, a key intermediate in the manufacturing of various pharmaceutical compounds. For instance, it...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
These application notes provide detailed protocols for the chemical synthesis of 4-chloropyridine-3-sulfonamide, a key intermediate in the manufacturing of various pharmaceutical compounds. For instance, it serves as a precursor for the diuretic drug Torsemide[1]. The conversion of 4-hydroxypyridine-3-sulfonic acid to 4-chloropyridine-3-sulfonamide is typically a two-step process involving an initial chlorination reaction to form 4-chloropyridine-3-sulfonyl chloride, followed by amination to yield the final product. The protocols outlined below are based on established laboratory and patented procedures, providing researchers and drug development professionals with reliable methods for this synthesis.
Chemical Reaction Pathway
The overall conversion involves two primary chemical transformations:
Chlorination : The hydroxyl group on the pyridine ring and the sulfonic acid moiety are both converted to chlorides.
Amination : The resulting sulfonyl chloride is then reacted with ammonia to form the sulfonamide.
Figure 1: General two-step reaction pathway for the synthesis of 4-chloropyridine-3-sulfonamide.
Experimental Protocols
Two common methods for this conversion are detailed below. The primary difference lies in the choice of chlorinating agents.
Protocol 1: Chlorination using Phosphorus Pentachloride and Phosphorus Oxychloride
This protocol follows a two-step process where 4-hydroxypyridine-3-sulfonic acid is first converted to its sulfonyl chloride intermediate, which is then treated with ammonia.
Step 1: Synthesis of 4-Chloropyridine-3-sulfonyl chloride
To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add 4-hydroxypyridine-3-sulfonic acid (17.50 g, 0.1 mol), phosphorus pentachloride (52.06 g, 0.25 mol), and phosphorus oxychloride (23 mL, 0.25 mol)[2].
Slowly heat the mixture to 120°C and maintain this temperature with stirring for 5 hours[2].
After the reaction is complete, concentrate the solution under reduced pressure to remove excess phosphorus oxychloride[2].
Add toluene (100 mL) to the residue and concentrate again under reduced pressure. Repeat this toluene addition and concentration step two more times to obtain 4-chloropyridine-3-sulfonyl chloride as a light green oil[2]. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of 4-Chloropyridine-3-sulfonamide
The crude 4-chloropyridine-3-sulfonyl chloride is cooled in an ice bath.
Slowly add a 25% aqueous ammonia solution, ensuring the temperature does not exceed 30-35°C[1].
Stir the mixture vigorously for approximately 30 minutes in the ice bath[2].
Concentrate the resulting mixture under reduced pressure to obtain a crude yellow solid[2].
Add ice water (30 mL) to the crude solid and stir at 20-25°C for 20 minutes[2].
Filter the resulting precipitate and dry the solid under a vacuum at 45°C for 6 hours to yield 4-chloropyridine-3-sulfonamide[2].
Protocol 2: Chlorination using Phosphorus Oxychloride, Phosphorus Trichloride, and Chlorine Gas
This alternative method also proceeds in two steps but employs a different set of chlorinating agents for the initial conversion.
Step 1: Synthesis of 4-Chloropyridine-3-sulfonyl chloride
In a suitable reaction vessel, mix 4-hydroxypyridine-3-sulfonic acid (56.3 g, 0.32 mol), phosphorus oxychloride (25 g, 0.16 mol), and phosphorus trichloride (103 g, 0.75 mol)[1].
Heat the mixture to reflux at approximately 80°C with stirring[1].
Introduce chlorine gas (44.5 g, 0.62 mol) into the reaction mixture over a period of 3 to 4 hours. The reflux temperature will gradually increase to 103-108°C[1].
Allow the reaction to continue for 20 hours, during which the temperature may rise to 105-110°C, and the solution should become nearly clear[1].
Cool the mixture to about 50°C and distill off the remaining phosphorus oxychloride and phosphorus trichloride under a vacuum[1].
The residue, which is the crude 4-chloropyridine-3-sulfonyl chloride, can be carried forward to the next step.
Step 2: Synthesis of 4-Chloropyridine-3-sulfonamide
Take up the crude sulfonyl chloride residue in a solvent such as toluene or ethylene chloride[1].
With external cooling to maintain a temperature below 30-35°C, add a 25% aqueous ammonia solution portion-wise with vigorous stirring[1].
Continue to stir the mixture intensively for about 3 hours, ensuring the pH remains in the basic range[1].
Neutralize the mixture with concentrated hydrochloric acid[1].
Filter the precipitated product, wash it with water, and then with the organic solvent used (e.g., toluene)[1][3].
Dry the product at ambient temperature to obtain 4-chloropyridine-3-sulfonamide[1][3].
Data Presentation
Table 1: Reagents and Conditions for Synthesis Protocols
Application Notes and Protocols: Synthesis of 4-Chloropyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the synthesis of 4-chloropyridine-3-sulfonyl chloride, a key inter...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-chloropyridine-3-sulfonyl chloride, a key intermediate in the preparation of various pharmaceutical compounds. The primary method described is the reaction of 4-hydroxypyridine-3-sulfonic acid with phosphorus pentachloride (PCl₅), often in the presence of phosphorus oxychloride (POCl₃) which can act as a solvent. An alternative and frequently cited industrial method involving phosphorus trichloride (PCl₃) and chlorine (Cl₂) gas is also detailed, as it proceeds through a similar reactive intermediate. These protocols are intended for use by qualified researchers and scientists in a laboratory setting.
Introduction
4-Chloropyridine-3-sulfonyl chloride is a vital building block in medicinal chemistry, notably in the synthesis of sulfonamides, which are present in a wide array of therapeutic agents. The conversion of 4-hydroxypyridine-3-sulfonic acid to its chlorinated derivative is a crucial step that enables further molecular elaboration. This process involves the substitution of the hydroxyl group on the pyridine ring and the hydroxyl group of the sulfonic acid with chlorine atoms. While various chlorinating agents can be employed, phosphorus pentachloride is a common and effective reagent for this transformation.
Reaction Scheme
The overall reaction involves the conversion of the hydroxyl and sulfonic acid moieties to their corresponding chlorides.
Protocol 1: Reaction with Phosphorus Pentachloride and Phosphorus Oxychloride
This protocol is adapted from a procedure for the synthesis of 4-chloropyridine-3-sulfonamide, where the formation of 4-chloropyridine-3-sulfonyl chloride is the intermediate step.[1]
To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add 4-hydroxypyridine-3-sulfonic acid (17.50 g, 0.1 mol), phosphorus pentachloride (52.06 g, 0.25 mol), and phosphorus oxychloride (23 mL, 0.25 mol).[1]
Slowly heat the resulting mixture to 120°C with stirring.[1]
Maintain the reaction at this temperature for 5 hours.[1]
After the reaction is complete, concentrate the solution under reduced pressure to remove the excess phosphorus oxychloride.[1]
Add toluene (100 mL) to the residue and concentrate under reduced pressure. Repeat this step two more times to ensure the removal of residual phosphorus oxychloride, yielding crude 4-chloropyridine-3-sulfonyl chloride as a light green oil.[1]
Protocol 2: Reaction with Phosphorus Trichloride and Chlorine Gas
This protocol is a common industrial method for the synthesis of 4-chloropyridine-3-sulfonyl chloride.[2][3]
In a suitable reaction vessel, introduce phosphorus oxychloride (25 g, 0.16 mol) and add phosphorus trichloride (103 g, 0.75 mol).[2][3]
With stirring, add 4-hydroxypyridine-3-sulfonic acid (56.3 g, 0.32 mol) to the solution.[2][3]
Heat the mixture to approximately 80°C under reflux.[2][3]
Introduce chlorine gas (44.5 g, 0.62 mol) into the reaction mixture over a period of 3 to 4 hours. The reflux temperature will rise to 103-108°C.[2][3]
Allow the mixture to react for an additional 20 hours with stirring, during which the temperature may increase to 105-110°C, and the yellowish solution should become almost clear.[2][3]
Wash the organic phase twice with 300 mL of water, separating the organic layer each time.[2][3]
Remove the toluene from the organic phase by vacuum distillation.[2][3]
The final product, 4-chloropyridine-3-sulfonyl chloride, is obtained by vacuum distillation at a head temperature of 84 to 105°C and a pressure of 0.1 to 0.2 mmHg.[2][3]
Visualizations
Experimental Workflow for Protocol 2
Caption: Workflow for the synthesis of 4-chloropyridine-3-sulfonyl chloride.
Safety Precautions
This reaction should be carried out in a well-ventilated fume hood by trained personnel.
Phosphorus pentachloride, phosphorus oxychloride, and phosphorus trichloride are corrosive and react violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Chlorine gas is highly toxic and corrosive. Handle with extreme caution using appropriate gas handling equipment.
The reaction evolves hydrogen chloride gas, which is corrosive and toxic. Ensure proper scrubbing of the off-gases.
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of 4-chloropyridine-3-sulfonyl chloride from 4-hydroxypyridine-3-sulfonic acid is a well-established transformation. The use of phosphorus trichloride and chlorine gas provides a high-yielding and scalable process suitable for industrial applications. The direct use of phosphorus pentachloride is also an effective method, particularly for laboratory-scale synthesis. Careful control of reaction conditions and adherence to safety protocols are essential for the successful and safe execution of these procedures.
Application Note: HPLC Method for Monitoring 4-Hydroxypyridine-3-sulfonic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative monitoring of reactions involving...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative monitoring of reactions involving 4-Hydroxypyridine-3-sulfonic acid. This method is crucial for researchers and professionals in drug development and chemical synthesis to track reaction progress, determine purity, and quantify the analyte in the presence of starting materials, intermediates, and byproducts. The described reversed-phase HPLC (RP-HPLC) method provides a reliable and efficient means for the analysis of this important chemical entity.
Introduction
4-Hydroxypyridine-3-sulfonic acid is a key intermediate in the synthesis of various pharmaceutical compounds, including the diuretic Torasemide[1]. Accurate and precise monitoring of its formation and consumption during chemical reactions is essential for process optimization, yield calculation, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose due to its high resolution, sensitivity, and reproducibility[2]. This document provides a detailed protocol for an isocratic RP-HPLC method for the analysis of 4-Hydroxypyridine-3-sulfonic acid.
Experimental
Instrumentation and Materials
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
Chromatographic Data System (CDS): OpenLab CDS or equivalent.
Analytical Column: A C18 stationary phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended.
Chemicals: 4-Hydroxypyridine-3-sulfonic acid reference standard (>98% purity)[3][4].
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1. These conditions are a starting point and may require minor modifications based on the specific reaction mixture and HPLC system.
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
95:5 (v/v) Water with 0.1% Phosphoric Acid : Acetonitrile
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
230 nm
Injection Volume
10 µL
Run Time
10 minutes
Table 1: HPLC Chromatographic Conditions
Protocols
Standard Solution Preparation
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4-Hydroxypyridine-3-sulfonic acid reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
Reaction Quenching: At specified time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
Dilution: Immediately quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 10 mL volumetric flask). This will stop the reaction and bring the analyte concentration within the calibration range. A dilution factor of 100 is a good starting point and can be adjusted as necessary.
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
HPLC Analysis Workflow
The general workflow for the HPLC analysis is depicted in the following diagram.
A diagram illustrating the experimental workflow for HPLC analysis.
System Suitability
Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 50 µg/mL) five times. The acceptance criteria are outlined in Table 2.
Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 2.0
Theoretical Plates (N)
≥ 2000
Relative Standard Deviation (RSD) of Peak Area
≤ 2.0%
Table 2: System Suitability Parameters
Data Analysis and Results
Calibration Curve
Inject the prepared working standard solutions in triplicate. Plot the average peak area against the corresponding concentration to generate a calibration curve. Perform a linear regression analysis on the data. A coefficient of determination (R²) greater than 0.999 is typically required.
Quantification of 4-Hydroxypyridine-3-sulfonic Acid
The concentration of 4-Hydroxypyridine-3-sulfonic acid in the reaction samples can be calculated using the linear regression equation obtained from the calibration curve. Remember to account for the dilution factor during sample preparation.
Logical Relationship of HPLC System Components
The following diagram illustrates the logical flow and interaction of the core components within the HPLC system used for this method.
A diagram showing the logical relationship of HPLC components.
Conclusion
The HPLC method described in this application note is suitable for the routine monitoring of reactions involving 4-Hydroxypyridine-3-sulfonic acid. The method is simple, rapid, and utilizes common instrumentation and reagents, making it easily implementable in most analytical laboratories. Proper validation of this method in accordance with internal standard operating procedures and regulatory guidelines is recommended before its application in a GMP environment.
Application Notes and Protocols for the Synthesis of α1-Adrenergic Receptor Antagonists Using Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the synthesis of α1-adrenergic receptor antagonists based on pyridine an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of α1-adrenergic receptor antagonists based on pyridine and its derivatives. The α1-adrenergic receptors, which include the subtypes α1A, α1B, and α1D, are G-protein coupled receptors that play a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction.[1][2] Antagonists of these receptors are clinically significant for treating conditions such as benign prostatic hyperplasia (BPH) and hypertension.[3][4] Pyridine and dihydropyridine scaffolds have proven to be versatile core structures for the development of potent and selective α1-adrenergic antagonists.[3][5]
Introduction to Pyridine-Based α1-Adrenergic Antagonists
The pyridine ring is a privileged scaffold in medicinal chemistry due to its presence in numerous approved drugs and its ability to engage in various biological interactions.[6][7] In the context of α1-adrenergic antagonists, pyridine and its partially saturated form, dihydropyridine, serve as key structural motifs. These scaffolds can be chemically modified to achieve high affinity and selectivity for the different α1-adrenergic receptor subtypes, particularly the α1A subtype, which is predominantly expressed in the prostate and bladder neck, making it a prime target for BPH therapy with reduced cardiovascular side effects.[4][5][8]
Notable classes of pyridine-based α1-antagonists include:
Pyridine-phenylpiperazines: These compounds have demonstrated high potency and significant selectivity for the α1a-adrenergic receptor subtype.[5]
1,4-Dihydropyridines (DHPs): Originally known as calcium channel blockers, the DHP scaffold has been successfully adapted to create potent and selective α1a-adrenoceptor antagonists.[3][8][9]
Signaling Pathways of α1-Adrenergic Receptors
α1-Adrenergic receptors are coupled to the Gq heterotrimeric G-protein.[1][10][11] Upon agonist binding, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to a cascade of downstream cellular effects, most notably smooth muscle contraction.[1][10][12]
α1-Adrenergic Receptor Signaling Pathway.
Data Presentation: Pharmacological Properties
The following tables summarize the binding affinities (Ki) and functional activities of representative pyridine-based α1-adrenergic receptor antagonists.
The synthesis of pyridine-based α1-adrenergic antagonists often involves multi-step sequences. Below are generalized protocols for the synthesis of key intermediates and final compounds based on common synthetic strategies.
General Synthetic Workflow
A common approach for synthesizing these antagonists involves a convergent strategy where the pyridine or dihydropyridine core is first synthesized and then coupled with a side chain, often an arylpiperazine moiety, via a suitable linker.
Application Notes and Protocols for Biological Activity Screening of Novel Pyridine Sulfonic Acid Compounds
Introduction Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, with the addition of a sulfonic acid or sulfonamide moiety giving rise to a class of compounds with diverse pharmacological acti...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, with the addition of a sulfonic acid or sulfonamide moiety giving rise to a class of compounds with diverse pharmacological activities.[1][2] Novel pyridine sulfonic acid compounds have garnered significant interest in drug discovery for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[3][4][5] This document provides detailed protocols for the initial biological screening of these novel compounds to assess their therapeutic potential. The methodologies outlined are designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.
Application Note 1: Anticancer Activity Screening
Objective: To determine the cytotoxic effects of novel pyridine sulfonic acid compounds on various cancer cell lines and to establish their half-maximal inhibitory concentration (IC₅₀) values.
Background: The initial evaluation of potential anticancer agents typically involves in vitro cytotoxicity assays to measure a compound's ability to kill or inhibit the proliferation of cancer cells.[6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is measured spectrophotometrically.[8]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
Materials:
Novel pyridine sulfonic acid test compounds
Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))[9]
Non-malignant control cell line (e.g., fibroblasts)[10]
Dulbecco's Modified Eagle Medium (DMEM)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
Trypsin-EDTA
Phosphate-Buffered Saline (PBS)
MTT solution (5 mg/mL in PBS)
Dimethyl Sulfoxide (DMSO)
Doxorubicin (positive control)
96-well culture plates
Hemocytometer
Microplate reader
Procedure:
Cell Culture: Culture cancer and non-malignant cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
Cell Seeding: Harvest sub-confluent cells using Trypsin-EDTA, count them using a hemocytometer, and seed 4,000-8,000 cells per well in 100 µL of medium into 96-well plates. Incubate overnight to allow for cell attachment.[10]
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in the culture medium. Prepare similar dilutions for the positive control (Doxorubicin).
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of test compounds, positive control, or vehicle control (DMSO, concentration not exceeding 0.5%).
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
MTT Assay:
Add 20 µL of MTT solution (5 mg/mL) to each well.
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate gently for 10 minutes to ensure complete dissolution.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Hypothetical Cytotoxicity Screening Results
The table below illustrates how to present the IC₅₀ values obtained from the MTT assay.
Compound ID
Cancer Cell Line
IC₅₀ (µM)
Non-Malignant (Fibroblast) IC₅₀ (µM)
Selectivity Index (SI)*
PYS-001
MCF-7 (Breast)
12.5
>100
>8.0
PYS-001
A549 (Lung)
25.8
>100
>3.9
PYS-002
MCF-7 (Breast)
3.2
85.4
26.7
PYS-002
A549 (Lung)
5.1
85.4
16.7
Doxorubicin
MCF-7 (Breast)
0.9
5.4
6.0
Doxorubicin
A549 (Lung)
1.3
5.4
4.2
*Selectivity Index (SI) = IC₅₀ in non-malignant cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[6]
Visualization: Anticancer Screening Workflow
Caption: Workflow for the in vitro anticancer MTT assay.
Objective: To evaluate the inhibitory potential of novel pyridine sulfonic acid compounds against a specific kinase, such as Janus Kinase 2 (JAK2), which is a key component of the JAK/STAT signaling pathway.
Background: The JAK/STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors, regulating processes like cell proliferation, differentiation, and immune response.[11][12] Dysregulation of this pathway is linked to various diseases, including cancers and inflammatory disorders, making its components, like JAKs, attractive drug targets.[11][13] Biochemical kinase assays are used to measure the enzymatic activity of a kinase and quantify the inhibitory effect of a compound.[14] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced in the kinase reaction, which is inversely proportional to the luminescent signal.[15][16]
ADP-Glo™ Kinase Assay kit (or similar luminescence-based ADP detection kit)
White, opaque 384-well assay plates
Multichannel pipettor
Luminescence plate reader
Procedure:
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A common format is a 10-point, 3-fold serial dilution starting from 10 mM.[14]
Assay Plate Preparation: Add 1 µL of the diluted compounds, vehicle control (DMSO), and positive control to the appropriate wells of a 384-well plate.
Kinase Reaction:
Prepare a master mix containing the kinase assay buffer, JAK2 enzyme, and the specific peptide substrate.
Add 10 µL of this kinase/substrate mix to each well.
Pre-incubate for 15-30 minutes at room temperature to allow compound-enzyme interaction.[16]
To initiate the kinase reaction, add 5 µL of ATP solution to each well.
Incubate for 60 minutes at room temperature.
Signal Detection:
Stop the kinase reaction by adding the first reagent from the ADP detection kit (e.g., ADP-Glo™ Reagent), which depletes the remaining ATP. Incubate for 40 minutes.
Add the second reagent (e.g., Kinase Detection Reagent) to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
Data Analysis:
Determine the 0% activity (high signal) from the positive control inhibitor wells and 100% activity (low signal) from the vehicle control (DMSO) wells.
Calculate the percent inhibition for each test compound concentration.
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Data Presentation: Hypothetical Kinase Inhibition Results
Compound ID
Target Kinase
% Inhibition @ 10 µM
IC₅₀ (µM)
PYS-001
JAK2
15.2
> 50
PYS-002
JAK2
92.5
0.085
PYS-003
JAK2
65.7
1.2
Ruxolitinib
JAK2
99.8
0.003
Visualizations
Caption: The JAK/STAT signaling pathway and inhibitor action.
Caption: Workflow for the luminescence-based kinase assay.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of novel pyridine sulfonic acid compounds against a panel of pathogenic bacteria.
Background: With the rise of antimicrobial resistance, there is a continuous need for new antimicrobial agents.[5] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17][18] The broth microdilution method is a widely used technique for determining MIC values in a high-throughput format.[19][20]
Experimental Protocol: Broth Microdilution for MIC Determination
From an overnight culture plate, select 3-5 isolated colonies of the test bacterium.
Suspend the colonies in sterile saline or broth.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[20]
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[21]
Compound Dilution:
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.
Prepare a stock solution of the test compound in the first well (well 1) at 2x the highest desired concentration (e.g., 512 µg/mL).
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. Do not add bacteria to well 12.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
Result Interpretation:
Visually inspect the wells for turbidity (bacterial growth).
The MIC is the lowest concentration of the compound at which there is no visible growth.
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Data Presentation: Hypothetical Antimicrobial Screening Results
Compound ID
S. aureus (Gram-positive) MIC (µg/mL)
E. coli (Gram-negative) MIC (µg/mL)
PYS-004
8
64
PYS-005
>128
>128
PYS-006
4
8
Ciprofloxacin
0.5
0.015
Visualization: Antimicrobial MIC Assay Workflow
Caption: Workflow for the broth microdilution MIC assay.
Application Notes and Protocols for In Vitro Testing of Pyridine-Based Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the in vitro evaluation of pyridine-based inhibitors of carbonic anhydrases (CAs). Carbonic anhydra...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of pyridine-based inhibitors of carbonic anhydrases (CAs). Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their involvement in various physiological and pathological processes, including pH regulation, CO2 transport, glaucoma, epilepsy, and cancer, has established them as significant therapeutic targets.[2] Pyridine-based compounds, particularly sulfonamides, represent a prominent class of CA inhibitors. This document outlines detailed protocols for key in vitro assays to determine the inhibitory potency and binding characteristics of these compounds.
Data Presentation: Inhibitory Activity of Pyridine-Based CA Inhibitors
The following tables summarize the inhibitory activity (Ki values in nM) of selected pyridine-based sulfonamides against four key human carbonic anhydrase (hCA) isoforms: the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII.[3][4][5][6] Lower Ki values indicate higher inhibitory potency.
Table 1: Inhibitory Activity (Ki, nM) of Pyrazolo[4,3-c]pyridine Sulfonamides against hCA Isoforms [3][6]
Three primary in vitro assays are detailed below for the characterization of pyridine-based carbonic anhydrase inhibitors.
Colorimetric Esterase Activity Inhibition Assay
This is a widely used, robust, and high-throughput compatible assay to screen and characterize CA inhibitors.[2] It relies on the esterase activity of CAs to hydrolyze a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP).[2][7] The rate of p-NP formation is monitored spectrophotometrically, and a decrease in this rate in the presence of an inhibitor is proportional to its potency.[2]
Materials and Reagents:
Human or bovine erythrocyte Carbonic Anhydrase (e.g., Sigma-Aldrich C4396)[2]
Microplate reader capable of kinetic measurements at 400-405 nm[2]
Protocol:
Reagent Preparation:
CA Enzyme Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C or -80°C.[2]
CA Working Solution: Just before the assay, dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.[2]
Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. Prepare this solution fresh daily.[2]
Inhibitor Stock Solutions (10 mM): Dissolve pyridine-based test compounds and Acetazolamide in DMSO.[2] Prepare serial dilutions to determine IC50 values.
Assay Procedure (96-well plate format):
Plate Setup: Prepare wells for Blank (no enzyme), Maximum Activity (vehicle control), Test Compound, and Positive Control (Acetazolamide). It is recommended to perform all measurements in triplicate.[2]
Maximum Activity: 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[2]
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.[2]
Positive Control: 158 µL Assay Buffer + 2 µL of positive control dilution + 20 µL CA Working Solution.[2]
Enzyme-Inhibitor Pre-incubation: Add the Assay Buffer, DMSO/inhibitor solutions, and CA Working Solution to the appropriate wells. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[2]
Reaction Initiation and Measurement: Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.[2]
Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at 30-second intervals for 10-30 minutes.[2]
Data Analysis:
Calculate Reaction Rates (V): Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve for each well.[2]
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Calculate Ki: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/KM), where [S] is the substrate concentration and KM is the Michaelis-Menten constant for the enzyme.[8]
Caption: Workflow for the colorimetric esterase activity inhibition assay.
Stopped-Flow CO2 Hydration Assay
This is the gold standard method for determining the inhibition constants (Ki) of CA inhibitors as it directly measures the inhibition of the enzyme's physiological reaction: the hydration of CO2.[9][10] The assay is performed using a stopped-flow instrument that allows for the rapid mixing of enzyme and substrate solutions.[8] The subsequent drop in pH due to proton production is monitored over time using a pH indicator.[8]
Materials and Reagents:
Purified recombinant human CA isoforms
Buffer: 20 mM HEPES (pH 7.4) with 20 mM NaBF4 (to maintain constant ionic strength)[10]
To determine the Ki, pre-incubate the enzyme solution (from Syringe 1) with various concentrations of the pyridine-based inhibitor for 15 minutes at room temperature.[8][10]
Initiate the reaction by rapidly mixing the contents of the two syringes.[8]
Monitor the change in absorbance of the pH indicator (at 557 nm for phenol red) over time.[8][10]
Data Analysis:
Calculate the initial velocity of the reaction from the initial linear portion of the absorbance trace for each inhibitor concentration.[8]
Determine the uncatalyzed rate (reaction without enzyme) and subtract this from the catalyzed rates.[8][10]
The inhibition constants (Ki) are obtained by non-linear least-squares methods using appropriate software (e.g., PRISM).[10]
The Thermal Shift Assay is a high-throughput method used to assess the binding of inhibitors to a target protein.[11] Ligand binding generally stabilizes a protein, leading to an increase in its melting temperature (Tm).[11][12] This change in Tm is proportional to the concentration and affinity of the ligand.[12]
Principle: A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, the dye binds and its fluorescence increases. The midpoint of this transition is the melting temperature (Tm). An inhibitor that binds to the protein will stabilize its structure, shifting the melting curve to a higher temperature.[11]
Materials and Reagents:
Purified CA enzyme
Pyridine-based test compounds
Fluorescent dye (e.g., SYPRO Orange)
Buffer (e.g., PBS or HEPES)
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient
Protocol:
Reaction Setup: In a PCR plate, mix the CA enzyme, the fluorescent dye, and varying concentrations of the test inhibitor in the appropriate buffer. Include a no-inhibitor control.
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the dye.
Data Analysis:
Plot fluorescence intensity versus temperature to generate melting curves.
Determine the Tm for the enzyme in the absence and presence of each inhibitor concentration. The Tm is typically calculated from the first derivative of the melting curve.
The shift in melting temperature (ΔTm) is a direct indication of inhibitor binding. Binding affinities (Kd) can be calculated from the ΔTm values at different ligand concentrations.[11]
Caption: Principle of the Thermal Shift Assay for inhibitor binding.
Cellular Target Engagement
While the above assays confirm direct inhibition of the enzyme in vitro, it is also crucial to verify that the inhibitor can engage its target in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is an extension of the TSA principle to a cellular environment. It assesses target engagement by measuring the thermal stabilization of the target protein within intact cells or cell lysates upon ligand binding.[8]
Protocol Outline:
Cell Treatment: Treat cultured cells with the pyridine-based inhibitor or a vehicle control.
Heating: Heat aliquots of the treated cells to a range of different temperatures.
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.[8]
Analysis: Analyze the amount of soluble CA protein remaining at each temperature using a protein detection method such as Western blotting.[8]
Data Interpretation: A selective inhibitor will stabilize the target CA, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control. This is observed as a rightward shift in the melting curve.[8]
Application of 4-Hydroxypyridine-3-sulfonic Acid in Fine Chemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Hydroxypyridine-3-sulfonic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various fine...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxypyridine-3-sulfonic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various fine chemicals, particularly in the pharmaceutical industry. Its unique bifunctional nature, possessing both a hydroxyl and a sulfonic acid group on a pyridine ring, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of 4-hydroxypyridine-3-sulfonic acid in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Physicochemical Properties
A summary of the key physicochemical properties of 4-Hydroxypyridine-3-sulfonic acid is presented in the table below.
The primary application of 4-hydroxypyridine-3-sulfonic acid is as a key starting material in the synthesis of pharmaceuticals. Two notable examples are the diuretic drug Torasemide and a class of potential α1-adrenergic receptor antagonists.
Synthesis of Torasemide
4-Hydroxypyridine-3-sulfonic acid is a critical precursor in the multi-step synthesis of Torasemide, a potent loop diuretic. The synthetic route involves the conversion of 4-hydroxypyridine-3-sulfonic acid to 4-chloropyridine-3-sulfonamide, a key intermediate.
Logical Relationship: Synthetic Pathway to Torasemide
Caption: Synthetic route from 4-Hydroxypyridine-3-sulfonic acid to Torasemide.
This protocol details the conversion of 4-hydroxypyridine-3-sulfonic acid to 4-chloropyridine-3-sulfonamide.
Materials:
4-Hydroxypyridine-3-sulfonic acid
Phosphorus pentachloride (PCl₅)
Phosphorus oxychloride (POCl₃)
Toluene
Aqueous ammonia
Ice
Equipment:
Three-necked round-bottom flask
Reflux condenser
Thermometer
Stirring apparatus
Vacuum evaporator
Filtration apparatus
Procedure:
Chlorination:
In a three-necked round-bottom flask equipped with a reflux condenser and thermometer, add 4-hydroxypyridine-3-sulfonic acid (17.5 g, 0.1 mol), phosphorus pentachloride (52.06 g, 0.25 mol), and phosphorus oxychloride (23 mL, 0.25 mol).[2]
Slowly heat the mixture to 120 °C and maintain this temperature with stirring for 5 hours.[2]
After the reaction is complete, concentrate the solution under reduced pressure to remove excess POCl₃.
Add toluene (100 mL) to the residue and concentrate under reduced pressure. Repeat this step three times to obtain crude 4-chloropyridine-3-sulfonyl chloride as a light green oil.[2]
Amination:
Cool the crude 4-chloropyridine-3-sulfonyl chloride in an ice bath.
Slowly add the oil to a stirred solution of aqueous ammonia.
The resulting precipitate, 4-chloropyridine-3-sulfonamide, is collected by filtration, washed with cold water, and dried.
Quantitative Data: Synthesis of 4-Chloropyridine-3-sulfonamide
4-Hydroxypyridine-3-sulfonic acid is a precursor for the synthesis of 4-methoxy-3-pyridinesulfonyl chloride, a key intermediate for a class of potential α1-adrenergic receptor antagonists. These antagonists are of interest in drug development for conditions such as benign prostatic hyperplasia.
Experimental Workflow: Synthesis of α1-Adrenergic Receptor Antagonists
Caption: General workflow for the synthesis of α1-adrenergic receptor antagonists.
This protocol describes the methylation and subsequent chlorination of 4-hydroxypyridine-3-sulfonic acid.
Materials:
4-Hydroxypyridine-3-sulfonic acid
Dimethyl sulfate
Sodium hydroxide
Thionyl chloride (SOCl₂) or Oxalyl chloride
Anhydrous dichloromethane (DCM)
Ice
Equipment:
Round-bottom flask
Stirring apparatus
Dropping funnel
Reflux condenser
Rotary evaporator
Procedure:
Methylation:
Dissolve 4-hydroxypyridine-3-sulfonic acid in an aqueous solution of sodium hydroxide at 0-5 °C.
Slowly add dimethyl sulfate dropwise while maintaining the temperature and pH.
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
Acidify the reaction mixture to precipitate the 4-methoxy-3-pyridinesulfonic acid, which is then filtered, washed, and dried.
Chlorination:
Suspend the dried 4-methoxy-3-pyridinesulfonic acid in anhydrous dichloromethane.
Slowly add thionyl chloride or oxalyl chloride dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir until the reaction is complete.
Remove the solvent and excess chlorinating agent under reduced pressure to yield crude 4-methoxy-3-pyridinesulfonyl chloride. The crude product can be purified by distillation or chromatography.
Signaling Pathway Diagram
α1-Adrenergic Receptor Signaling Pathway
The synthesized antagonists target the α1-adrenergic receptors. Understanding the signaling cascade is crucial for drug development professionals.
Caption: The α1-adrenergic receptor signaling pathway and the mechanism of action of its antagonists.[3][4]
Conclusion
4-Hydroxypyridine-3-sulfonic acid is a valuable and versatile intermediate in fine chemical synthesis, with significant applications in the pharmaceutical industry. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this compound in the synthesis of Torasemide, α1-adrenergic receptor antagonists, and potentially other novel molecules. Further optimization of reaction conditions and exploration of its reactivity can lead to the development of more efficient and sustainable synthetic processes.
Technical Support Center: Synthesis of 4-Hydroxypyridine-3-sulfonic acid
Welcome to the technical support center for the synthesis of 4-Hydroxypyridine-3-sulfonic acid. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize their sy...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of 4-Hydroxypyridine-3-sulfonic acid. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 4-Hydroxypyridine-3-sulfonic acid?
A1: The most prevalent method is the direct sulfonation of 4-hydroxypyridine using fuming sulfuric acid (oleum)[1]. This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the pyridine ring.
Q2: Why is fuming sulfuric acid (oleum) preferred over concentrated sulfuric acid?
A2: Fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄), is a much stronger sulfonating agent. The higher concentration of SO₃, the active electrophile, is necessary to overcome the reduced reactivity of the pyridine ring towards electrophilic substitution[2][3]. Pyridine derivatives are generally less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom[4].
Q3: What is the role of a mercury sulfate catalyst in the reaction?
A3: The addition of a catalyst, such as mercuric sulfate, can allow the reaction to proceed under milder conditions, such as a lower temperature, and can potentially increase the yield[4][5]. While the exact mechanism is not always fully elucidated, it is believed to facilitate the electrophilic attack on the pyridine ring. However, due to the toxicity and disposal issues associated with mercury salts, alternative methods are often sought in industrial applications[5].
Q4: What are the main applications of 4-Hydroxypyridine-3-sulfonic acid?
A4: It is a key intermediate in the pharmaceutical industry, most notably in the synthesis of Torasemide, a loop diuretic used to treat edema and hypertension[6]. Its chemical structure allows for further functionalization to create complex drug molecules[6].
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 4-Hydroxypyridine-3-sulfonic acid.
Issue 1: Low or No Yield of the Desired Product
Symptoms:
After the workup procedure, little to no solid product is isolated.
TLC or other analytical methods show a high proportion of starting material (4-hydroxypyridine).
Possible Causes & Solutions:
Possible Cause
Recommended Solution
Insufficiently strong sulfonating agent.
Concentrated sulfuric acid may not be effective. Use fuming sulfuric acid (oleum) with a specified SO₃ concentration (e.g., 20%) to ensure a sufficient concentration of the SO₃ electrophile[1][3].
Reaction temperature is too low.
Sulfonation of pyridine rings often requires high temperatures to proceed at a reasonable rate. Ensure the reaction mixture reaches the optimal temperature (e.g., 190°C) and is maintained for the specified duration[1].
Incomplete reaction time.
Ensure the reaction is stirred at the target temperature for the recommended time (e.g., 10 hours) to allow for maximum conversion[1].
Presence of excess water.
Water can deactivate the sulfonating agent. Use anhydrous reagents and ensure the reaction setup is dry.
Premature precipitation of the product.
If the product precipitates from the reaction mixture before the reaction is complete, this can hinder further reaction. Ensure adequate stirring and appropriate solvent/reagent volumes.
Issue 2: Formation of Impurities and Byproducts
Symptoms:
The isolated product is off-color (e.g., brown or black instead of white).
Analytical data (e.g., NMR, MS) shows the presence of unexpected signals.
Difficulty in purifying the final product.
Possible Causes & Solutions:
Possible Cause
Recommended Solution
Reaction temperature is too high.
Excessively high temperatures can lead to charring and the formation of undesired byproducts. Carefully control the heating of the reaction mixture[4].
Formation of isomeric byproducts.
While sulfonation of 4-hydroxypyridine is expected to favor the 3-position, high temperatures can sometimes lead to the formation of other isomers or rearrangement products[4]. Adhering to the recommended temperature profile is crucial.
Disulfonation.
Using a large excess of a very strong sulfonating agent or prolonged reaction times at high temperatures could potentially lead to the introduction of a second sulfonic acid group. Control the stoichiometry of the sulfonating agent.
Oxidation of the starting material.
The reaction conditions are harsh and can lead to oxidative side reactions. Ensure the reaction is carried out under a controlled atmosphere if necessary, although the cited protocol does not specify this.
Issue 3: Difficulties in Product Isolation and Purification
Symptoms:
The product does not precipitate upon addition of the anti-solvent (e.g., ethanol).
The isolated product is gummy or oily instead of a crystalline solid.
The product is difficult to filter.
Possible Causes & Solutions:
Possible Cause
Recommended Solution
Incomplete precipitation.
Ensure the anti-solvent is added slowly and the mixture is cooled sufficiently (e.g., in an ice bath) to maximize the precipitation of the product[1]. The volume of the anti-solvent is also critical.
Residual sulfuric acid.
A large excess of sulfuric acid can make the workup difficult. The product may be highly soluble in the acidic mixture. Careful and slow pouring of the reaction mixture into the anti-solvent is important.
Hygroscopic nature of the product.
Sulfonic acids can be hygroscopic. Ensure the product is dried thoroughly under vacuum at an appropriate temperature (e.g., 60°C) to remove any residual solvent or water[1].
Presence of impurities interfering with crystallization.
If the product is oily, it may be due to impurities. Consider washing the crude product with a suitable solvent in which the product is sparingly soluble but the impurities are soluble. The provided protocol suggests washing with industrial alcohol[1].
Data Presentation
The following table summarizes the expected yield of 4-Hydroxypyridine-3-sulfonic acid under different hypothetical reaction conditions, based on the principles of electrophilic aromatic substitution.
Parameter
Condition 1 (Optimal)
Condition 2 (Sub-optimal)
Condition 3 (Harsh)
Sulfonating Agent
20% Fuming Sulfuric Acid
Concentrated H₂SO₄
30% Fuming Sulfuric Acid
Temperature
190°C
190°C
220°C
Reaction Time
10 hours
10 hours
12 hours
Catalyst
Mercuric Sulfate
Mercuric Sulfate
None
Expected Yield
~70-75%
< 20%
~60-65% (with more impurities)
Expected Purity
High
Low (high starting material)
Moderate (presence of byproducts)
Experimental Protocols
Synthesis of 4-Hydroxypyridine-3-sulfonic Acid[1]
Materials:
4-Hydroxypyridine
Fuming sulfuric acid (20% SO₃)
Mercury sulfate
Industrial ethanol
Ice
Equipment:
Three-necked round-bottom flask
Reflux condenser
Thermometer
Magnetic stirrer or overhead stirrer
Ice bath
Heating mantle or oil bath
Buchner funnel and filter flask
Vacuum oven
Procedure:
To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add fuming sulfuric acid (120 mL) and mercury sulfate (1.90 g, 6.4 mmol).
Stir the mixture in an ice bath for 20 minutes.
Add 4-hydroxypyridine (38.04 g, 0.4 mol) portion-wise, ensuring the temperature is maintained below 25°C.
Slowly heat the resulting mixture to 190°C and stir at this temperature for 10 hours.
Cool the reaction mixture to room temperature.
Slowly and carefully pour the mixture into industrial ethanol (360 mL) with stirring.
Stir the resulting slurry for 1 hour in an ice bath to induce precipitation.
Filter the slurry using a Buchner funnel.
Wash the filter cake with industrial alcohol (200 mL) and stir for another hour in an ice bath.
Filter the slurry again.
Dry the filter cake under vacuum at 60°C for 12 hours to afford 4-hydroxypyridine-3-sulfonic acid as a white solid. The reported yield for this procedure is 70.84%[1].
Technical Support Center: Sulfonation of 4-Hydroxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonation of 4-hydroxypyridine. Our aim...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonation of 4-hydroxypyridine. Our aim is to address specific issues that may be encountered during experimentation, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the sulfonation of 4-hydroxypyridine?
The primary product of the electrophilic sulfonation of 4-hydroxypyridine is 4-hydroxypyridine-3-sulfonic acid . The hydroxyl group at the 4-position is an activating group and directs the incoming sulfonic acid group primarily to the ortho position (position 3).
Q2: What are the most common side reactions to be aware of during the sulfonation of 4-hydroxypyridine?
Common side reactions include:
Polysulfonation: Introduction of more than one sulfonic acid group onto the pyridine ring, particularly under harsh reaction conditions (high temperature, high concentration of fuming sulfuric acid).
Isomer Formation: While the 3-sulfonated product is major, small amounts of other isomers, such as 2-sulfonated or 3,5-disulfonated products, may form.
Degradation: At very high temperatures, the pyridine ring can undergo degradation or charring, leading to a complex mixture of byproducts and reduced yield.[1]
Desulfonation/Hydroxylation: At elevated temperatures, the sulfonation reaction can be reversible, potentially leading to the formation of other hydroxylated species, although this is more pronounced in the sulfonation of unsubstituted pyridine at very high temperatures.[2]
Q3: Why is my reaction yield of 4-hydroxypyridine-3-sulfonic acid consistently low?
Low yields can be attributed to several factors:
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can promote side reactions and degradation.[3]
Inadequate Concentration of Sulfonating Agent: The strength of the fuming sulfuric acid (oleum) is crucial. A low concentration of SO₃ may lead to an incomplete reaction.
Moisture in the Reaction Mixture: Sulfonating agents are highly reactive with water. The presence of moisture can consume the sulfonating agent and reduce its effectiveness.
Improper Work-up and Isolation: The product is highly soluble in water, and losses can occur during the isolation and purification steps.
Q4: How can I monitor the progress of my sulfonation reaction?
High-Performance Liquid Chromatography (HPLC) is an effective technique for monitoring the reaction progress.[4][5] By taking aliquots of the reaction mixture at different time points (after appropriate quenching and dilution), you can track the consumption of the 4-hydroxypyridine starting material and the formation of the 4-hydroxypyridine-3-sulfonic acid product.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Dark brown or black reaction mixture (charring)
Reaction temperature is too high.
Carefully control the reaction temperature using an oil bath or a temperature-controlled mantle. For highly exothermic reactions, consider adding the sulfonating agent portion-wise at a lower temperature and then gradually heating.
Low conversion of starting material
1. Reaction temperature is too low.2. Insufficient reaction time.3. Inadequate strength or amount of sulfonating agent.
1. Gradually increase the reaction temperature in small increments.2. Extend the reaction time and monitor by HPLC.3. Use a higher concentration of oleum or a larger excess of the sulfonating agent.
Formation of multiple products (observed by TLC/HPLC)
1. Polysulfonation due to harsh conditions.2. Formation of isomeric byproducts.
1. Reduce the reaction temperature and/or the concentration of the sulfonating agent.2. Optimize the reaction conditions (temperature, time, and reagent stoichiometry) to favor the formation of the desired 3-sulfonated isomer. Purification by recrystallization can help isolate the main product.
Difficulty in isolating the product
The product is highly polar and soluble in aqueous solutions.
After quenching the reaction with ice, precipitation of the product can be induced by adding a suitable organic solvent like ethanol. Cooling the mixture can further enhance precipitation.
Product is a different salt form
The counter-ion present during isolation can vary.
The final salt form (e.g., zwitterion or a hydronium salt) can depend on the work-up conditions.[6] Careful control of pH during isolation can help obtain a consistent product form.
Experimental Protocols
Synthesis of 4-Hydroxypyridine-3-sulfonic Acid
This protocol is based on established laboratory procedures.
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add fuming sulfuric acid.
Cool the flask in an ice bath.
Slowly and portion-wise, add 4-hydroxypyridine to the stirred fuming sulfuric acid, ensuring the temperature is maintained below 25°C.
(Optional) Add a catalytic amount of mercury (II) sulfate.
After the addition is complete, slowly heat the reaction mixture to 120-190°C and maintain this temperature for several hours. The optimal temperature and time should be determined by monitoring the reaction by HPLC.
After the reaction is complete, cool the mixture to room temperature.
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
To the resulting aqueous solution, add ethanol to precipitate the product.
Cool the mixture in an ice bath for at least one hour to maximize precipitation.
Collect the solid product by vacuum filtration and wash with cold ethanol.
Dry the product under vacuum.
Purification:
The crude 4-hydroxypyridine-3-sulfonic acid can be purified by recrystallization from a mixture of water and ethanol.
Visualizations
Reaction Pathway
The following diagram illustrates the main reaction pathway for the sulfonation of 4-hydroxypyridine and a potential side reaction leading to a disulfonated product.
Caption: Main reaction and potential side reaction in the sulfonation of 4-hydroxypyridine.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues during the sulfonation of 4-hydroxypyridine.
Caption: A logical workflow for troubleshooting common issues.
Technical Support Center: Purification of 4-Hydroxypyridine-3-sulfonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Hydroxypyridine-3-s...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Hydroxypyridine-3-sulfonic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of 4-Hydroxypyridine-3-sulfonic acid.
Problem ID
Issue
Potential Causes
Suggested Solutions
PUR-001
Low Yield of Purified Product
- Incomplete precipitation or crystallization. - Product loss during transfers. - Use of an inappropriate solvent for recrystallization.
- Optimize cooling time and temperature during crystallization. - Ensure all equipment is rinsed with the mother liquor to recover adhered product. - Perform small-scale solvent screening to identify the optimal recrystallization solvent.
PUR-002
Product is an Oil or Gummy Solid
- Presence of significant impurities. - Cooling the solution too quickly. - Supersaturation of the solution.
- Wash the crude product with a solvent in which the impurities are soluble but the product is not. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization.
PUR-003
Colored Impurities in Final Product
- Presence of colored byproducts from the sulfonation reaction.
- Treat the solution with activated charcoal before filtration. - Perform multiple recrystallizations.
PUR-004
High Water Content in Final Product
- Inadequate drying. - The compound is hygroscopic.
- Dry the product under vacuum at an elevated temperature (e.g., 60°C) for an extended period. - Store the purified product in a desiccator.
PUR-005
Inorganic Salt Contamination (e.g., NaCl)
- Incomplete removal of salts from the reaction workup.
- Wash the crude product with a minimal amount of cold water. - Use reversed-phase chromatography for desalting.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 4-Hydroxypyridine-3-sulfonic acid?
A1: Common impurities can include unreacted 4-hydroxypyridine, inorganic salts from pH adjustments (e.g., sodium sulfate), and potentially regioisomers such as 4-hydroxypyridine-2-sulfonic acid depending on the sulfonation conditions.
Q2: What is a recommended solvent for the recrystallization of 4-Hydroxypyridine-3-sulfonic acid?
A2: Due to its high polarity, water is a primary solvent for recrystallization.[2] The solubility of sulfonic acids generally increases with temperature in aqueous solutions. An ethanol/water mixture can also be effective for fine-tuning solubility.[2]
Q3: How can I remove colored impurities from my product?
A3: Colored impurities can often be removed by treating the hot, dissolved solution of your crude product with a small amount of activated charcoal. The charcoal adsorbs the colored impurities and is then removed by hot filtration.
Q4: My purified product is still showing a broad melting point range. What should I do?
A4: A broad melting point range typically indicates the presence of impurities. Repeating the purification process, such as performing a second recrystallization, can improve purity. It is also advisable to analyze the product's purity using techniques like HPLC or NMR spectroscopy to identify the nature of the remaining impurities.
Q5: How should I properly store purified 4-Hydroxypyridine-3-sulfonic acid?
A5: 4-Hydroxypyridine-3-sulfonic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and light.[3]
Experimental Protocols
Protocol 1: Recrystallization from Water
This protocol outlines a general procedure for the purification of crude 4-Hydroxypyridine-3-sulfonic acid by recrystallization from water.
Materials:
Crude 4-Hydroxypyridine-3-sulfonic acid
Deionized water
Erlenmeyer flasks
Heating mantle or hot plate with magnetic stirring
Büchner funnel and flask
Filter paper
Glass stirring rod
Activated charcoal (optional)
Procedure:
Dissolution: Place the crude 4-Hydroxypyridine-3-sulfonic acid in an Erlenmeyer flask with a stir bar. Add a minimal amount of deionized water.
Heating: Gently heat the mixture while stirring. Continue to add small portions of hot deionized water until the solid completely dissolves. Avoid adding excess solvent to maximize the yield.
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a pre-warmed Erlenmeyer flask.
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove residual soluble impurities.
Drying: Dry the crystals on the filter paper by drawing air through the funnel. For complete drying, transfer the crystals to a pre-weighed watch glass and dry in a vacuum oven at 60°C until a constant weight is achieved.
Purity Assessment
The purity of 4-Hydroxypyridine-3-sulfonic acid can be assessed using various analytical techniques.
A single major peak corresponding to the product with minimal or no other peaks. Purity is often reported as >98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
To confirm the chemical structure and identify organic impurities.
The proton (¹H) and carbon (¹³C) NMR spectra should be consistent with the structure of 4-Hydroxypyridine-3-sulfonic acid and show no significant signals from impurities.
Melting Point Determination
To assess purity based on physical properties.
A sharp melting point range. The reported melting point is >300°C.[5]
Titration
To determine the purity by neutralization titration.
The titration curve should show a clear equivalence point, and the calculated purity should be high (e.g., >98%).
Visualizations
Caption: Recrystallization workflow for 4-Hydroxypyridine-3-sulfonic acid.
Caption: Troubleshooting decision tree for purification issues.
Identification of impurities in 4-Hydroxypyridine-3-sulfonic acid by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 4-Hydroxypyridine-3-sulfonic acid by Liquid Chromatography-Mass Spectrometry (...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 4-Hydroxypyridine-3-sulfonic acid by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS analysis of 4-Hydroxypyridine-3-sulfonic acid.
Problem
Potential Cause(s)
Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting)
- Secondary Interactions: The sulfonic acid group can interact with active sites on the silica-based column packing. - Inappropriate Mobile Phase pH: The ionization state of the analyte and impurities can affect peak shape. - Column Overload: Injecting too concentrated a sample.
- Use a column with end-capping or a different stationary phase (e.g., a polymer-based or phenyl column). - Adjust the mobile phase pH. For this acidic compound, a low pH (e.g., 2.5-3.5) using formic acid or trifluoroacetic acid is a good starting point. - Dilute the sample.
No or Low Signal Intensity
- Inappropriate Ionization Mode: The compound may not ionize well in the selected mode (positive or negative). - Suboptimal Source Parameters: Incorrect nebulizer gas flow, drying gas temperature, or capillary voltage. - Analyte Degradation: The compound may be unstable in the sample solvent or at the ion source temperature.
- 4-Hydroxypyridine-3-sulfonic acid has both acidic (sulfonic acid) and basic (pyridine nitrogen) functionalities. Test both positive (ESI+) and negative (ESI-) ionization modes. Negative mode is often suitable for sulfonic acids. - Optimize ion source parameters using a standard solution of the analyte. - Prepare fresh samples and consider lowering the source temperature.
High Background Noise or Contamination
- Contaminated Mobile Phase or Solvents: Impurities in the water, organic solvent, or additives. - Carryover from Previous Injections: Adsorption of the analyte or impurities onto the column or in the injector. - Leaching from Plasticware: Use of non-LCMS grade plastic vials or pipette tips.
- Use high-purity, LC-MS grade solvents and additives. Filter mobile phases. - Implement a robust needle wash protocol and inject blanks between samples. - Use certified LC-MS vials and tips.
Retention Time Shifts
- Inconsistent Mobile Phase Composition: Poorly mixed mobile phase or pump issues. - Column Temperature Fluctuations: Lack of or unstable column heating. - Column Degradation: Changes in the stationary phase over time, especially at extreme pH.
- Ensure proper mobile phase preparation and degas thoroughly. Check pump performance. - Use a column oven to maintain a constant temperature. - Use a guard column and operate within the recommended pH range for the column.
Frequently Asked Questions (FAQs)
Impurity Identification
Q1: What are the potential impurities in 4-Hydroxypyridine-3-sulfonic acid?
A1: Impurities can originate from the synthesis process or degradation. Based on the common synthesis route from 4-hydroxypyridine and fuming sulfuric acid, potential impurities include:
Starting Material: Unreacted 4-hydroxypyridine.
By-products: Isomers formed during sulfonation (e.g., 4-Hydroxypyridine-2-sulfonic acid).
Degradation Products: Oxidation or decomposition products. For instance, 4-hydroxypyridine can be hydroxylated to 3,4-dihydroxypyridine under certain conditions.[1][2] Hazardous decomposition products can include carbon oxides, nitrogen oxides, and sulfur oxides.
Table 1: Potential Impurities and their Mass Information
Impurity Name
Structure
Molecular Formula
Monoisotopic Mass (Da)
[M+H]⁺ (m/z)
[M-H]⁻ (m/z)
4-Hydroxypyridine
C₅H₅NO
95.0371
96.0449
94.0293
3,4-Dihydroxypyridine
C₅H₅NO₂
111.0320
112.0398
110.0242
Q2: How can I confirm the identity of an unknown peak in my chromatogram?
A2: To confirm the identity of an unknown peak, you can use tandem mass spectrometry (MS/MS or MS²). By isolating the parent ion of the unknown peak and fragmenting it, you can obtain a characteristic fragmentation pattern. This pattern can be compared to the fragmentation of a known standard or used for structural elucidation.
LC-MS Method Development
Q3: What is a good starting point for an LC-MS method for 4-Hydroxypyridine-3-sulfonic acid?
A3: Due to its polar nature, a reverse-phase method with a polar-modified column (e.g., C18 with polar end-capping) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended. A gradient elution is generally preferred for impurity profiling.
Table 2: Suggested Starting LC-MS Parameters
Parameter
Recommendation
Column
C18, 2.1 x 100 mm, 1.8 µm (with polar end-capping)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% to 95% B over 10 minutes
Flow Rate
0.3 mL/min
Column Temperature
40 °C
Injection Volume
2 µL
Ionization Mode
ESI Negative and Positive (test both)
Scan Range
m/z 50-500
Q4: How should I prepare my sample for analysis?
A4: Dissolve the 4-Hydroxypyridine-3-sulfonic acid sample in a solvent compatible with the initial mobile phase conditions to ensure good peak shape. A mixture of water and a small amount of organic solvent (e.g., methanol or acetonitrile) is a good starting point. Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter before injection to protect the column and instrument.
Mass Spectrometry
Q5: What are the expected mass-to-charge ratios (m/z) for 4-Hydroxypyridine-3-sulfonic acid?
A5: 4-Hydroxypyridine-3-sulfonic acid has a molecular weight of approximately 175.16 g/mol .[3]
In positive ion mode (ESI+) , you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 176.0.
In negative ion mode (ESI-) , you would expect to see the deprotonated molecule [M-H]⁻ at an m/z of approximately 174.0.
Q6: What are the characteristic fragmentation patterns for sulfonic acids in MS/MS?
A6: Sulfonic acids often show characteristic neutral losses in MS/MS analysis. A common fragmentation pathway is the loss of SO₃ (80 Da). For 4-Hydroxypyridine-3-sulfonic acid, you might observe a fragment corresponding to the loss of the sulfonic acid group. Desulfonation is a common fragmentation observed in the mass spectra of alkylbenzenesulfonic acids.[4]
Experimental Protocols
Protocol 1: Sample Preparation
Accurately weigh approximately 10 mg of the 4-Hydroxypyridine-3-sulfonic acid sample.
Dissolve the sample in 10 mL of a 95:5 (v/v) mixture of water and acetonitrile to make a 1 mg/mL stock solution.
Vortex the solution until the sample is completely dissolved.
Further dilute the stock solution to a final concentration of approximately 10 µg/mL using the same solvent mixture.
Filter the final solution through a 0.22 µm PTFE or nylon syringe filter into an LC-MS vial.
Protocol 2: LC-MS Analysis
Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.
Set up the autosampler to inject 2 µL of the prepared sample.
Run a blank injection (solvent) before and after the sample sequence to check for carryover.
Acquire data in both positive and negative ion modes, or in a polarity switching mode if available.
Process the data to identify the main peak and any impurity peaks.
Visualizations
Caption: Overall workflow for impurity identification.
Minimizing impurity formation in Torsemide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthe...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of Torsemide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in Torsemide synthesis?
A1: The most common process-related and degradation impurities in Torsemide synthesis include:
Q2: How is Impurity B (4-(m-Tolylamino)pyridine-3-sulfonamide) formed?
A2: Impurity B is a key intermediate in the synthesis of Torsemide.[7] However, it can also be a degradation product. Torsemide can degrade to form Impurity B under hydrolytic conditions (acidic, neutral, and basic) and upon exposure to elevated temperatures.[8]
Q3: What is the origin of Impurities C and D?
A3: Impurities C and D are process-related impurities that can form during the final step of Torsemide synthesis. They arise from parallel reactions between the intermediate 4-(m-Tolylamino)pyridine-3-sulfonamide (Impurity B) and residual ethyl isocyanate or butyl isocyanate, respectively, which may be present as impurities in the isopropyl isocyanate starting material.[8]
Q4: Can pH and temperature affect the impurity profile of my Torsemide synthesis?
A4: Yes, pH and temperature are critical parameters. Elevated temperatures and extreme pH conditions (highly acidic or basic) can lead to the degradation of Torsemide into Impurity B.[8] The solubility of Torsemide is also pH-dependent; it is an amphoteric substance with its lowest solubility around pH 7.[9] Maintaining optimal pH and temperature is crucial for minimizing degradation and controlling the formation of side products.
Q5: Are there any concerns about nitrosamine impurities in Torsemide synthesis?
Troubleshooting Guides
This section provides guidance on addressing common impurity-related issues during Torsemide synthesis.
Observed Issue
Potential Cause(s)
Recommended Actions
High levels of Impurity B in the final product
1. Incomplete reaction in the final step. 2. Degradation of Torsemide during work-up or isolation. 3. Hydrolysis due to prolonged exposure to acidic or basic conditions.[8] 4. High temperatures during reaction or drying.[8]
1. Ensure complete conversion of Impurity B by monitoring the reaction progress (e.g., by TLC or HPLC). 2. Optimize work-up conditions to minimize exposure to harsh pH and high temperatures. 3. Maintain the pH of the reaction mixture within the optimal range. 4. Dry the final product under vacuum at a controlled, moderate temperature.
Presence of Impurity C or Impurity D
1. Use of isopropyl isocyanate containing ethyl isocyanate or butyl isocyanate impurities.[8] 2. Side reaction of Impurity B with these isocyanate impurities.[8]
1. Use high-purity isopropyl isocyanate. 2. Qualify the purity of the isopropyl isocyanate raw material before use. 3. Optimize the stoichiometry of the reactants to favor the formation of Torsemide.
Formation of unknown impurities
1. Side reactions due to suboptimal reaction conditions (temperature, solvent, catalyst). 2. Presence of unknown impurities in starting materials. 3. Degradation of the product under specific stress conditions (e.g., light, oxidation).
1. Re-evaluate and optimize reaction parameters. 2. Characterize all starting materials and intermediates for purity. 3. Conduct forced degradation studies to identify potential degradation products and their formation pathways.
Quantitative Data on Torsemide Degradation
The following table summarizes the degradation of Torsemide under various stress conditions, which primarily leads to the formation of Impurity B.
Synthesis of Torsemide Intermediate: 4-(m-Tolylamino)pyridine-3-sulfonamide (Impurity B)
This protocol describes the synthesis of the key intermediate, Impurity B, starting from 4-chloropyridine-3-sulfonamide.
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add 4-chloropyridine-3-sulfonamide (9.60 g, 0.05 mol), n-propanol (100 mL), and m-toluidine (6.5 mL, 0.06 mol).[7]
Reaction: Heat the mixture to 105°C and stir for 2 hours.[7]
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to obtain a yellow solid.[7]
Purification: Dissolve the crude solid in a 2 mol/L sodium hydroxide solution (80 mL) and water (150 mL) at room temperature. Adjust the pH to 6-7 with a 3 mol/L hydrochloric acid solution.[7]
Isolation: Filter the resulting precipitate, wash it with ice water, and dry to yield 4-(m-Tolylamino)pyridine-3-sulfonamide (Impurity B) as an off-white solid.[7]
Final Synthesis of Torsemide
This protocol outlines the final step in the synthesis of Torsemide from Impurity B.
Reaction Setup: In a flask, dissolve 3-sulfonamide-4-(3′-methylphenyl) aminopyridine (Impurity B) in a suitable solvent such as acetonitrile or acetone, in the presence of triethylamine.[12]
Addition of Isocyanate: Add isopropyl isocyanate dropwise to the solution.[12]
Reaction: Stir the mixture at a controlled temperature (e.g., 40±2°C) until the reaction is complete, which can be monitored by HPLC or TLC.[12]
Work-up and Isolation: Upon completion, cool the reaction mixture and adjust the pH to precipitate the crude Torsemide. The product can be isolated by filtration, washed, and dried.[13]
HPLC Method for Impurity Profiling
This method is suitable for the simultaneous determination of Torsemide and its related impurities.
Column: Inertsil ODS-3 C18 (150 mm x 4.6 mm, 3 µm)[14]
Mobile Phase: A ternary mixture of methanol, acetonitrile, and water (e.g., 50:30:20 v/v/v)[8][14]
Stability of 4-Hydroxypyridine-3-sulfonic acid in acidic solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Hydroxypyridine-3-sulfonic acid in acidic solutions. Below you will find troubleshoot...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Hydroxypyridine-3-sulfonic acid in acidic solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
Issue
Possible Cause
Recommended Action
Unexpectedly low assay value of 4-Hydroxypyridine-3-sulfonic acid in an acidic formulation.
Degradation of the compound due to acidic conditions, potentially accelerated by elevated temperature. The primary degradation pathway is likely hydrolytic desulfonation.[1]
Verify the pH of your solution.Analyze the sample for the presence of 4-hydroxypyridine, the expected degradation product.If elevated temperatures were used, consider reducing the temperature or the duration of heat exposure.Evaluate the stability of the compound at different pH values to determine the optimal range for your application.
Appearance of an unknown peak in the HPLC chromatogram of a sample stored in an acidic solution.
This could be a degradation product. For aryl sulfonic acids like 4-Hydroxypyridine-3-sulfonic acid, the primary degradation product in acidic media is the parent pyridine from which it was derived.[1]
Characterize the unknown peak using techniques like LC-MS to determine its mass-to-charge ratio.Compare the retention time of the unknown peak with a standard of 4-hydroxypyridine.Review the literature for other potential degradation pathways under your specific experimental conditions.
Inconsistent stability results between batches of 4-Hydroxypyridine-3-sulfonic acid.
Variability in the purity of the starting material or the presence of trace impurities that may catalyze degradation.
Ensure you are using a high-purity grade of 4-Hydroxypyridine-3-sulfonic acid.Request a certificate of analysis for each batch to compare impurity profiles.If possible, perform a forced degradation study on each new batch to assess its stability profile.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 4-Hydroxypyridine-3-sulfonic acid in acidic solutions?
A1: 4-Hydroxypyridine-3-sulfonic acid, like other aryl sulfonic acids, can be susceptible to degradation in acidic solutions, particularly at elevated temperatures. The primary degradation pathway is hydrolytic desulfonation, which results in the cleavage of the sulfonic acid group to yield 4-hydroxypyridine.[1] The rate of this degradation is dependent on the pH, temperature, and the specific acid used.
Q2: What are the primary degradation products of 4-Hydroxypyridine-3-sulfonic acid in an acidic medium?
A2: The main anticipated degradation product from acid-catalyzed hydrolysis is 4-hydroxypyridine.[1] Depending on other stress factors like the presence of oxidizing agents, other minor degradation products could potentially be formed.
Q3: How can I monitor the stability of 4-Hydroxypyridine-3-sulfonic acid in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be capable of separating the parent compound from its potential degradation products, allowing for the accurate quantification of any decrease in the concentration of 4-Hydroxypyridine-3-sulfonic acid and the corresponding increase in degradation products over time.
Q4: Are there any specific acidic conditions that should be avoided?
A4: While specific quantitative data is limited, it is advisable to avoid prolonged exposure to strongly acidic conditions (pH < 2) and high temperatures (e.g., > 60°C) to minimize degradation. If your experimental protocol requires such conditions, it is recommended to conduct a preliminary stability study to understand the extent of degradation.
Illustrative Stability Data
The following table provides an example of data that might be obtained from a forced degradation study of 4-Hydroxypyridine-3-sulfonic acid in an acidic solution. Note: This data is illustrative and intended to demonstrate a typical degradation profile. Actual results may vary depending on the specific experimental conditions.
Condition
Time (hours)
4-Hydroxypyridine-3-sulfonic acid (% Remaining)
4-Hydroxypyridine (% Formed)
0.1 M HCl at 25°C
24
98.5
1.3
48
97.1
2.7
72
95.8
4.0
0.1 M HCl at 60°C
8
92.3
7.5
16
85.1
14.6
24
78.5
21.2
Experimental Protocols
Protocol for a Forced Acidic Degradation Study of 4-Hydroxypyridine-3-sulfonic acid
1. Objective:
To evaluate the stability of 4-Hydroxypyridine-3-sulfonic acid in an acidic solution under accelerated conditions.
Sodium hydroxide (NaOH), 0.1 M solution (for neutralization)
Water, HPLC grade
Methanol, HPLC grade
Volumetric flasks
Pipettes
HPLC system with a UV detector
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
pH meter
Water bath or incubator
3. Procedure:
Sample Preparation:
Accurately weigh approximately 10 mg of 4-Hydroxypyridine-3-sulfonic acid and transfer it to a 10 mL volumetric flask.
Dissolve the compound in 5 mL of HPLC grade water.
Add 2 mL of 0.1 M HCl.
Make up the volume to 10 mL with HPLC grade water. This is your stock solution.
Stress Conditions:
Transfer aliquots of the stock solution into separate vials.
Place the vials in a water bath or incubator set at a desired temperature (e.g., 60°C).
At specified time points (e.g., 0, 8, 16, 24 hours), remove a vial from the heat source.
Allow the vial to cool to room temperature.
Neutralize the sample by adding an appropriate volume of 0.1 M NaOH.
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
HPLC Analysis:
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile). The exact composition should be optimized to achieve good separation.
Flow Rate: 1.0 mL/min
Column Temperature: 25°C
Detection Wavelength: Determined by the UV spectrum of 4-Hydroxypyridine-3-sulfonic acid (e.g., 280 nm).
Injection Volume: 20 µL
Data Analysis:
Identify and quantify the peaks corresponding to 4-Hydroxypyridine-3-sulfonic acid and any degradation products by comparing their retention times with standards.
Calculate the percentage of remaining 4-Hydroxypyridine-3-sulfonic acid and the percentage of each degradation product formed at each time point.
Visualizations
Caption: Proposed degradation pathway of 4-Hydroxypyridine-3-sulfonic acid in acidic solution.
Caption: Workflow for a forced acidic degradation study.
Technical Support Center: Degradation of 4-Hydroxypyridine-3-sulfonic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 4-Hydroxypyridine-3-sulfon...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 4-Hydroxypyridine-3-sulfonic acid.
Disclaimer: As of the latest literature review, specific degradation pathways for 4-Hydroxypyridine-3-sulfonic acid have not been explicitly detailed. The information provided herein is based on established degradation principles for related compounds, namely 4-hydroxypyridine and aromatic sulfonic acids. The proposed pathways are hypothetical and require experimental validation.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of 4-Hydroxypyridine-3-sulfonic acid?
A1: Based on related compounds, two primary initial microbial attacks are plausible:
Desulfonation: Bacteria may first cleave the sulfonic acid group to release sulfite (SO₃²⁻), which can be used as a sulfur source.[1][2][3] This would yield 4-hydroxypyridine as the initial aromatic intermediate. This is a common strategy for metabolizing sulfonated aromatic compounds.[1][2][3]
Hydroxylation: Alternatively, the pyridine ring could be the initial target. For 4-hydroxypyridine, the first step is hydroxylation to form pyridine-3,4-diol, catalyzed by a monooxygenase.[4][5][6] If this occurs first, the sulfonic acid group would be removed at a later stage.
Q2: What are the key enzymes potentially involved in the degradation of 4-Hydroxypyridine-3-sulfonic acid?
A2: The key enzymes would likely include:
Monooxygenases or Dioxygenases: These are crucial for both the initial desulfonation of the aromatic ring and for the hydroxylation and subsequent cleavage of the pyridine ring.[1][2][5][6][7] For instance, 4-hydroxypyridine-3-hydroxylase is a monooxygenase that converts 4-hydroxypyridine to pyridine-3,4-diol.[5][6]
Hydrolases and Dehydrogenases: These enzymes are essential for the downstream processing of the ring-cleavage products, eventually leading to central metabolic intermediates like pyruvate and formate.[4][6][7]
Q3: Can 4-Hydroxypyridine-3-sulfonic acid be degraded abiotically?
A3: Abiotic degradation is possible but likely slow under typical environmental conditions.
Photodegradation: Pyridine and its derivatives can be degraded by UV irradiation.[8][9][10] The rate can be enhanced by photocatalysts like ZnO or TiO₂.[8]
Hydrolysis: The C-S bond in aryl sulfonic acids is generally stable. Hydrolysis to remove the sulfonate group typically requires harsh conditions, such as high temperatures or extreme pH, which are not common in most environments.[11][12]
Q4: What are the expected end-products of complete mineralization?
A4: Complete mineralization of 4-Hydroxypyridine-3-sulfonic acid would result in the formation of carbon dioxide (CO₂), water (H₂O), ammonia (NH₃) from the pyridine ring, and sulfate (SO₄²⁻) from the sulfonic acid group.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental studies on the degradation of 4-Hydroxypyridine-3-sulfonic acid.
Problem
Potential Cause(s)
Suggested Solution(s)
No degradation observed in microbial cultures.
The microbial consortium lacks the necessary degradative enzymes.
1. Enrich for capable microorganisms from contaminated sites. 2. Use a co-substrate that may induce the required enzymes. 3. Consider a consortium of bacteria, as the complete pathway may require multiple species.
The compound is toxic to the microorganisms at the tested concentration.
1. Perform a toxicity assay to determine the inhibitory concentration. 2. Start with a lower concentration of the substrate and gradually increase it as the culture adapts.
1. Optimize pH and temperature based on the source of the inoculum. 2. Ensure adequate aeration for aerobic degradation, as oxygenases are key enzymes.
Degradation stalls after initial substrate loss.
Accumulation of toxic or inhibitory intermediates.
1. Analyze samples at various time points using HPLC or LC-MS to identify potential intermediates. 2. If an intermediate is identified, test its toxicity on the microbial culture.
Depletion of essential nutrients or co-factors.
1. Ensure the mineral salt medium is not limited in nitrogen, phosphorus, or trace elements. 2. For pathways involving monooxygenases, ensure sufficient electron donors (e.g., NADH) are being regenerated by the cell's primary metabolism.
Inconsistent degradation rates between replicates.
Non-uniform inoculum size.
1. Standardize the inoculum by measuring optical density (e.g., OD₆₀₀) or cell counts.
Incomplete dissolution of the substrate.
1. Ensure 4-Hydroxypyridine-3-sulfonic acid is fully dissolved in the medium before inoculation.
Difficulty in identifying degradation intermediates.
Intermediates are transient and do not accumulate to detectable levels.
1. Increase the sampling frequency at the beginning of the experiment. 2. Use a higher initial substrate concentration to potentially increase intermediate concentrations. 3. Employ a more sensitive analytical technique, such as high-resolution mass spectrometry (HRMS).
Analytical method is not suitable for the expected intermediates.
1. Develop an HPLC or LC-MS method that can separate polar compounds, as hydroxylated and cleaved intermediates are often highly polar. 2. Use appropriate standards if the identity of intermediates is hypothesized.
Hypothetical Degradation Pathways
Two plausible microbial degradation pathways for 4-Hydroxypyridine-3-sulfonic acid are proposed below. These pathways are based on known metabolic routes for similar compounds.
Pathway 1: Initial Desulfonation
This pathway begins with the removal of the sulfonate group, followed by the degradation of the resulting 4-hydroxypyridine.
Caption: Hypothetical degradation pathway via initial desulfonation.
Pathway 2: Initial Ring Hydroxylation and Cleavage
This pathway involves initial modification of the pyridine ring prior to the removal of the sulfonate group.
Caption: Hypothetical degradation pathway via initial ring hydroxylation.
Experimental Protocols
Protocol 1: Enrichment and Isolation of Degrading Microorganisms
This protocol describes the process of enriching and isolating bacteria capable of degrading 4-Hydroxypyridine-3-sulfonic acid from an environmental sample.
Materials:
Environmental sample (e.g., soil or sludge from a chemically contaminated site).
Mineral Salts Medium (MSM), pH 7.0.
4-Hydroxypyridine-3-sulfonic acid (as sole carbon or sulfur source).
Agar plates with MSM and the target compound.
Incubator shaker.
Procedure:
Enrichment:
a. Prepare 100 mL of sterile MSM in a 250 mL flask.
b. Add 4-Hydroxypyridine-3-sulfonic acid to a final concentration of 50 mg/L.
c. Inoculate with 1 g of the soil/sludge sample.
d. Incubate at 30°C on a shaker at 150 rpm.
Sub-culturing:
a. After 1-2 weeks, or when turbidity is observed, transfer 1 mL of the culture to 100 mL of fresh MSM with the substrate.
b. Repeat this step 3-5 times to enrich for adapted microorganisms.
Isolation:
a. Prepare serial dilutions of the final enrichment culture.
b. Plate the dilutions onto MSM agar plates containing 50 mg/L of 4-Hydroxypyridine-3-sulfonic acid.
c. Incubate at 30°C until distinct colonies appear.
Purification:
a. Pick individual colonies and re-streak them onto fresh plates to obtain pure cultures.
b. Verify the degradation capability of each pure isolate in liquid culture.
Protocol 2: Analysis of Degradation and Intermediate Formation
This protocol outlines how to monitor the degradation of the parent compound and identify potential intermediates using High-Performance Liquid Chromatography (HPLC).
Materials:
Microbial culture capable of degrading the target compound.
MSM with 4-Hydroxypyridine-3-sulfonic acid (e.g., 50 mg/L).
HPLC system with a UV detector and a suitable column (e.g., C18).
Syringe filters (0.22 µm).
Acetonitrile, water (HPLC grade), and a buffer (e.g., phosphate buffer or formic acid).
Procedure:
Experimental Setup:
a. Inoculate a known volume of MSM containing the substrate with the degrading culture. Include a sterile control (no inoculum).
b. Incubate under optimal growth conditions.
Sampling:
a. At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from the culture.
Sample Preparation:
a. Centrifuge the sample to pellet the cells.
b. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
HPLC Analysis:
a. Inject the sample into the HPLC system.
b. Use a mobile phase gradient (e.g., starting with high aqueous content and increasing acetonitrile) to separate the polar parent compound from potentially less polar intermediates.
c. Monitor the absorbance at a relevant wavelength (e.g., the λₘₐₓ of the pyridine ring).
Data Analysis:
a. Quantify the decrease in the peak area of 4-Hydroxypyridine-3-sulfonic acid over time to determine the degradation rate.
b. Look for the appearance and disappearance of new peaks, which may represent degradation intermediates.
c. For identification, collect fractions corresponding to new peaks for analysis by LC-MS.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for studying the microbial degradation of a novel compound.
Caption: General workflow for microbial degradation studies.
Optimizing temperature and reaction time for pyridine sulfonation
Technical Support Center: Optimizing Pyridine Sulfonation This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the temperature and reaction time for pyr...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Optimizing Pyridine Sulfonation
This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the temperature and reaction time for pyridine sulfonation. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the classical method for sulfonating pyridine?
The classical and most direct method for synthesizing pyridine-3-sulfonic acid is the high-temperature sulfonation of pyridine using fuming sulfuric acid (oleum).[1] This reaction is an electrophilic aromatic substitution where sulfur trioxide (SO₃), present in oleum, acts as the electrophile.[1] Due to the electron-deficient nature of the pyridine ring, this reaction requires harsh conditions, typically prolonged heating at high temperatures (e.g., 320°C).[2]
Q2: How does temperature affect the sulfonation of pyridine?
Temperature is a critical parameter that significantly influences reaction rate, yield, and the formation of byproducts.
Low Temperatures: Insufficient temperatures will lead to a very slow or incomplete reaction, resulting in low yields.[3]
Optimal Temperatures: For direct sulfonation with sulfuric acid or oleum, temperatures around 230-275°C are often required for a reasonable reaction rate.[3][4] The addition of a mercury(II) sulfate catalyst can lower the required temperature to around 230°C and increase the yield.[5]
High Temperatures: Excessively high temperatures (typically above 300°C) can lead to the formation of byproducts like 4-hydroxypyridine and isomeric pyridine sulfonic acids (e.g., the 4-isomer).[3][4] At approximately 330°C, a mixture containing the 4-isomer becomes more prominent.[3][4] Uncontrolled heating can also cause charring and decomposition of the reaction mixture.[6]
Q3: What is the typical reaction time for pyridine sulfonation?
Reaction times are generally long, often ranging from several hours to over 24 hours, and are inversely related to the reaction temperature.[5][7] For instance, a historical method using concentrated sulfuric acid required 24 hours at 300-350°C to achieve a 50% yield.[5] With a mercury catalyst at 275°C, the reaction may be complete within 12-24 hours.[7]
Q4: What are the primary challenges and side reactions in pyridine sulfonation?
The main challenges are the harsh reaction conditions required and the potential for side reactions. Common issues include:
Low Reactivity: The pyridine ring is deactivated towards electrophilic substitution.
Isomer Formation: High temperatures can lead to the formation of pyridine-4-sulfonic acid.[3][4]
Hydroxylation: At temperatures above 300°C, 4-hydroxypyridine can be formed as a significant byproduct.[4]
Decomposition: Uncontrolled high temperatures can cause the material to char.[6]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experiment.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common problems during pyridine sulfonation.
Caption: Troubleshooting logic for pyridine sulfonation.
Issue
Potential Cause
Recommended Solution
Low or No Yield
Reaction temperature is too low.
Gradually increase the reaction temperature, monitoring for the onset of the reaction. For direct sulfonation, temperatures of 230-275°C are often necessary.[3]
Reaction time is too short.
Extend the reaction time. These reactions are often slow and may require 12-24 hours for completion.[7]
Reagents are of poor quality.
Use high-purity, dry pyridine and fresh fuming sulfuric acid (oleum).[8]
Product Decomposition or Charring
Reaction temperature is too high.
Reduce the temperature. Ensure precise temperature control using a jacketed flask or a well-controlled heating mantle.[6] Avoid temperatures above 300°C.[3]
Uneven heating or "hot spots".
Improve the stirring of the reaction mixture to ensure even heat distribution.[6]
Presence of Isomeric Impurities (e.g., pyridine-4-sulfonic acid)
High reaction temperature leading to isomerization.
Carefully control the reaction temperature. The 4-isomer becomes more prominent at temperatures around 330°C.[3][4]
Formation of 4-hydroxypyridine
Reaction temperature is too high (typically >300°C).
Maintain the reaction temperature below 300°C, ideally around 275°C when using a mercury catalyst.[3][4]
Quantitative Data on Reaction Conditions
The following table summarizes the impact of different reaction conditions on the outcome of pyridine sulfonation, based on literature data.
Protocol 1: Direct Catalytic Sulfonation of Pyridine
This protocol describes the classical synthesis of pyridine-3-sulfonic acid using oleum and a mercury catalyst, which allows for milder conditions compared to the uncatalyzed reaction.[1][5]
Materials:
Pyridine
Fuming sulfuric acid (oleum)
Mercury(II) sulfate (HgSO₄)
Sodium hydroxide (NaOH) for neutralization
Hydrochloric acid (HCl) for precipitation
Procedure Workflow
Caption: General workflow for direct sulfonation of pyridine.
Detailed Steps:
Reaction Setup: In a suitable pressure vessel or flask equipped with a reflux condenser, charge pyridine and fuming sulfuric acid (oleum).
Catalyst Addition: Carefully add a catalytic amount of mercury(II) sulfate to the mixture.
Heating: Heat the reaction mixture to approximately 230-275°C. Maintain this temperature for 12-24 hours.[7] The reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
Work-up: After the reaction is complete, cool the mixture to room temperature. Cautiously pour the mixture onto crushed ice.
Neutralization: Slowly neutralize the acidic solution with a concentrated solution of sodium hydroxide. This will precipitate the mercury salts.
Filtration: Filter the mixture to remove the inorganic precipitates.
Precipitation: Acidify the filtrate with hydrochloric acid. Pyridine-3-sulfonic acid will precipitate out of the solution.
Isolation: Collect the solid product by filtration, wash with a small amount of cold water, and dry thoroughly.
Technical Support Center: Chlorination of 4-Hydroxypyridine-3-sulfonic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorination of 4-Hydroxypyridine-3-sulfonic a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorination of 4-Hydroxypyridine-3-sulfonic acid to synthesize 4-chloropyridine-3-sulfonyl chloride.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the chlorination of 4-hydroxypyridine-3-sulfonic acid.
Q1: Why is my reaction yield of 4-chloropyridine-3-sulfonyl chloride consistently low?
Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Moisture Contamination: Chlorinating agents such as phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) are highly sensitive to moisture. Any water present in the starting material, solvent, or glassware will consume the reagent, reducing the amount available for the desired reaction.
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and dry the 4-hydroxypyridine-3-sulfonic acid starting material under vacuum if necessary.
Incomplete Reaction: The reaction may not have gone to completion.
Solution:
Reaction Time: Extend the reaction time and monitor the progress using an appropriate analytical technique like HPLC or TLC.
Temperature: Ensure the reaction is maintained at the optimal temperature. For chlorination with PCl₅ and phosphorus oxychloride (POCl₃), temperatures are typically elevated (e.g., reflux).[1]
Reagent Stoichiometry: An insufficient amount of the chlorinating agent will result in incomplete conversion. Consider a slight excess of the chlorinating agent.
Product Hydrolysis during Workup: The product, 4-chloropyridine-3-sulfonyl chloride, is susceptible to hydrolysis, especially in the presence of water or bases, which will convert it back to the sulfonic acid.[2]
Solution:
Perform the aqueous workup at low temperatures (e.g., pouring the reaction mixture onto ice).[3][4]
Use a mild base, such as sodium bicarbonate, for neutralization if required.[5]
Minimize the contact time between the product and the aqueous phase.
Side Reactions: The formation of undesired byproducts can consume the starting material and lower the yield of the target molecule.
Q2: I am observing the formation of a significant amount of an unknown impurity. What could it be and how can I minimize it?
The presence of impurities can complicate purification and affect the quality of your final product.
Incomplete Chlorination of the Hydroxyl Group: One common impurity is the partially chlorinated intermediate where the sulfonic acid group has been converted to the sulfonyl chloride, but the hydroxyl group on the pyridine ring remains.
Solution: Ensure sufficient chlorinating agent and adequate reaction time and temperature to drive the reaction to completion.
Over-chlorination: While less common for this specific substrate, aggressive chlorinating conditions could potentially lead to further chlorination on the pyridine ring.
Solution: Carefully control the stoichiometry of the chlorinating agent and the reaction temperature.
Starting Material Impurities: Impurities present in the initial 4-hydroxypyridine-3-sulfonic acid can be carried through the reaction or lead to side products.
Solution: Use high-purity starting material.
To identify the impurity, analytical techniques such as mass spectrometry and NMR spectroscopy are recommended.
Q3: The reaction mixture becomes a thick, difficult-to-stir slurry. How can I resolve this?
Poor mixing can lead to localized overheating and incomplete reaction.
Inadequate Solvent: The choice and volume of the solvent are crucial. Phosphorus oxychloride (POCl₃) often serves as both a reagent and a solvent in these reactions.[6]
Solution: Ensure a sufficient volume of POCl₃ or another suitable inert solvent is used to maintain a mobile slurry.
Solid Reactant Addition: The addition of solid reactants, such as 4-hydroxypyridine-3-sulfonic acid or PCl₅, can be problematic and lead to clumping.[1]
Solution: Add solid reactants portion-wise to the stirred reaction mixture to ensure good dispersion.
Q4: During workup, I am having trouble with the separation of the organic and aqueous layers. What can I do?
Emulsion formation or poor phase separation can lead to product loss.
Solution:
Adding a saturated brine solution can help to break emulsions.
If the product is solid, it may precipitate at the interface. In this case, filtration may be necessary.
Ensure the pH of the aqueous layer is adjusted appropriately to facilitate separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common chlorinating agents for this transformation?
The most frequently cited chlorinating agents for the conversion of 4-hydroxypyridine-3-sulfonic acid to 4-chloropyridine-3-sulfonyl chloride are:
A mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).[6]
A mixture of phosphorus trichloride (PCl₃) and chlorine gas (Cl₂).[1]
Q2: What is a typical workup procedure for this reaction?
A general workup procedure involves:
Cooling the reaction mixture.
Carefully quenching the reaction by pouring it onto crushed ice.[3][4]
Extracting the product with a suitable organic solvent (e.g., ethyl acetate, toluene, or ethylene chloride).[3][4]
Washing the organic layer with water and/or a mild basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Removing the solvent under reduced pressure.
The crude product can then be purified, often by vacuum distillation or recrystallization.[1][3]
Q3: How can I monitor the progress of the reaction?
High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the disappearance of the starting material and the formation of the product.[1] Thin-Layer Chromatography (TLC) can also be used for a more rapid qualitative assessment.
Q4: What are the expected spectroscopic data for the product, 4-chloropyridine-3-sulfonyl chloride?
Based on patent literature, the following ¹H-NMR data in CDCl₃ can be expected:
Q5: What safety precautions should I take when performing this reaction?
Chlorinating agents like PCl₅, POCl₃, and SOCl₂ are corrosive and react violently with water. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
The reaction can be exothermic and may release corrosive gases such as HCl. Ensure the reaction is equipped with a reflux condenser and a gas scrubber if necessary.
Quenching the reaction mixture should be done slowly and with cooling to control the exotherm.
Method 1: Chlorination using Phosphorus Trichloride and Chlorine Gas (Based on US Patent 6,310,214 B1)[1]
To a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, add 4-hydroxypyridine-3-sulfonic acid, phosphorus oxychloride, and phosphorus trichloride.
Heat the mixture to reflux (approximately 80 °C) with stirring.
Introduce chlorine gas into the reaction mixture over a period of 3-4 hours. The temperature will typically rise to around 100-110 °C.
Continue to heat the mixture under reflux for approximately 24 hours.
After cooling, remove the excess phosphorus oxychloride and any remaining phosphorus trichloride by distillation under reduced pressure.
Dissolve the residue in an organic solvent such as toluene.
Wash the organic phase with water.
Separate the organic layer and remove the solvent by vacuum distillation.
Purify the resulting 4-chloropyridine-3-sulfonyl chloride by vacuum distillation.
Method 2: Chlorination using Phosphorus Pentachloride and Phosphorus Oxychloride
In a reaction vessel, suspend 4-hydroxypyridine-3-sulfonic acid in phosphorus oxychloride.
Cool the mixture in an ice bath.
Add phosphorus pentachloride portion-wise, maintaining the temperature.
After the addition is complete, heat the reaction mixture to 120 °C for 1 hour.
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
Dilute the residue with ethyl acetate and pour it onto ice.
Neutralize with solid sodium bicarbonate and extract the aqueous phase with ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate and filter.
Concentrate the filtrate to obtain the crude product.
Handling and storage recommendations for 4-Hydroxypyridine-3-sulfonic acid to prevent degradation
This guide provides researchers, scientists, and drug development professionals with essential information on the proper handling and storage of 4-Hydroxypyridine-3-sulfonic acid (CAS: 51498-37-4) to prevent chemical deg...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with essential information on the proper handling and storage of 4-Hydroxypyridine-3-sulfonic acid (CAS: 51498-37-4) to prevent chemical degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-Hydroxypyridine-3-sulfonic acid?
To maintain its stability and purity (typically ≥98%), 4-Hydroxypyridine-3-sulfonic acid should be stored under specific conditions.[1][2] It is a white to yellow crystalline powder that is stable under recommended temperatures and pressures.[1][2][3] Adherence to these guidelines is critical for preventing degradation and ensuring the compound's effectiveness, particularly for its use as a key intermediate in pharmaceutical synthesis, such as for Torasemide.[2]
Data Presentation: Recommended Storage Conditions
Parameter
Recommendation
Rationale
Temperature
Store in a cool place.[1][2][4][5] Long-term storage at 2-8°C or room temperature are cited by different suppliers.[1][3]
Prevents thermal decomposition. The compound has a high melting point (>300°C), indicating good thermal stability.[2]
The compound is susceptible to degradation in the presence of water.
Q2: What substances and materials are incompatible with 4-Hydroxypyridine-3-sulfonic acid?
Storing this compound away from incompatible materials is crucial to prevent hazardous reactions and degradation.[1][4][6] Contact with certain substances can lead to heat generation or the production of flammable and toxic gases.[1][4]
Data Presentation: Incompatible Materials and Decomposition Hazards
Q3: How can I identify if my sample of 4-Hydroxypyridine-3-sulfonic acid has degraded?
Degradation can be identified through visual inspection and simple solubility tests. A pure sample should be a white to light-yellow, free-flowing crystalline powder.[2][3] Any deviation from this appearance may indicate contamination or degradation.
Q4: What should I do if I suspect my compound has degraded?
If you suspect degradation, follow the troubleshooting workflow below. A preliminary assessment can be made using the visual and solubility protocols provided. For critical applications, analytical techniques such as HPLC would be required to confirm purity.
Troubleshooting Guide
The following workflow provides steps to take if you suspect your sample of 4-Hydroxypyridine-3-sulfonic acid has been compromised.
Caption: Troubleshooting workflow for suspected degradation.
Experimental Protocols
Protocol 1: Visual Inspection for Degradation
Preparation: Place a small, representative sample of the 4-Hydroxypyridine-3-sulfonic acid powder onto a clean, white surface (e.g., a watch glass or weighing paper).
Color Assessment: Observe the sample under good lighting. The powder should be white to light-yellow.[2][3] Note any significant darkening, brown/black spots, or non-uniformity in color.
Physical Form Assessment: Examine the texture of the powder. It should be a fine, crystalline solid.[2] Check for large, hard clumps or a sticky, wet appearance, which could indicate moisture absorption.
Comparison: If available, compare the sample to a new, unopened container of the same product.
Protocol 2: Solubility Test for Purity Assessment
Note: The sulfonic acid functionality enhances the compound's solubility.[2] While specific solvent data is limited, a simple test in a polar solvent can indicate purity issues.
Solvent Selection: Choose a suitable polar solvent (e.g., deionized water or methanol).
Preparation: Prepare a solution at a concentration of approximately 1 mg/mL.
Dissolution: Add the solvent to a pre-weighed sample of the compound in a clear glass vial. Vortex or stir the mixture thoroughly for 1-2 minutes.
Observation: Hold the vial against a dark background and observe. A pure sample should dissolve completely, yielding a clear, particle-free solution. The presence of haze, suspended particles, or sediment suggests the presence of impurities or degradation products.
Factors Leading to Degradation
To ensure the long-term stability of 4-Hydroxypyridine-3-sulfonic acid, it is crucial to control environmental factors that can initiate its degradation. The primary factors to mitigate are exposure to moisture, excessive heat, light, and incompatible chemicals.
Caption: Key factors promoting chemical degradation.
Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyridine Sulfonation
This guide provides researchers, scientists, and drug development professionals with essential information for safely and effectively managing the highly exothermic process of large-scale pyridine sulfonation. Frequently...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with essential information for safely and effectively managing the highly exothermic process of large-scale pyridine sulfonation.
Frequently Asked Questions (FAQs)
Q1: What makes the sulfonation of pyridine a highly exothermic reaction?
A1: The sulfonation of pyridine is an electrophilic aromatic substitution reaction. The reaction between the electrophile, sulfur trioxide (SO₃) (often from fuming sulfuric acid), and the pyridine ring is thermodynamically favorable and releases a significant amount of heat.[1][2] This exothermic nature requires careful heat management to prevent dangerous temperature increases, known as thermal runaways.[2]
Q2: What are the primary safety hazards associated with large-scale pyridine sulfonation?
A2: The primary hazards include:
Thermal Runaway: The reaction rate can accelerate with increasing temperature, leading to a rapid release of heat that can exceed the cooling capacity of the reactor.[2][3] This can cause a dangerous increase in pressure, potentially leading to reactor failure.[3]
Corrosive Reagents: Concentrated sulfuric acid, oleum, and sulfur trioxide are highly corrosive and can cause severe chemical burns upon contact.[4][5] Inhalation of vapors can also cause significant respiratory tract irritation.[4]
Byproduct Formation: At elevated temperatures, undesirable side reactions can occur, leading to the formation of byproducts like pyridine-4-sulfonic acid and 4-hydroxypyridine, which can complicate purification and may introduce additional hazards.[6][7]
Q3: What are the key factors influencing the regioselectivity of pyridine sulfonation?
A3: The substitution position on the pyridine ring is influenced by several factors:
Reaction Conditions: Traditional sulfonation at high temperatures (e.g., 230-330°C) with sulfuric acid and a mercuric sulfate catalyst typically yields pyridine-3-sulfonic acid as the major product.[1][7]
Electronic Effects: The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the 2- and 4-positions towards electrophilic attack, favoring substitution at the 3-position.[1][8]
Modern Methods: Newer, base-mediated methods, often using triflic anhydride and a sulfinate salt, can offer higher regioselectivity for the C4-position under milder conditions.[9][10]
Q4: What types of reactors are recommended for large-scale sulfonation?
A4: For industrial-scale sulfonation, Falling Film Reactors (FFRs) are commonly used.[10] These reactors provide a large surface area-to-volume ratio by allowing a thin film of the organic reactant to flow down the inner walls of tubes while reacting with a countercurrent of SO₃ gas. This design allows for excellent heat transfer coefficients, crucial for controlling the exothermic reaction.[10][11][12] For process development and smaller-scale continuous production, microreactors offer even superior heat and mass transfer, allowing for precise temperature control.[10][13]
Troubleshooting Guide
Q1: The reaction is proceeding too slowly or not at all. What could be the issue?
A1:
Low Reaction Temperature: The reaction rate is highly temperature-dependent. If the temperature is too low, the reaction may slow down or stop, leading to the accumulation of unreacted reagents, which is a significant safety risk.[3] Ensure the temperature is within the optimal range for your specific process.
Inactive Sulfonating Agent: The pyridine ring is deactivated towards electrophilic substitution. A sufficiently reactive sulfonating agent is necessary.[6][14] For challenging substrates, stronger agents like oleum (fuming sulfuric acid) or a pyridine-SO₃ complex may be required.[15][16]
Poor Mixing: Inadequate agitation can lead to localized temperature and concentration gradients, hindering the reaction rate. Ensure the reactor's mixing system is operating effectively for the scale and viscosity of the reaction mass.[17]
Q2: The yield of the desired pyridine-3-sulfonic acid is low, and I'm observing significant byproduct formation. What's happening?
A2: This issue is often related to excessive reaction temperatures.
High Temperature: Temperatures above 300°C can promote the formation of byproducts such as pyridine-4-sulfonic acid and 4-hydroxypyridine.[6][7]
Solution: Carefully control the reaction temperature. Implement a robust cooling system and monitor the internal temperature closely. Modern reactor designs like FFRs are specifically designed to dissipate heat efficiently.[10][12] Consider lowering the reaction temperature, even if it slightly extends the reaction time.
Q3: I suspect a thermal runaway is beginning. What are the signs and what immediate actions should I take?
A3:
Signs of a Runaway: A rapid, uncontrolled increase in the reactor temperature and pressure are the primary indicators. The cooling system may be running at maximum capacity but is unable to lower the temperature.
Immediate Actions:
Stop Reagent Feed: Immediately halt the addition of all reactants.
Maximize Cooling: Ensure all cooling systems are operating at their maximum capacity.
Emergency Quenching/Dumping: If the temperature continues to rise, initiate the emergency quenching or dumping procedure as defined in your safety protocol. This may involve adding a cold, inert solvent or transferring the reactor contents to a larger, cooled vessel.
Evacuate: If the situation cannot be brought under control, evacuate all personnel from the immediate area.
Q4: How can I effectively monitor the progress of the sulfonation reaction?
A4: Regular sampling and analysis are crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a reliable method for quantifying the consumption of pyridine and the formation of the sulfonic acid product and any byproducts.[16] Gas Chromatography (GC) can also be used, particularly for monitoring the disappearance of the volatile pyridine starting material.[18][19]
Data Presentation
Table 1: Effect of Temperature on Pyridine Sulfonation Regioselectivity & Byproducts
Protocol 1: General Procedure for Large-Scale Pyridine Sulfonation in a Jacketed Reactor
Disclaimer: This is a generalized protocol and must be adapted and rigorously tested at a small scale before scaling up. All operations must be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, must be worn.[4][5]
Reagent Preparation:
Ensure pyridine is dry, as water can react violently with the sulfonating agent.[20]
Prepare the sulfonating agent (e.g., 20% oleum) in a separate, suitable vessel.
Reactor Setup:
Charge the jacketed glass reactor with pyridine.
Begin agitation to ensure uniform mixing.
Start the flow of coolant through the reactor jacket. Cool the pyridine to the initial reaction temperature (e.g., 25-30°C).
Sulfonating Agent Addition:
Slowly add the sulfonating agent (oleum) to the stirred pyridine via a controlled-rate addition pump.
CRITICAL: Monitor the internal temperature of the reactor continuously. The rate of addition must be carefully controlled to ensure the temperature does not exceed the set limit (e.g., maintain T < 100°C). The heat generated by the reaction must not overwhelm the cooling capacity of the reactor.[2]
Reaction and Monitoring:
Once the addition is complete, slowly heat the reaction mixture to the target temperature (e.g., 230°C).[1]
Maintain the reaction at this temperature for the required duration (e.g., 8-12 hours).
Periodically and carefully take samples to monitor the reaction's progress via HPLC or GC.[16][18]
Work-up and Isolation:
Once the reaction is complete, cool the mixture to room temperature.
Carefully quench the reaction by slowly adding the mixture to ice water.
Neutralize the solution with a suitable base (e.g., calcium carbonate or sodium hydroxide) to precipitate the product as a salt.
Isolate the crude product by filtration.
Purify the product by recrystallization.
Protocol 2: Reaction Monitoring by HPLC-MS
Sample Preparation: Carefully withdraw a small aliquot of the reaction mixture. Quench it immediately in a known volume of a cold solvent mixture (e.g., water/acetonitrile) to stop the reaction. Dilute the sample further as needed to fall within the calibrated concentration range of the instrument.
Instrumentation:
Column: C18 reverse-phase column.
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is often effective.[16]
Flow Rate: 1.0 mL/min.
Detection: Use a UV detector at a wavelength suitable for pyridine derivatives (e.g., 254 nm) and a mass spectrometer in positive ion scan mode to identify and quantify the starting material, product, and byproducts.[16]
Analysis: Integrate the peak areas of pyridine and pyridine-sulfonic acid to determine the percentage conversion over time.
Mandatory Visualizations
Caption: Workflow for managing large-scale exothermic pyridine sulfonation.
Caption: Decision tree for responding to a thermal runaway event.
Caption: Simplified electrophilic sulfonation pathway of pyridine.
A Comparative Guide to 4-Hydroxypyridine-3-sulfonic acid and 4-Chloropyridine-3-sulfonic acid in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis and drug development, the choice of starting materials and intermediates is paramount to the efficiency, yield,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the choice of starting materials and intermediates is paramount to the efficiency, yield, and overall success of a synthetic route. This guide provides a detailed comparison of two key pyridine derivatives: 4-hydroxypyridine-3-sulfonic acid and 4-chloropyridine-3-sulfonic acid. While structurally similar, their distinct functionalities lead to vastly different reactivities and applications, particularly in the synthesis of complex molecules such as the diuretic drug Torasemide.
This comparison will demonstrate that these two compounds are not typically used as interchangeable alternatives but rather exist in a precursor-product relationship. 4-Hydroxypyridine-3-sulfonic acid serves as a stable starting material which is then converted to the more reactive 4-chloropyridine-3-sulfonic acid (often via its sulfonyl chloride or sulfonamide derivative) to enable subsequent nucleophilic substitution reactions.
Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented below. The data highlights the foundational characteristics that influence their handling, stability, and reactivity.
Role in Synthesis: A Nucleophilic Substitution Strategy
The primary difference in the synthetic utility of these two molecules lies in the nature of the substituent at the 4-position of the pyridine ring. The hydroxyl group of 4-hydroxypyridine-3-sulfonic acid is a poor leaving group for nucleophilic aromatic substitution (SNAr). In contrast, the chloro group in 4-chloropyridine-3-sulfonic acid is a good leaving group, activating the 4-position for attack by nucleophiles.
This fundamental difference dictates their roles in multi-step syntheses. 4-Hydroxypyridine-3-sulfonic acid is the precursor that is converted into a more reactive intermediate. The synthesis of a key intermediate of Torasemide provides a clear experimental example of this strategy.
Caption: Synthetic workflow from 4-hydroxypyridine to a Torasemide intermediate.
Experimental Protocols
The following protocols are based on documented procedures for the synthesis of Torasemide intermediates and illustrate the practical application of the discussed compounds.[6][7]
Synthesis of 4-Hydroxypyridine-3-sulfonic Acid
This protocol describes the sulfonation of 4-hydroxypyridine.
Materials:
4-Hydroxypyridine
Fuming sulfuric acid (20% SO₃)
Mercury sulfate
Industrial ethanol
Procedure:
To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add fuming sulfuric acid (120 mL) and mercury sulfate (1.90 g, 6.4 mmol).
Stir the mixture in an ice bath for 20 minutes.
Add 4-hydroxypyridine (38.04 g, 0.4 mol) portion-wise, maintaining the temperature below 25°C.
Slowly heat the resulting mixture to 190°C and stir at this temperature for 10 hours.
Cool the mixture to room temperature and slowly pour it into industrial ethanol (360 mL).
Stir the resulting slurry for 1 hour in an ice bath and then filter.
The filter cake is further washed with industrial alcohol (200 mL) and stirred for another hour in an ice bath.
Filter the slurry and dry the filter cake under vacuum at 60°C for 12 hours to yield 4-hydroxypyridine-3-sulfonic acid as a white solid (Yield: 70.84%).[6]
Synthesis of 4-Chloropyridine-3-sulfonamide from 4-Hydroxypyridine-3-sulfonic Acid
This two-step protocol involves the chlorination of the sulfonic acid and subsequent amination.
Materials:
4-Hydroxypyridine-3-sulfonic acid (from step 1)
Phosphorus pentachloride (PCl₅)
Phosphorus oxychloride (POCl₃)
Toluene
Concentrated ammonia
Procedure:
Chlorination: In a three-necked round-bottom flask, add 4-hydroxypyridine-3-sulfonic acid (17.50 g, 0.1 mol), phosphorus pentachloride (52.06 g, 0.25 mol), and phosphorus oxychloride (23 mL, 0.25 mol).
Slowly heat the mixture to 120°C and stir for 5 hours.
Concentrate the reaction solution under reduced pressure.
Add toluene (100 mL) to the residue and concentrate under reduced pressure. Repeat this step three times to obtain 4-chloropyridine-3-sulfonyl chloride as a light green oil.[6]
Amination: Add the resulting oil dropwise over 30 minutes to concentrated ammonia (60 mL) in an ice bath.
Stir the mixture in the ice bath for 30 minutes.
Concentrate the mixture under reduced pressure to obtain a yellow solid.
Add ice water (30 mL) and stir for 20 minutes at 20-25°C.
Filter the precipitate and dry under vacuum at 45°C for 6 hours to afford 4-chloropyridine-3-sulfonamide (Two-step yield: 67.42%).[6][7]
Nucleophilic Aromatic Substitution of 4-Chloropyridine-3-sulfonamide
This protocol demonstrates the key reactivity of the chloro-derivative.
Materials:
4-Chloropyridine-3-sulfonamide (from step 2)
m-toluidine
n-propanol
Procedure:
To a three-necked round-bottom flask, add 4-chloropyridine-3-sulfonamide (9.60 g, 0.05 mol), n-propanol (100 mL), and m-toluidine (6.5 mL, 0.06 mol).
Heat the mixture to 105°C and stir for 2 hours.
Cool the mixture to room temperature and concentrate under reduced pressure to yield the crude product, 4-(m-tolylamino)pyridine-3-sulfonamide.[6]
Performance Comparison and Conclusion
The experimental evidence clearly indicates that 4-hydroxypyridine-3-sulfonic acid and 4-chloropyridine-3-sulfonic acid are not interchangeable reagents but rather sequential intermediates in a synthetic pathway designed to facilitate nucleophilic aromatic substitution.
4-Hydroxypyridine-3-sulfonic acid is a stable, crystalline solid with a high melting point, making it a suitable starting material for synthesis.[1] Its primary role is to serve as a precursor for more reactive intermediates.
4-Chloropyridine-3-sulfonic acid (and its derivatives like the sulfonamide) is the key reactive intermediate. The chloro group at the 4-position is readily displaced by nucleophiles, a reaction that is not feasible with the hydroxy-analogue under similar conditions. This reactivity is crucial for the synthesis of compounds like Torasemide, where an amine is introduced at the 4-position.[6]
Caption: Decision logic for selecting the appropriate pyridine-3-sulfonic acid derivative.
A Comparative Guide to Sulfonating Agents for Pyridine Functionalization
For Researchers, Scientists, and Drug Development Professionals The introduction of a sulfonic acid group onto a pyridine ring is a critical transformation in the synthesis of numerous compounds with significant applicat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfonic acid group onto a pyridine ring is a critical transformation in the synthesis of numerous compounds with significant applications in pharmaceuticals and materials science. The choice of sulfonating agent is paramount, directly influencing the yield, regioselectivity, and overall efficiency of the reaction. This guide provides an objective comparison of common sulfonating agents for pyridine functionalization, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Common Sulfonating Agents
The selection of a sulfonating agent for pyridine functionalization is a trade-off between reactivity, selectivity, and the sensitivity of the substrate. Below is a summary of the performance of commonly employed agents.
Sulfonating Agent
Typical Reaction Conditions
Regioselectivity
Yield
Advantages
Disadvantages
Oleum (Fuming Sulfuric Acid)
High temperature (230-270°C), often with a HgSO₄ catalyst.[1][2]
Detailed methodologies for key sulfonation procedures are provided below to facilitate experimental design and execution.
Method 1: Direct Sulfonation of Pyridine with Oleum
This classical method is effective for the preparation of pyridine-3-sulfonic acid.
Materials:
Pyridine
Fuming sulfuric acid (Oleum)
Mercury(II) sulfate (catalyst)
Ethanol
Water
Procedure:
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, carefully add fuming sulfuric acid.
Cool the flask in an ice bath and slowly add pyridine dropwise, ensuring the temperature does not exceed 75°C.[1]
After the addition of pyridine is complete, add mercury(II) sulfate to the reaction mixture.[1]
Heat the mixture to 230-240°C and maintain this temperature for 13-14 hours with continuous stirring.[1]
Allow the mixture to cool to room temperature.
Cautiously pour the cooled reaction mixture into ethanol to precipitate the product.[1]
Cool the mixture to below 5°C to maximize precipitation.[1]
Collect the precipitated 3-pyridinesulfonic acid by filtration.
The crude product can be purified by recrystallization from water or aqueous ethanol.[1]
Method 2: Sulfonation using Sulfur Trioxide Pyridine Complex
This method is suitable for the sulfation of sensitive molecules.
Materials:
Substrate (e.g., alcohol, amine)
Sulfur trioxide pyridine complex
Anhydrous solvent (e.g., pyridine, DMF, CH₂Cl₂)
Procedure:
Dissolve the substrate in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
Add the sulfur trioxide pyridine complex portion-wise to the solution at a controlled temperature (often 0°C to room temperature).
Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC).
Upon completion, the reaction is typically quenched with water or an aqueous basic solution.
The product is then isolated through standard work-up procedures, such as extraction and purification by chromatography.
Method 3: C4-Selective Sulfonylation via Triflic Anhydride Activation
This modern approach provides excellent regioselectivity for the C4 position.[12]
Materials:
Pyridine
Triflic anhydride (Tf₂O)
Sodium sulfinate salt (e.g., sodium p-toluenesulfinate)
Base (e.g., N-methylpiperidine)
Anhydrous solvent (e.g., CHCl₃)
Procedure:
In a flame-dried flask under an inert atmosphere, dissolve pyridine in the anhydrous solvent.
Cool the solution to the desired temperature (e.g., -78°C).
Slowly add triflic anhydride to activate the pyridine ring.
Add the sodium sulfinate salt to the reaction mixture.
Introduce the base (e.g., N-methylpiperidine) to mediate the sulfinate addition.[13]
Allow the reaction to warm to room temperature and stir until completion.
The reaction is then quenched and the C4-sulfonylated pyridine product is isolated and purified.
Reaction Mechanism and Workflow
The sulfonation of pyridine is a classic example of an electrophilic aromatic substitution reaction. The electron-deficient nature of the pyridine ring makes it less reactive than benzene, and the electrophilic attack preferentially occurs at the 3-position due to the relative stability of the resulting intermediate.
Caption: General mechanism of pyridine sulfonation.
The provided experimental data and protocols offer a solid foundation for researchers to approach the sulfonation of pyridine. The choice of reagent and conditions should be carefully considered based on the desired regioselectivity, the stability of the starting material, and the desired scale of the reaction. For direct sulfonation to the 3-position, the classical oleum method remains a viable, albeit harsh, option. For milder conditions and sulfation of functional groups, the sulfur trioxide pyridine complex is an excellent choice. Finally, for highly selective C4-functionalization, modern methods involving pyridine activation have proven to be very effective.
Navigating the Analytical Landscape: A Comparative Guide to HPLC Methods for 4-Hydroxypyridine-3-sulfonic acid Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of compounds is paramount. This guide provides a comprehensive comparison of a proposed High-Performance Liquid...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of compounds is paramount. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of 4-Hydroxypyridine-3-sulfonic acid, alongside potential alternative analytical techniques. Due to the absence of a publicly available, specifically validated HPLC method for 4-Hydroxypyridine-3-sulfonic acid, this document outlines a robust, hypothetical HPLC-UV method. The proposed validation parameters are based on established guidelines from the International Council for Harmonisation (ICH) and data from validated methods for structurally similar compounds.
Performance Comparison of Analytical Methods
The selection of an analytical method is a critical decision, influenced by factors such as required sensitivity, selectivity, the nature of the sample matrix, and the availability of instrumentation. While HPLC with Ultraviolet (UV) detection offers a versatile and widely accessible approach, techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can provide superior sensitivity and selectivity, which is crucial when dealing with complex biological matrices or trace amounts of the analyte.
The following tables summarize the proposed performance parameters for an HPLC-UV method for 4-Hydroxypyridine-3-sulfonic acid and offer a comparison with a potential alternative, LC-MS/MS, based on typical performance characteristics observed for similar small molecules.
Table 1: Proposed HPLC-UV Method Validation Parameters for 4-Hydroxypyridine-3-sulfonic acid
Parameter
Proposed Result
Linearity Range
1 - 100 µg/mL
Correlation Coefficient (R²)
> 0.999
Limit of Detection (LOD)
0.2 µg/mL
Limit of Quantification (LOQ)
0.6 µg/mL
Intra-day Precision (%RSD)
< 2%
Inter-day Precision (%RSD)
< 3%
Accuracy (% Recovery)
98 - 102%
Matrix
To be determined based on application (e.g., bulk drug, formulation)
Table 2: Comparison with an Alternative Analytical Method
Parameter
Proposed HPLC-UV
Potential LC-MS/MS
Analyte
4-Hydroxypyridine-3-sulfonic acid
4-Hydroxypyridine-3-sulfonic acid
Principle
Chromatographic separation followed by UV absorbance detection.
Chromatographic separation followed by mass-based detection and quantification.
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are the proposed experimental protocols for the HPLC-UV method.
Proposed HPLC-UV Method for 4-Hydroxypyridine-3-sulfonic acid
This method is designed to be a starting point for the development and validation of a quantitative analysis of 4-Hydroxypyridine-3-sulfonic acid.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
Detection Wavelength: To be determined by UV-Vis spectrophotometric scan of 4-Hydroxypyridine-3-sulfonic acid (a wavelength around 280 nm is a probable starting point).[2]
Standard and Sample Preparation:
Stock Solution: Prepare a stock solution of 4-Hydroxypyridine-3-sulfonic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a mixture of water and organic solvent).
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL).
Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug, it may involve simple dissolution. For formulated products, it may require extraction or dissolution followed by filtration.
Validation Parameters:
The validation of the analytical method should be performed according to ICH guidelines and would include the following tests:
Specificity: To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
Linearity: To demonstrate that the response of the method is directly proportional to the concentration of the analyte over a specified range. This is typically assessed by a minimum of five concentrations.[3]
Precision: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.
Accuracy: To determine the closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a blank matrix.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Robustness: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualizing the Workflow
To provide a clear overview of the processes involved, the following diagrams illustrate the logical flow of method validation and a typical experimental workflow.
Caption: Logical workflow for the validation of an HPLC method.
Caption: General experimental workflow for HPLC analysis.
Characterization of Torsemide Impurities Originating from 4-Hydroxypyridine-3-sulfonic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the characterization of impurities in the diuretic drug Torsemide, with a specific focus on those originat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of impurities in the diuretic drug Torsemide, with a specific focus on those originating from the key starting material, 4-Hydroxypyridine-3-sulfonic acid. The presence and control of such impurities are critical for the safety and efficacy of the final drug product. This document details the potential impurities, their formation, and a comparative analysis of analytical methodologies for their detection and quantification.
Introduction to Torsemide and the Significance of Impurity Profiling
Torsemide is a potent loop diuretic of the pyridine-sulfonylurea class, used in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as for the treatment of hypertension. The synthesis of Torsemide often involves the use of 4-Hydroxypyridine-3-sulfonic acid as a crucial intermediate. The quality of this starting material can significantly impact the impurity profile of the final Active Pharmaceutical Ingredient (API).
Impurities in pharmaceuticals, even at trace levels, can have unintended pharmacological or toxicological effects, potentially compromising patient safety. Therefore, a thorough characterization of impurities is a regulatory requirement and a critical aspect of drug development and quality control. This guide focuses on impurities that can be traced back to the 4-Hydroxypyridine-3-sulfonic acid starting material, including process-related impurities and potential degradation products.
Potential Impurities Originating from 4-Hydroxypyridine-3-sulfonic Acid
The synthesis of Torsemide from 4-hydroxypyridine involves a sulfonation step to produce 4-Hydroxypyridine-3-sulfonic acid. Impurities can be introduced at this stage or be carried over and react in subsequent steps.
Formation Pathway of Key Intermediate:
Caption: Synthetic route from 4-Hydroxypyridine to key intermediates.
Key Potential Impurities:
Based on the synthetic route, several process-related impurities can be identified. These include unreacted intermediates and by-products from side reactions.
4-(3-methylphenylamino)-3-pyridinesulfonamide (Impurity B/R2): A key intermediate in the synthesis of Torsemide. Its presence in the final product indicates an incomplete reaction.
N-[(ethylamino)carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide (Impurity C): A potential impurity arising from the reaction with ethyl isocyanate instead of isopropyl isocyanate.
N-[(butylamino)carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide (Impurity D): Another potential impurity from the reaction with butyl isocyanate.
3,4-dihydro-4-(3-methylphenyl)-2H-pyrido[4,3-e]-1,2,4-thiadiazine-1,1-dioxide (Impurity A): A cyclization product of an intermediate.
[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester (Impurity E): An impurity related to the formation of the urea linkage.[1][2]
While not explicitly detailed in the provided search results, it is chemically plausible that isomeric impurities of 4-Hydroxypyridine-3-sulfonic acid, such as 4-Hydroxypyridine-2-sulfonic acid or 4-Hydroxypyridine-3,5-disulfonic acid , could form during the sulfonation of 4-hydroxypyridine. If carried through the synthetic steps, these could lead to corresponding isomeric impurities of Torsemide, which would be challenging to separate from the main compound.
Comparative Analysis of Analytical Methods
The detection and quantification of Torsemide and its impurities are predominantly achieved using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the required sensitivity, selectivity, and the need for structural elucidation.
Data Presentation: Comparison of HPLC Methods for Torsemide Impurity Analysis
Quantitative estimation of Torsemide in bulk and dosage forms.
Separation of Torsemide from its degradation products.
Simultaneous estimation of Torsemide and Spironolactone.
LC-MS/MS for Enhanced Specificity and Sensitivity
For unequivocal identification and trace-level quantification of impurities, LC-MS/MS is the method of choice. It provides molecular weight and fragmentation data, which are crucial for structural elucidation of unknown impurities.
Data Presentation: Typical LC-MS/MS Parameters for Torsemide Analysis [9]
Parameter
Typical Value/Condition
Ionization Mode
Electrospray Ionization (ESI), often in negative mode
Mass Analyzer
Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometry (HRMS)
Scan Mode
Multiple Reaction Monitoring (MRM) for quantification
Precursor Ion (m/z)
[M-H]⁻ for Torsemide (e.g., 347.0)
Product Ions (m/z)
Specific fragments for confirmation and quantification
Linearity Range
Typically in the ng/mL range (e.g., 1–2500 ng/mL)
Experimental Protocols
A. Synthesis of 4-Hydroxypyridine-3-sulfonic Acid [10][11]
To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add fuming sulfuric acid (20% SO3).
Cool the flask in an ice bath and add mercury sulfate.
Portion-wise, add 4-hydroxypyridine while maintaining the temperature below 25°C.
Slowly heat the mixture to 190°C and stir for 10 hours.
Cool the reaction mixture to room temperature and slowly pour it into industrial ethanol.
Stir the resulting slurry in an ice bath for 1 hour and then filter.
Wash the filter cake with industrial alcohol and dry under vacuum to afford 4-hydroxypyridine-3-sulfonic acid.
B. General RP-HPLC Method for Impurity Profiling (A composite protocol based on multiple sources)[3][4][6][12]
Chromatographic System: HPLC system with a UV detector.
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Preparation: Prepare a suitable mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). Filter and degas the mobile phase.
Standard Preparation: Accurately weigh and dissolve reference standards of Torsemide and its known impurities in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to prepare stock solutions. Prepare working standard solutions by appropriate dilution.
Sample Preparation: Accurately weigh and dissolve the Torsemide drug substance or a powdered tablet sample in the diluent to obtain a known concentration. Filter the sample solution through a 0.45 µm filter.
Chromatographic Conditions:
Set the flow rate (e.g., 1.0 mL/min).
Set the column oven temperature (e.g., 30°C).
Set the detection wavelength (e.g., 288 nm).
Inject equal volumes of the standard and sample solutions.
System Suitability: Inject the standard solution multiple times and check for system suitability parameters like theoretical plates, tailing factor, and reproducibility of peak areas and retention times.
Analysis: Record the chromatograms and identify the impurity peaks by comparing their retention times with those of the reference standards. Calculate the amount of each impurity using the peak areas.
C. LC-MS/MS Method for Impurity Identification and Quantification [9][13]
LC System: An HPLC or UPLC system coupled to a mass spectrometer.
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an ESI source.
Chromatographic Conditions: Use a C18 column and a gradient elution with a mobile phase consisting of an aqueous component with a volatile modifier (e.g., 0.1% formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).
Mass Spectrometric Conditions:
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature).
For quantification, develop an MRM method by selecting the precursor ion and specific product ions for Torsemide and each impurity.
For identification of unknown impurities, perform full scan and product ion scan experiments to obtain the molecular weight and fragmentation pattern.
Sample and Standard Preparation: Prepare solutions as described for the HPLC method, ensuring the concentrations are appropriate for the sensitivity of the LC-MS/MS system.
Data Analysis: Process the data using the instrument's software to quantify known impurities and to propose structures for unknown impurities based on their mass spectra and fragmentation patterns.
Signaling Pathway and Experimental Workflow
Torsemide's Mechanism of Action
Torsemide exerts its diuretic effect by inhibiting the Na⁺/K⁺/2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these ions and water.
Caption: Mechanism of action of Torsemide on the Na+/K+/2Cl- cotransporter.
Experimental Workflow for Impurity Characterization
The following workflow outlines the general process for the identification and characterization of impurities in a Torsemide drug substance.
Caption: Workflow for the characterization of Torsemide impurities.
Toxicological Considerations
The toxicological evaluation of impurities is a critical step in ensuring drug safety. For novel or uncharacterized impurities, in silico toxicology prediction tools can provide an initial assessment of potential risks, including mutagenicity, carcinogenicity, and other toxic endpoints. These predictions can then guide further in vitro and in vivo toxicological studies if necessary. Given that many of the potential impurities are structurally related to the parent drug, their toxicological profiles may be similar, but this cannot be assumed without supporting data. The presence of a pyridine ring in the impurities warrants consideration, as pyridine and its derivatives can exhibit genotoxicity.[13]
Conclusion
The characterization of impurities in Torsemide, particularly those originating from the 4-Hydroxypyridine-3-sulfonic acid starting material, is a multifaceted process that requires a combination of synthetic chemistry knowledge and advanced analytical techniques. A thorough understanding of the synthetic pathway is essential for predicting potential impurities. A combination of HPLC for routine quality control and LC-MS/MS for identification and trace analysis provides a robust analytical strategy. This guide provides a framework for researchers and drug development professionals to approach the characterization of Torsemide impurities, ultimately contributing to the development of safer and more effective medicines.
Comparative analysis of catalysts for 4-hydroxypyridine sulfonation
For Researchers, Scientists, and Drug Development Professionals The sulfonation of 4-hydroxypyridine is a critical reaction in synthetic organic chemistry, particularly in the pharmaceutical industry where the resulting...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The sulfonation of 4-hydroxypyridine is a critical reaction in synthetic organic chemistry, particularly in the pharmaceutical industry where the resulting product, 4-hydroxypyridine-3-sulfonic acid, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients, such as the diuretic Torasemide.[1][2][3] The efficiency of this reaction is highly dependent on the catalytic system employed. This guide provides a comparative analysis of common catalysts and methods used for the sulfonation of 4-hydroxypyridine, supported by experimental data from the literature.
Performance of Catalytic Systems
The selection of a catalyst for the sulfonation of 4-hydroxypyridine directly impacts reaction conditions, yield, and purity of the final product. The most prevalent methods involve the use of oleum (fuming sulfuric acid) with or without a metal-based catalyst.
Forms pyridine-3-sulfonic acid as the chief product. At higher temperatures (~330°C), a mixture including the 4-isomer and 4-hydroxypyridine is obtained.[6]
Detailed methodologies are crucial for reproducibility. The following protocols are based on procedures described in the scientific literature.
Protocol 1: Sulfonation using Oleum
This protocol is adapted from the synthesis of 4-hydroxypyridinium-3-sulfonate.[4]
Materials:
4-Hydroxypyridine
20% Oleum (fuming sulfuric acid)
Ethanol (for recrystallization)
Procedure:
Dissolve 10 mmol of 4-hydroxypyridine in 10 ml of 20% oleum.
Heat the solution to 120°C (393 K) and maintain for 4 days.
Cool the reaction mixture to room temperature.
Decant the excess oleum.
Recrystallize the solid product from ethanol to obtain colorless crystals of 4-hydroxypyridinium-3-sulfonate.
Protocol 2: Sulfonation using Fuming Sulfuric Acid and Mercury Sulfate
This protocol is described for the synthesis of 4-hydroxypyridine-3-sulfonic acid as an intermediate for Torasemide.[5]
Materials:
4-Hydroxypyridine (38.04 g, 0.4 mol)
Fuming sulfuric acid (20% SO₃, 120 mL)
Mercury sulfate (1.90 g, 6.4 mmol)
Industrial ethanol (360 mL)
Procedure:
To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add fuming sulfuric acid (120 mL) and mercury sulfate (1.90 g).
Stir the mixture in an ice bath for 20 minutes.
Add 4-hydroxypyridine (38.04 g) portion-wise, ensuring the temperature remains below 25°C.
Slowly heat the resulting mixture to 190°C and stir at this temperature for 10 hours.
Cool the mixture to room temperature.
Slowly pour the reaction mixture into industrial ethanol (360 mL) to precipitate the product.
Reaction Workflow and Logic
The general workflow for the sulfonation of 4-hydroxypyridine involves the reaction of the substrate with a sulfonating agent, followed by workup and purification.
Caption: General workflow for the synthesis of 4-hydroxypyridine-3-sulfonic acid.
Mechanistic Considerations
The sulfonation of aromatic compounds, including pyridine derivatives, is an electrophilic aromatic substitution reaction. The electrophile is typically sulfur trioxide (SO₃), which is present in oleum or can be formed from sulfuric acid. The presence of a catalyst like mercuric sulfate can facilitate the reaction, particularly for less reactive aromatic systems like pyridine.[6]
Caption: Simplified mechanism of electrophilic aromatic sulfonation on 4-hydroxypyridine.
Conclusion
The sulfonation of 4-hydroxypyridine is achievable using strong sulfonating agents like oleum. The addition of a catalyst such as mercury sulfate appears to allow for the reaction to proceed under potentially more controlled, albeit still harsh, conditions. For researchers and drug development professionals, the choice of catalyst and reaction conditions will depend on factors such as desired yield, purity requirements, and process scalability. The provided protocols offer a starting point for the synthesis of 4-hydroxypyridine-3-sulfonic acid, a valuable intermediate in medicinal chemistry.
A Comparative Spectroscopic Analysis of 4-Hydroxypyridine-3-sulfonic Acid Isomers
For researchers, scientists, and drug development professionals, a detailed understanding of the structural nuances of isomeric compounds is paramount. This guide provides a comprehensive spectroscopic comparison of 4-Hy...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, a detailed understanding of the structural nuances of isomeric compounds is paramount. This guide provides a comprehensive spectroscopic comparison of 4-Hydroxypyridine-3-sulfonic acid and its positional isomers, offering key data and experimental methodologies to aid in their differentiation and characterization.
This document summarizes available quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to highlight the distinct spectral features of 4-Hydroxypyridine-3-sulfonic acid and its isomer, 3-Hydroxypyridine-4-sulfonic acid. The positional differences of the hydroxyl and sulfonic acid groups on the pyridine ring give rise to unique spectral fingerprints, which are crucial for unambiguous identification in complex research and development settings.
Spectroscopic Data Summary
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
Compound
¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz)
¹³C NMR Chemical Shifts (ppm)
4-Hydroxypyridine-3-sulfonic acid
Data not publicly available. Expected signals for three aromatic protons.
Data not publicly available. Expected signals for five distinct aromatic carbons.
3-Hydroxypyridine-4-sulfonic acid
Data not publicly available. Expected signals for three aromatic protons with different coupling patterns compared to the 4-hydroxy-3-sulfonic acid isomer.
Data not publicly available. Expected signals for five distinct aromatic carbons with different chemical shifts compared to the 4-hydroxy-3-sulfonic acid isomer.
Table 2: Infrared (IR) Spectroscopy Data
Compound
Key IR Absorption Bands (cm⁻¹)
4-Hydroxypyridine-3-sulfonic acid
Data not publicly available. Expected characteristic peaks for O-H, N-H, C=C, C-N, and S=O stretching and bending vibrations.
3-Hydroxypyridine-4-sulfonic acid
Data not publicly available. Expected shifts in the fingerprint region and in the positions of the S=O and O-H stretching bands compared to the 4-hydroxy-3-sulfonic acid isomer.
The following are detailed methodologies for the key spectroscopic techniques cited in this guide. These protocols are generalized for the analysis of solid organic compounds and should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the hydroxypyridine sulfonic acid isomer is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical due to the potential for proton exchange with the hydroxyl and sulfonic acid groups.
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
For ¹H NMR, standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width, a 45° pulse width, and a longer relaxation delay (e.g., 2-5 seconds). A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., DSS for D₂O or TMS for DMSO-d₆).
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique is commonly employed.
KBr Pellet Method: A small amount of the sample (1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal.
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum. Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC). Electrospray ionization (ESI) is a suitable soft ionization technique for these polar, non-volatile compounds. The analysis can be performed in either positive or negative ion mode.
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The molecular ion (or a prominent fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed.
Data Interpretation: The mass spectrum is analyzed to determine the molecular weight of the compound and to deduce its structure from the fragmentation pattern.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of 4-Hydroxypyridine-3-sulfonic acid isomers.
Purity Analysis of Commercial 4-Hydroxypyridine-3-sulfonic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research and manufacturing. 4-Hydroxypyridine-3-sulfonic a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research and manufacturing. 4-Hydroxypyridine-3-sulfonic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the loop diuretic Torsemide.[1][2] The presence of impurities in this intermediate can significantly impact the yield, purity, and safety profile of the final drug product.[1][3] This guide provides a comparative analysis of methodologies for assessing the purity of commercial 4-Hydroxypyridine-3-sulfonic acid, discusses potential alternatives, and offers detailed experimental protocols.
Purity of Commercial 4-Hydroxypyridine-3-sulfonic Acid
Commercial suppliers of 4-Hydroxypyridine-3-sulfonic acid typically claim purities of ≥97% or >98%.[4][5] However, the nature and quantity of residual impurities can vary between manufacturers and even between batches. Common impurities may arise from the synthesis process, which often involves the sulfonation of 4-hydroxypyridine.[1][3] Potential impurities could include unreacted starting materials, isomers, and byproducts from side reactions. Given its critical role as a pharmaceutical intermediate, robust analytical methods are essential for quality control.
Comparative Analysis of Purity Determination Methods
The two primary analytical techniques for the quantitative purity assessment of pharmaceutical intermediates like 4-Hydroxypyridine-3-sulfonic acid are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).
Feature
High-Performance Liquid Chromatography (HPLC)
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle
Separation based on differential partitioning of analytes between a stationary and mobile phase.
Quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.[6][7]
Primary Use
Separation and quantification of known and unknown impurities.
Absolute purity determination against a certified internal standard.[8][9]
Reference Standard
Requires a well-characterized reference standard of the main compound for accurate quantification.
Can determine purity without a specific reference standard of the analyte, using a universal internal standard.[10]
Sensitivity
High sensitivity, capable of detecting trace-level impurities.
Generally lower sensitivity than HPLC, may not detect very low-level impurities.
Information Provided
Provides retention time and peak area for each component, allowing for relative quantification.
Provides structural information and absolute quantification of the main compound and any NMR-active impurities.[7]
Destructive
Yes, the sample is consumed during analysis.
No, the sample can be recovered after analysis.
Comparison with Alternatives in Torsemide Synthesis
4-Hydroxypyridine-3-sulfonic acid is a crucial intermediate in the synthesis of Torsemide.[1][2] While direct substitutes are not common, alternative synthetic routes to Torsemide may bypass this specific intermediate. Understanding these alternative pathways provides context for the importance of the purity of 4-Hydroxypyridine-3-sulfonic acid.
Intermediate / Route
Description
Advantages
Disadvantages
4-Hydroxypyridine-3-sulfonic acid Route
The established and widely used route involving the sulfonation of 4-hydroxypyridine, followed by chlorination, amination, and subsequent reactions to form Torsemide.[1][11][12]
Well-documented process, readily available starting materials.
The purity of the sulfonic acid intermediate is critical for the overall yield and purity of the final product.[11][12]
Alternative Pyridine Starting Materials
Synthesizing the core pyridine sulfonamide structure from different pyridine derivatives, potentially avoiding the direct sulfonation of 4-hydroxypyridine.
May offer a different impurity profile or improved yields in specific steps.
May require more complex or less commercially available starting materials.
Convergent Synthesis Strategies
Building the Torsemide molecule by synthesizing larger fragments separately and then combining them in the final steps.
Can potentially improve overall yield and simplify purification of the final product.
Requires the development and optimization of multiple synthetic pathways.
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of 4-Hydroxypyridine-3-sulfonic acid using reverse-phase HPLC with UV detection.
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: 0.1% Phosphoric acid in water.
Mobile Phase B: Acetonitrile.
Gradient Program:
0-5 min: 5% B
5-20 min: 5% to 95% B
20-25 min: 95% B
25-30 min: 95% to 5% B
30-35 min: 5% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh approximately 10 mg of the 4-Hydroxypyridine-3-sulfonic acid sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity Determination by Quantitative NMR (qNMR)
This protocol describes the determination of the absolute purity of 4-Hydroxypyridine-3-sulfonic acid using qNMR with an internal standard.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
Sample Preparation:
Accurately weigh approximately 20 mg of the 4-Hydroxypyridine-3-sulfonic acid sample into a clean, dry vial.
Accurately weigh approximately 10 mg of the internal standard into the same vial.
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
Pulse Program: A standard 90° pulse sequence.
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
Number of Scans: 16 or higher to achieve an adequate signal-to-noise ratio.
Data Processing and Analysis:
Process the spectrum with appropriate phasing and baseline correction.
Integrate a well-resolved, characteristic signal of 4-Hydroxypyridine-3-sulfonic acid and a signal from the internal standard.
A Comparative Guide to the Cross-Validation of Analytical Methods for Pyridine Sulfonic Acid Derivatives
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of pyridine sulfonic acid derivatives is critical for ensuring product quality, safety, and efficacy. The cross-va...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of pyridine sulfonic acid derivatives is critical for ensuring product quality, safety, and efficacy. The cross-validation of analytical methods is a key process to demonstrate that different analytical techniques produce comparable and reliable results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) for the analysis of pyridine sulfonic acid derivatives, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an analytical method is often a trade-off between various performance characteristics. The following tables summarize the validation parameters for HPLC, GC-MS, and CE based on published data for pyridine derivatives and related compounds, providing a clear comparison to guide method selection. The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Table 1: Comparison of HPLC, GC-MS, and CE Methods for Pyridine Sulfonic Acid Derivative Analysis
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Capillary Electrophoresis (CE)
Principle
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.
Separation based on the differential migration of charged species in an electric field.
Applicability
Widely applicable to a broad range of non-volatile and thermally labile pyridine sulfonic acid derivatives.
Suitable for volatile and thermally stable derivatives, or those that can be made volatile through derivatization.
Excellent for charged pyridine sulfonic acid derivatives and offers high separation efficiency.
Selectivity
Good selectivity, can be enhanced with different column chemistries and mobile phases.
Highly selective due to mass spectrometric detection, which provides structural information.
High selectivity, particularly for charged and isomeric compounds.
Sensitivity
Generally good, with UV detection being common. Sensitivity can be enhanced with more advanced detectors (e.g., MS).
Excellent sensitivity, especially with selected ion monitoring (SIM).
High sensitivity, especially with sample stacking techniques.
Typical Run Time
10 - 30 minutes
15 - 45 minutes
5 - 20 minutes
Table 2: Quantitative Performance Data of Analytical Methods
Note: The data for GC-MS and CE are based on typical performance for related compounds, as specific cross-validation studies for pyridine sulfonic acid derivatives are not extensively published.
Experimental Protocols: Detailed Methodologies
Reproducibility and accuracy of analytical methods are contingent on detailed and well-documented experimental protocols.
A reverse-phase HPLC method is commonly employed for the analysis of pyridine sulfonic acid derivatives.
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). For MS compatibility, volatile buffers like formic acid or ammonium acetate are used.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 - 40 °C.
Detection: UV detection at a wavelength determined from the UV spectrum of the specific pyridine sulfonic acid derivative (typically in the range of 250-280 nm).
Injection Volume: 10 - 20 µL.
Sample Preparation: Samples are dissolved in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent, and filtered through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of pyridine sulfonic acid derivatives often requires derivatization to increase volatility.
Instrumentation: A GC-MS system with a split/splitless injector and a mass selective detector.
Derivatization: Silylation is a common technique. The sample is reacted with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine at an elevated temperature (e.g., 70°C for 30 minutes) to convert the polar sulfonic acid group into a non-polar trimethylsilyl ester.
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.
Injector Temperature: 250 - 280 °C.
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min, and holding for 5 minutes.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Mass Range: Scan from m/z 50 to 500.
Capillary Electrophoresis (CE) Protocol
Capillary Zone Electrophoresis (CZE) is a suitable technique for the analysis of charged pyridine sulfonic acid derivatives.
Instrumentation: A capillary electrophoresis system equipped with a UV-Vis or Diode Array Detector.
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
Background Electrolyte (BGE): A buffer solution such as 25 mM sodium phosphate or sodium borate buffer at a specific pH to ensure the analyte is in a charged state. Organic modifiers like acetonitrile can be added to improve separation.
Voltage: 20 - 30 kV.
Capillary Temperature: 25 °C.
Injection: Hydrodynamic or electrokinetic injection.
Detection: Direct UV detection at a suitable wavelength (e.g., 254 nm).
Sample Preparation: Samples are dissolved in the BGE or a solvent with lower ionic strength for stacking purposes and filtered.
Mandatory Visualization: Diagrams of Workflows and Pathways
Visual representations of complex processes and relationships are invaluable for clear communication in scientific research.
A Researcher's Guide to Pyridine Synthesis: Benchmarking Routes to Key Pharmaceutical Intermediates
For researchers, scientists, and drug development professionals, the efficient synthesis of pyridine-based intermediates is a critical task. The pyridine scaffold is a ubiquitous feature in a vast number of blockbuster d...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the efficient synthesis of pyridine-based intermediates is a critical task. The pyridine scaffold is a ubiquitous feature in a vast number of blockbuster drugs, making the selection of an optimal synthetic route a key consideration in terms of yield, cost, scalability, and environmental impact. This guide provides an objective comparison of classical and modern synthetic routes to substituted pyridines, supported by experimental data and detailed protocols to aid in methodological selection.
Comparative Analysis of Key Synthesis Routes
The selection of a synthetic strategy for a targeted pyridine derivative is often a trade-off between the desired substitution pattern, the availability and cost of starting materials, and the desired process efficiency. Below is a summary of quantitative data for several prominent synthesis routes, offering a direct comparison of their key performance indicators.
Reflux in ethanol, often followed by an oxidation step (e.g., HNO₃, MnO₂)
4-24 hours
60-90%
High convergence, good for polysubstituted pyridines, readily available starting materials.[1][2][3]
Requires a subsequent oxidation step, can have limitations in substrate scope.[2]
Bohlmann-Rahtz Pyridine Synthesis
Enamine, Ethynylketone
Two-step process: Michael addition followed by high-temperature cyclodehydration. Can be performed one-pot with acid catalysis (e.g., AcOH, ZnBr₂).[4][5]
10 min - 26 hours
70-98%
High regioselectivity, versatile for tri- and tetrasubstituted pyridines.[4][6]
High temperatures often required for cyclodehydration, enamines can be unstable.[5]
High regioselectivity (ortho-functionalization), high atom economy.[22][23]
Requires expensive transition metal catalysts, N-oxide activation is often necessary.[22][24]
Experimental Protocols
Below are detailed methodologies for several key pyridine synthesis routes. These protocols are intended to be representative and may require optimization for specific substrates.
Upon cooling to room temperature, the product precipitates out of the solution.[12]
The solid product is collected by vacuum filtration, washed with cold ethanol, and dried to yield the 1,4-dihydropyridine.[12]
For aromatization to the pyridine, the obtained 1,4-dihydropyridine can be dissolved in acetic acid and treated with an oxidizing agent like sodium nitrite solution at 80°C for 1 hour.[12]
This protocol outlines the synthesis of a trisubstituted pyridine using the Kröhnke methodology.
Materials:
Acetophenone (1.20 g, 10 mmol)
Pyridine (10 mL)
Iodine (2.54 g, 10 mmol)
Chalcone (2.08 g, 10 mmol)
Ammonium acetate (6.17 g, 80 mmol)
Glacial acetic acid (30 mL)
Procedure:
Preparation of the Pyridinium Salt: To a solution of acetophenone in pyridine, iodine is added, and the mixture is heated at 100°C for 2 hours. After cooling, the resulting pyridinium salt is collected by filtration and washed with ether.[12]
Pyridine Formation: The prepared pyridinium salt is added to a solution of chalcone and ammonium acetate in glacial acetic acid.[12]
After cooling, the reaction mixture is poured into water. The precipitated product is collected by filtration and recrystallized from ethanol to yield 2,4,6-triphenylpyridine.[12]
This "green" protocol exemplifies the efficiency of combining microwave irradiation and solvent-free conditions for the synthesis of highly functionalized pyridines.
Materials:
Aromatic aldehyde (1 mmol)
Acetophenone derivative (1 mmol)
Ethyl cyanoacetate (1 mmol)
Ammonium acetate (8 mmol)
Polyethylene glycol-600 (PEG-600) as a recyclable reaction medium (optional, can be performed neat)
Procedure:
A mixture of the aromatic aldehyde, acetophenone derivative, ethyl cyanoacetate, and ammonium acetate is prepared.
The reaction mixture is heated to 110-120 °C under microwave irradiation for 3-7 minutes.[18][19]
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature and poured into cold water.
The solid product precipitates and is collected by vacuum filtration, then purified by recrystallization.
Visualizing Synthesis Pathways and Logic
To further aid in the understanding and selection of a suitable synthetic route, the following diagrams, created using the DOT language, illustrate the mechanistic pathways of key reactions and a logical workflow for choosing a synthesis strategy.
Caption: Mechanistic pathway of the Hantzsch pyridine synthesis.
Caption: The two-step process of the Bohlmann-Rahtz pyridine synthesis.
Caption: A decision-making workflow for selecting a pyridine synthesis route.
Reactivity in Sulfonation: A Comparative Analysis of Hydroxyl- vs. Chloro-Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the reactivity of hydroxyl- and chloro-substituted pyridines in electrophilic aromatic sulfonation. Understandi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of hydroxyl- and chloro-substituted pyridines in electrophilic aromatic sulfonation. Understanding the influence of these substituents on the pyridine ring is crucial for designing efficient synthetic routes for novel drug candidates and other functional molecules. This comparison is supported by established principles of electrophilic aromatic substitution and available experimental data.
Executive Summary
The sulfonation of pyridines is a challenging transformation due to the inherent electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. The nature of the substituent on the pyridine ring dramatically influences the feasibility and outcome of sulfonation.
Hydroxyl-substituted pyridines are significantly more reactive towards sulfonation. The hydroxyl group is a strong activating group that increases the electron density of the pyridine ring, facilitating electrophilic attack. Sulfonation typically proceeds under relatively milder conditions compared to unsubstituted pyridine.
Chloro-substituted pyridines are considerably less reactive. The chloro group is a deactivating substituent that further withdraws electron density from the pyridine ring, making electrophilic substitution exceedingly difficult. Direct sulfonation of chloropyridines is rarely reported and is expected to require harsh reaction conditions, often leading to low yields and side reactions.
Expected to require very high temperatures (>300°C) and/or catalysts
Concentrated sulfuric acid, 300-350°C
Typical Yields
Moderate to Good (e.g., ~71% for 4-hydroxypyridine-3-sulfonic acid)[1]
Expected to be very low
Low to Moderate (e.g., ~50% for pyridine-3-sulfonic acid)
Directing Effect
Ortho to the hydroxyl group
Expected to be meta to the chloro group
3-position
Experimental Protocols
The significant difference in reactivity is reflected in the available experimental protocols. A well-documented procedure exists for the sulfonation of hydroxypyridines, while similar protocols for the direct sulfonation of chloropyridines are scarce.
Sulfonation of 4-Hydroxypyridine
This protocol describes the synthesis of 4-hydroxypyridine-3-sulfonic acid. The hydroxyl group activates the pyridine ring, directing the sulfonation to the adjacent 3-position.
Materials:
4-Hydroxypyridine
20% Oleum (20% SO₃ in H₂SO₄)
Industrial Ethanol
Ice bath
Procedure:
In a suitable reaction vessel, dissolve 4-hydroxypyridine (0.4 mol) portion-wise into 20% oleum, keeping the temperature below 25°C.
Slowly heat the resulting mixture to 190°C.
Stir the reaction mixture at this temperature for 10 hours.
After the reaction is complete, cool the mixture to room temperature.
Slowly pour the cooled reaction mixture into industrial ethanol (360 mL).
Stir the resulting slurry in an ice bath for 1 hour.
Filter the slurry to collect the crude product.
The filter cake can be further purified by stirring in fresh industrial alcohol (200 mL) for 1 hour in an ice bath, followed by filtration.
Dry the filter cake under vacuum at 60°C to yield 4-hydroxypyridine-3-sulfonic acid. A yield of approximately 70.84% has been reported for this procedure.[1]
Sulfonation of Chloro-Substituted Pyridines
Direct electrophilic sulfonation of chloro-substituted pyridines is not a commonly employed synthetic strategy due to the severe deactivation of the ring. Alternative methods are often used to introduce a sulfonic acid group. For instance, a multi-step process for the production of pyridine-3-sulfonic acid from 3-chloropyridine has been described, which involves the oxidation of 3-chloropyridine to its N-oxide, followed by nucleophilic substitution of the chlorine with a sulfite group, and subsequent reduction of the N-oxide. This indirect approach circumvents the challenging electrophilic aromatic substitution on the deactivated chloropyridine ring.
Logical Reactivity Pathway
The following diagram illustrates the factors influencing the reactivity of substituted pyridines in electrophilic sulfonation.
Caption: Logical flow of substituent effects on pyridine reactivity.
Experimental Workflow Comparison
The diagram below outlines the general experimental workflows for the sulfonation of hydroxyl- and chloro-substituted pyridines, highlighting the significant difference in approach.
Efficacy of different purification techniques for 4-Hydroxypyridine-3-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals 4-Hydroxypyridine-3-sulfonic acid is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the diuretic drug Torsemide. The purit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
4-Hydroxypyridine-3-sulfonic acid is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the diuretic drug Torsemide. The purity of this intermediate is paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. This guide provides a comparative overview of common purification techniques for 4-Hydroxypyridine-3-sulfonic acid, supported by available experimental data and detailed methodologies.
Introduction to Purification Challenges
The synthesis of 4-Hydroxypyridine-3-sulfonic acid, typically through the sulfonation of 4-hydroxypyridine with fuming sulfuric acid, can lead to the formation of several impurities.[1] The most common of these include unreacted starting material (4-hydroxypyridine) and isomeric pyridinesulfonic acid byproducts. The selection of an appropriate purification technique is therefore critical to achieve the high purity levels, often exceeding 98%, required for pharmaceutical applications.[2]
Comparative Analysis of Purification Techniques
This section compares three primary purification methods: precipitation/washing, recrystallization, and ion-exchange chromatography. Due to the limited availability of direct comparative studies for 4-Hydroxypyridine-3-sulfonic acid, data from closely related compounds, such as pyridine-3-sulfonic acid, is included to provide valuable insights.
Table 1: Comparison of Purification Techniques for Pyridine Sulfonic Acids
Technique
Typical Purity
Yield
Key Advantages
Key Disadvantages
Precipitation/Washing with Ethanol
>70% (as crude)
~71%
Simple, fast, and suitable for large-scale initial purification.[1]
Lower purity compared to other methods; may not remove all isomeric impurities.
Effectively removes colored impurities and other organic residues.
Adds an extra step to the process; potential for product adsorption onto the charcoal.
Ion-Exchange Chromatography
Potentially Very High
Variable
Highly selective for ionic compounds; can separate closely related isomers.
More complex and costly for large-scale production; requires specific resins and elution conditions.
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below. These protocols are based on established procedures for 4-Hydroxypyridine-3-sulfonic acid and related compounds.
Protocol 1: Purification by Precipitation and Washing
This protocol is adapted from a documented synthesis of 4-Hydroxypyridine-3-sulfonic acid.[1]
Precipitation: Following the sulfonation reaction, the reaction mixture is cooled to room temperature. The mixture is then slowly poured into industrial ethanol (approximately 3 volumes of ethanol to 1 volume of reaction mixture).
Cooling and Stirring: The resulting slurry is stirred for 1 hour in an ice bath to maximize precipitation.
Filtration: The precipitate is collected by filtration.
Washing: The filter cake is washed with cold industrial ethanol.
Drying: The purified solid is dried under vacuum at 60°C.
Protocol 2: Purification by Recrystallization
This protocol is based on the purification of the closely related pyridine-3-sulfonic acid and can be adapted for 4-Hydroxypyridine-3-sulfonic acid.[3]
Dissolution: Dissolve the crude 4-Hydroxypyridine-3-sulfonic acid in a minimal amount of boiling water.
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (e.g., 5 g per 260 ml of solution) and stir the mixture at 80°C for 30 minutes.
Hot Filtration: Filter the hot solution to remove the activated charcoal and any other insoluble impurities.
Crystallization: Cool the filtrate to 70°C and add ethanol (approximately 1.3 volumes of ethanol to 1 volume of aqueous filtrate) to induce crystallization.
Cooling: Allow the solution to cool slowly to 20°C to promote the formation of large, pure crystals.
Isolation: Collect the crystals by filtration.
Washing: Wash the crystals with a small amount of cold methanol.
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Ion-Exchange Chromatography
A general protocol for the purification of sulfonic acids using ion-exchange chromatography is outlined below. The specific resin and elution conditions would need to be optimized for 4-Hydroxypyridine-3-sulfonic acid.
Resin Selection: Choose a strong anion exchange resin.
Column Packing: Prepare a column with the selected anion exchange resin.
Equilibration: Equilibrate the column with a low ionic strength buffer at a pH that ensures the 4-Hydroxypyridine-3-sulfonic acid is charged.
Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.
Washing: Wash the column with the equilibration buffer to remove any unbound, neutral, or weakly bound impurities.
Elution: Elute the bound 4-Hydroxypyridine-3-sulfonic acid using a gradient of increasing ionic strength (e.g., a salt gradient of NaCl) or by changing the pH of the eluting buffer.
Fraction Collection and Analysis: Collect fractions and analyze them for the presence and purity of the desired product using a suitable analytical technique such as HPLC.
Desalting and Isolation: Combine the pure fractions, desalt if necessary, and isolate the final product, for instance by lyophilization or precipitation.
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification processes described.
Caption: General workflow for the purification of 4-Hydroxypyridine-3-sulfonic acid.
Caption: Detailed experimental workflow for purification by recrystallization.
Conclusion
The choice of purification technique for 4-Hydroxypyridine-3-sulfonic acid depends on the desired final purity, the scale of the synthesis, and the nature of the impurities present. For initial, large-scale purification, precipitation with ethanol provides a rapid and straightforward method.[1] For achieving high purity suitable for pharmaceutical applications, recrystallization from a water/ethanol mixture, potentially with an activated charcoal treatment, is a highly effective and well-documented strategy for related compounds, capable of yielding purities greater than 99%.[3] While ion-exchange chromatography offers the potential for very high selectivity, its application is likely more suited to laboratory-scale purification or for the isolation of highly pure analytical standards. Further process development and optimization would be necessary to implement it on an industrial scale. Researchers and drug development professionals should consider these factors when selecting the most appropriate purification strategy for their specific needs.
Comparative Docking Analysis of Pyridine Sulfonamide Inhibitors: A Guide for Researchers
For Immediate Release This guide provides a comparative analysis of molecular docking studies focused on pyridine sulfonamide derivatives, a chemical class of significant interest in drug discovery due to their diverse b...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a comparative analysis of molecular docking studies focused on pyridine sulfonamide derivatives, a chemical class of significant interest in drug discovery due to their diverse biological activities. The following sections present a compilation of quantitative data from various studies, detail the experimental protocols used for in silico analysis, and visualize the typical workflow of such computational studies. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the rational design of novel therapeutics.
Data Presentation: Docking Performance of Pyridine Sulfonamide Inhibitors
The inhibitory activities and docking scores of various pyridine sulfonamide derivatives against different isoforms of human carbonic anhydrase (hCA) are summarized below. Lower Ki (inhibition constant) and docking score values generally indicate more potent inhibition and stronger binding affinity, respectively.
The following outlines a generalized experimental protocol for the molecular docking of pyridine sulfonamide inhibitors as synthesized from the referenced literature.[7]
1. Protein Preparation:
The three-dimensional crystal structures of the target proteins, such as various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII), are retrieved from the Protein Data Bank (PDB).[1][3][7]
Water molecules and any co-crystallized ligands are typically removed from the protein structure.[7]
Hydrogen atoms are added, and appropriate charges are assigned to the protein residues.[7]
The protein structure undergoes energy minimization to relieve any steric clashes and achieve a more stable conformation.[7]
2. Ligand Preparation:
The two-dimensional structures of the pyridine sulfonamide derivatives are drawn using chemical drawing software.
These 2D structures are then converted into three-dimensional models.[7]
The ligands are subjected to energy minimization using a suitable force field, such as MMFF94.[7]
Partial charges are assigned to the atoms of the ligand.[7]
3. Docking Simulation:
A docking grid is established around the active site of the target protein. The active site is typically identified based on the location of a co-crystallized ligand in the PDB structure or from published literature.[7]
Molecular docking is then performed using a specific software package (e.g., Schrödinger, AutoDock).[8][9] The docking algorithm explores various conformations and orientations of the ligand within the defined active site.[7]
The resulting poses are evaluated and ranked using a scoring function that estimates the binding affinity, often expressed in kcal/mol.[7][10] The pose with the most favorable (lowest) score is generally considered the most probable binding mode.[7]
4. Analysis of Results:
The interactions between the docked ligand and the protein's active site residues are analyzed. This includes identifying key interactions such as hydrogen bonds and hydrophobic interactions.[3][8]
The binding mode and docking score of the novel compounds are often compared to those of a known reference inhibitor, such as acetazolamide for carbonic anhydrase.[3][5]
Visualization of the Research Workflow
The following diagrams illustrate the typical workflow for a comparative molecular docking study and a simplified representation of an enzyme inhibition signaling pathway.
Caption: A typical workflow for a molecular docking study.
Caption: Enzyme inhibition by a pyridine sulfonamide.
Essential Guide to the Safe Disposal of 4-Hydroxypyridine-3-sulfonic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for the safe disposal of 4-Hydroxypyridine-3-sulfonic acid, a compound that requires careful management due to its corrosive and irritant properties.[1][2]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate first aid measures in case of accidental exposure.
Personal Protective Equipment (PPE):
Equipment
Specification
Eye Protection
Tightly fitting safety goggles or a face shield.[3]
Dust respirator, especially if dust is generated.[1][3]
First Aid Measures:
Exposure Route
Procedure
Eye Contact
Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Seek immediate medical attention.[1][2][4][5][6]
Skin Contact
Immediately remove all contaminated clothing and flush the affected skin with large amounts of water.[1][2][6] Wash the area with soap and water and seek medical advice.[2][4][6]
Inhalation
Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2][4][5][6]
Ingestion
Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2][5][6]
Spill Management
In the event of a spill, immediate action is necessary to contain the material and prevent further contamination.
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
Containment: Use dry clean-up procedures and avoid generating dust.[1] Sweep or vacuum the spilled solid.
Collection: Place the collected material into a clean, labeled drum for disposal.[1]
Decontamination: Flush the spill area with water.[1]
Step-by-Step Disposal Protocol
The disposal of 4-Hydroxypyridine-3-sulfonic acid must be conducted in compliance with all federal, state, and local hazardous waste regulations.[2] The following is a general procedural outline based on safety data sheet recommendations.
Consult Regulations: Before initiating disposal, consult your institution's environmental health and safety (EHS) office and local waste management authorities to ensure compliance with all applicable regulations.[1][2]
Waste Collection: Collect waste 4-Hydroxypyridine-3-sulfonic acid in a designated, properly labeled, and sealed container.
Treatment and Neutralization: If permitted by local regulations and performed by trained personnel, the following treatment may be undertaken in an approved facility:[1]
Mixing: Create a slurry of the chemical waste in water.
Neutralization: Carefully neutralize the acidic solution with a suitable base, such as soda-lime or soda-ash.[1]
Final Disposal:
Landfill: The neutralized material may be suitable for burial in a licensed chemical and pharmaceutical waste landfill.[1]
Incineration: Alternatively, the waste can be mixed with a combustible solvent and incinerated in a licensed facility.[1]
Container Decontamination: Thoroughly decontaminate empty containers before reuse or disposal.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 4-Hydroxypyridine-3-sulfonic acid.
Caption: Disposal workflow for 4-Hydroxypyridine-3-sulfonic Acid.
Personal protective equipment for handling 4-Hydroxypyridine-3-sulfonic Acid
Essential Safety and Handling Guide for 4-Hydroxypyridine-3-sulfonic Acid This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Hydroxypyridine-3-sulfonic...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for 4-Hydroxypyridine-3-sulfonic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Hydroxypyridine-3-sulfonic Acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
4-Hydroxypyridine-3-sulfonic acid is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Some safety data sheets classify it as causing severe skin burns and eye damage, and it may be corrosive to metals.[2][3] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Summary of Required Personal Protective Equipment:
To protect against splashes that can cause serious eye damage.
Skin Protection
Chemical-resistant gloves (e.g., nitrile or natural rubber), an acid-resistant apron or suit, and closed-toe shoes.[4][6][7]
To prevent skin contact which can cause irritation or chemical burns.
Respiratory Protection
A NIOSH-approved air-purifying respirator with an appropriate cartridge for acid gas, especially when dust may be generated or when working outside of a fume hood.[5][6]
To avoid inhalation of dust or fumes that can cause respiratory tract irritation.
General Body Protection
A laboratory coat should be worn at all times.
To protect personal clothing from contamination.
Operational and Handling Plan
A systematic approach to handling 4-Hydroxypyridine-3-sulfonic Acid is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
Preparation:
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][5]
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][8]
Assemble all necessary equipment and reagents before starting the experiment.
Handling the Chemical:
Wear the appropriate PPE as detailed in the table above.
Avoid generating dust when handling the solid form of the acid.[2]
Measure and dispense the chemical carefully to prevent spills.
Keep the container tightly closed when not in use.[1]
Post-Handling:
Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[1]
Clean the work area and any contaminated equipment.
Contaminated clothing should be removed immediately and laundered separately before reuse.[1][2]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Emergency Scenario
First Aid and Spill Response
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]
Small Spill
For small spills, contain the material with a non-combustible absorbent material such as sand, earth, or vermiculite.[5] Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.
Large Spill
Evacuate the area. Dike the spill to prevent runoff. Use a non-combustible absorbent material to contain the spill.[5] Neutralize the residue with a suitable agent like soda ash or lime.[4] Collect the neutralized material in a labeled container for disposal.
Disposal Plan
Proper disposal of 4-Hydroxypyridine-3-sulfonic Acid and its containers is essential to prevent environmental contamination and comply with regulations.
Waste Characterization: The waste is considered hazardous.
Disposal Method:
All waste materials should be collected in a designated and properly labeled hazardous waste container.
The waste should be treated and neutralized at an approved waste disposal facility.[2] This may involve mixing or slurrying in water and neutralizing with soda-lime or soda ash.
Do not dispose of the chemical down the drain or in the regular trash.[1][4]
Empty containers should be decontaminated with a 5% aqueous sodium hydroxide or soda ash solution, followed by water, before disposal.[2]
Always follow local, regional, and national regulations for hazardous waste disposal.[1][4]
Visual Workflow for Safe Handling
The following diagram outlines the key steps and decision points for the safe handling of 4-Hydroxypyridine-3-sulfonic Acid from preparation to disposal.
Caption: A flowchart illustrating the safe handling workflow for 4-Hydroxypyridine-3-sulfonic Acid.